molecular formula C17H17F3N2O2 B8145674 N-Nitroso Fluoxetine

N-Nitroso Fluoxetine

Cat. No.: B8145674
M. Wt: 338.32 g/mol
InChI Key: AMFPKCLSNGLBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso Fluoxetine is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-22(21-23)12-11-16(13-5-3-2-4-6-13)24-15-9-7-14(8-10-15)17(18,19)20/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFPKCLSNGLBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150494-06-7
Record name N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous Amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Nitroso Fluoxetine: A Technical Guide to FDA Regulatory Guidelines and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the U.S. Food and Drug Administration's (FDA) regulatory framework concerning N-Nitroso Fluoxetine, a nitrosamine drug substance-related impurity (NDSRI). This document outlines the current acceptable intake limits, details the analytical methodologies for its detection and quantification, and presents a logical workflow for risk assessment and mitigation as recommended by the FDA.

Introduction to Nitrosamine Impurities

Nitrosamine impurities are a class of compounds with the chemical structure R1N(-R2)-N=O. Many are classified as probable or possible human carcinogens, prompting stringent regulatory oversight.[1][2] Their presence in pharmaceuticals can arise from various sources, including synthesis pathways of the active pharmaceutical ingredient (API), degradation of the drug substance, or interactions with excipients during the manufacturing and storage of the drug product.[3][4] The FDA, along with other global regulatory agencies, has established guidelines to control the presence of these impurities in human drugs to ensure patient safety.[1]

FDA Regulatory Framework for Nitrosamine Impurities

The FDA's approach to controlling nitrosamine impurities is articulated in several key guidance documents, primarily the "Control of Nitrosamine Impurities in Human Drugs" and the "Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)". These documents recommend a risk-based approach for manufacturers to identify, assess, and mitigate the presence of nitrosamine impurities.

The core tenets of the FDA's guidance include:

  • Risk Assessment: Manufacturers are expected to conduct comprehensive risk assessments to evaluate the potential for nitrosamine formation in their drug products. This includes a thorough review of the API and drug product manufacturing processes.

  • Confirmatory Testing: If a risk of nitrosamine presence is identified, confirmatory testing using sensitive and validated analytical methods is required.

  • Mitigation and Control: Should nitrosamine impurities be detected, manufacturers must implement strategies to reduce their levels to or below the acceptable intake (AI) limit.

The FDA has set a deadline of August 1, 2025, for manufacturers to conclude confirmatory testing for NDSRIs and submit any necessary changes to their drug applications.

Quantitative Limits for this compound

The FDA establishes acceptable intake (AI) limits for nitrosamines, which represent a level of exposure with a negligible cancer risk over a lifetime. For this compound, the FDA has provided specific guidance.

Table 1: FDA Acceptable Intake (AI) Limits for this compound

Impurity NameCAS NumberAI Limit TypeRecommended AI Limit (ng/day)Basis for Limit
This compound150494-06-7Interim142Read-across from a surrogate

Source: FDA, CDER Nitrosamine Impurity Acceptable Intake Limits.

The interim AI limit is established to avoid potential drug shortages while manufacturers work to fully implement control strategies. It is important to note that these limits are subject to change as more data becomes available.

Experimental Protocols for this compound Detection and Quantification

The accurate detection and quantification of this compound at trace levels require highly sensitive and specific analytical methodologies. The FDA and other organizations have published methods primarily based on liquid chromatography-mass spectrometry (LC-MS).

The most common techniques for nitrosamine analysis are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS). These methods offer the necessary sensitivity and selectivity to detect and quantify nitrosamines at the parts-per-billion (ppb) level.

A general sample preparation workflow for fluoxetine tablets is as follows:

  • Homogenize a representative sample of the drug product.

  • Accurately weigh approximately 50 mg of the homogenized sample into a centrifuge tube.

  • Add a suitable solvent, such as a mixture of acetonitrile and water, to extract the this compound.

  • Vortex the sample and sonicate for a specified period (e.g., 10 minutes) to ensure complete extraction.

  • Centrifuge the sample to separate the solid excipients.

  • Filter the supernatant through a membrane filter (e.g., 0.22 µm) into an HPLC vial for analysis.

The following is an example of a published LC-MS/MS method for the determination of this compound.

Table 2: Example LC-MS/MS Method Parameters

ParameterCondition
Liquid Chromatography
ColumnC18, e.g., 4.6 mm x 150 mm, 3.5 µm
Mobile Phase AAqueous buffer with formic acid
Mobile Phase BAcetonitrile with formic acid
GradientA time-based gradient from high aqueous to high organic
Flow Rate0.8 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Ion Source Temperature500°C
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Specific to this compound
Product Ion (m/z)Specific to this compound

Note: These parameters are illustrative and may require optimization based on the specific instrumentation and laboratory conditions.

Diagrams and Workflows

The following diagram illustrates the logical steps manufacturers should follow for the risk assessment, confirmatory testing, and mitigation of nitrosamine impurities in their drug products, in accordance with FDA guidance.

FDA_Nitrosamine_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Confirmatory Testing cluster_2 Phase 3: Mitigation and Control Risk_Assessment Conduct Risk Assessment (API and Drug Product Manufacturing) Identify_Risk Is there a risk of nitrosamine formation? Risk_Assessment->Identify_Risk No_Risk No Risk Identified. Document Findings. Identify_Risk->No_Risk No Confirmatory_Testing Conduct Confirmatory Testing (Use Validated Analytical Method) Identify_Risk->Confirmatory_Testing Yes Nitrosamine_Detected Is nitrosamine detected above reporting threshold? Confirmatory_Testing->Nitrosamine_Detected Below_Threshold Below Reporting Threshold. Document Findings. Nitrosamine_Detected->Below_Threshold No Above_AI Is nitrosamine level above Acceptable Intake (AI)? Nitrosamine_Detected->Above_AI Yes Below_AI Below AI. Implement controls and establish specification. Above_AI->Below_AI No Report_to_FDA Report findings to FDA Above_AI->Report_to_FDA Yes Implement_CAPA Implement Corrective and Preventive Actions (CAPA). (e.g., process modification) Report_to_FDA->Implement_CAPA

Caption: FDA Recommended Workflow for Nitrosamine Impurity Assessment.

While the specific genotoxic pathway of this compound is not extensively detailed in the public domain, the general mechanism for many nitrosamines involves metabolic activation to form reactive electrophilic species that can interact with DNA.

Nitrosamine_Genotoxicity_Pathway Nitrosamine This compound (Pro-carcinogen) Metabolic_Activation Metabolic Activation (e.g., CYP450 enzymes) Nitrosamine->Metabolic_Activation Reactive_Intermediate Reactive Electrophilic Intermediate Metabolic_Activation->Reactive_Intermediate DNA_Adducts Formation of DNA Adducts Reactive_Intermediate->DNA_Adducts DNA_Damage DNA Damage and Mutation DNA_Adducts->DNA_Damage Cancer Potential for Carcinogenesis DNA_Damage->Cancer

References

Navigating the Regulatory Landscape: A Technical Guide to EMA Regulations for N-Nitroso Fluoxetine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European Medicines Agency (EMA) regulations concerning the N-Nitroso Fluoxetine impurity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the pharmaceutical industry. It outlines the core regulatory requirements, provides detailed experimental protocols for detection, and presents quantitative data in a clear, accessible format.

Introduction to Nitrosamine Impurities and EMA's Stance

Nitrosamine impurities have emerged as a significant concern for regulatory bodies worldwide due to their classification as probable human carcinogens. The European Medicines Agency (EMA) has established a robust framework to control the presence of these impurities in medicinal products to ensure patient safety.[1][2] Marketing Authorisation Holders (MAHs) are responsible for ensuring that their products are free from unacceptable levels of nitrosamines and must conduct a thorough risk assessment for all medicinal products.[3][4]

This compound is a nitrosamine impurity that can potentially form in drug products containing fluoxetine, a widely used antidepressant. This guide focuses specifically on the EMA's regulatory expectations and analytical methodologies for this impurity.

EMA's Regulatory Framework for Nitrosamine Impurities

The EMA's approach to controlling nitrosamine impurities is a three-step process:

  • Risk Evaluation: MAHs must conduct a comprehensive risk evaluation to identify the potential for nitrosamine formation or contamination in their active pharmaceutical ingredients (APIs) and finished products.[3] This evaluation should consider all potential sources of amines and nitrosating agents.

  • Confirmatory Testing: If a risk is identified, confirmatory testing of the product is required to determine the presence and quantity of any nitrosamine impurities.

  • Implementation of Mitigation Measures: If nitrosamines are detected above the acceptable intake limit, MAHs must implement effective risk-mitigating measures and make necessary changes to the manufacturing process or marketing authorisation.

The EMA provides detailed guidance for MAHs through various documents, including a comprehensive "Questions and answers" document that is regularly updated.

Quantitative Data: Acceptable Intake Limit for this compound

The EMA, in alignment with other regulatory agencies like the FDA, has established an Acceptable Intake (AI) limit for this compound. This limit represents the maximum daily exposure that is considered to pose a negligible cancer risk over a lifetime.

Impurity NameChemical NameCAS NumberEMA Acceptable Intake (AI) Limit (ng/day)
This compoundN-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide150494-06-7100

Experimental Protocols for the Determination of this compound

The accurate quantification of this compound at trace levels requires highly sensitive analytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. Below are detailed methodologies for the analysis of this compound in both drug substances and tablets.

Analysis of this compound in Fluoxetine Drug Substance

This method is applicable for the determination of this compound in fluoxetine active pharmaceutical ingredient.

4.1.1. Reagents and Materials

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Deionized water

  • This compound reference standard

  • This compound-d5 (internal standard)

4.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard (IS) Stock Solution: Accurately weigh about 2.5 mg of this compound-d5 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution and the IS stock solution with methanol to achieve a concentration range of 1-40 ng/mL for this compound and 10 ng/mL for the internal standard.

  • Sample Solution: Accurately weigh about 0.1 g of the fluoxetine drug substance into a centrifuge tube. Add 1 mL of the 10 ng/mL internal standard solution and 9 mL of methanol. Vortex, sonicate for 5 minutes, and then centrifuge at 3000 x g for 5 minutes. Filter the supernatant through a 0.22 µm filter before injection.

4.1.3. LC-MS/MS Parameters

ParameterSpecification
Liquid Chromatography
ColumnC18, 3.5 µm, 4.6 mm x 150 mm
Mobile Phase A10 mM Ammonium formate in water
Mobile Phase BAcetonitrile
GradientTime (min)
0.0
2.0
7.0
9.0
9.1
12.0
Flow Rate0.8 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
MRM TransitionsAnalyte
This compound
This compound-d5
Analysis of this compound in Fluoxetine Tablets

This method is applicable for the determination of this compound in fluoxetine tablets.

4.2.1. Reagents and Materials

  • Methanol

  • Acetonitrile

  • Water (ultrapure)

  • This compound reference standard

4.2.2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 100 µg/mL.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with a mixture of acetonitrile and water (80:20 v/v) to cover the desired concentration range.

  • Sample Solution: Homogenize a representative number of fluoxetine tablets. Accurately weigh an amount of the powdered tablets equivalent to approximately 50 mg of fluoxetine into a centrifuge tube. Add 10 mL of a mixture of acetonitrile and water (80:20 v/v). Vortex and sonicate for 10 minutes. Centrifuge and filter the supernatant through a 0.22 µm filter before injection.

4.2.3. LC-MS/MS Parameters

While a specific gradient is not provided in the source, a typical approach would involve a C18 column and a gradient elution with mobile phases consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The mass spectrometry parameters would be similar to those described for the drug substance analysis, with MRM transitions optimized for the specific instrument.

ParameterSpecification
Liquid Chromatography
ColumnC18 (specific dimensions may vary)
Mobile Phase AAqueous buffer (e.g., 0.1% Formic Acid in Water)
Mobile Phase BOrganic solvent (e.g., Acetonitrile or Methanol)
GradientOptimized for separation of this compound from the drug substance and other matrix components.
Mass Spectrometry
Ionization ModeESI, Positive
MRM TransitionsAnalyte
This compound

Visualizing the Regulatory and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the EMA's risk assessment workflow and a general experimental workflow for the analysis of this compound.

EMA_Nitrosamine_Risk_Assessment cluster_0 Step 1: Risk Evaluation cluster_1 Step 2: Confirmatory Testing cluster_2 Step 3: Risk Mitigation Start Start: MAH Initiates Nitrosamine Assessment Risk_Evaluation Conduct Risk Evaluation of API and Finished Product Manufacturing Processes Start->Risk_Evaluation Identify_Risk Is a Risk of Nitrosamine Formation or Contamination Identified? Risk_Evaluation->Identify_Risk No_Risk No Risk Identified. Document and Conclude Assessment. Identify_Risk->No_Risk No Confirmatory_Testing Perform Confirmatory Testing of At-Risk Products Identify_Risk->Confirmatory_Testing Yes Nitrosamine_Detected Is this compound Detected? Confirmatory_Testing->Nitrosamine_Detected No_Detection No Nitrosamine Detected. Document Results. Nitrosamine_Detected->No_Detection No Above_AI Is the Level of this compound Above the Acceptable Intake (AI) Limit? Nitrosamine_Detected->Above_AI Yes Below_AI Level is Below AI. Control and Monitor. Above_AI->Below_AI No Implement_Mitigation Implement Risk Mitigation Measures (e.g., Process Changes, Formulation Changes) Above_AI->Implement_Mitigation Yes Update_MA Update Marketing Authorisation Implement_Mitigation->Update_MA

Caption: EMA's 3-step workflow for nitrosamine impurity risk management.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Reporting Start Receive Fluoxetine Sample (API or Tablet) Weigh_Sample Accurately Weigh Sample Start->Weigh_Sample Add_Solvent_IS Add Extraction Solvent and Internal Standard Weigh_Sample->Add_Solvent_IS Extract Vortex and Sonicate Add_Solvent_IS->Extract Centrifuge Centrifuge to Separate Solids Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject Sample into LC-MS/MS System Filter->Inject Chromatography Chromatographic Separation on C18 Column Inject->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Integrate_Peaks Integrate Chromatographic Peaks MS_Detection->Integrate_Peaks Quantify Quantify this compound using Calibration Curve Integrate_Peaks->Quantify Report Report Results and Compare Against AI Limit Quantify->Report

References

Unveiling the Genotoxic Potential: A Technical Guide to the Health Risks of N-Nitroso Fluoxetine Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential health risks associated with exposure to N-Nitroso Fluoxetine, a nitrosamine impurity of the widely prescribed antidepressant, fluoxetine. This document delves into the current understanding of its formation, genotoxic and carcinogenic potential, and the regulatory landscape governing its presence in pharmaceutical products. Detailed experimental methodologies and quantitative toxicological data are presented to support risk assessment and mitigation strategies in drug development and manufacturing.

Introduction

The emergence of N-nitrosamine impurities in various pharmaceutical products has become a significant concern for regulatory agencies and the pharmaceutical industry worldwide. These compounds are classified as probable human carcinogens based on extensive animal studies[1]. This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form from the secondary amine moiety present in the fluoxetine molecule through a reaction with nitrosating agents[2]. This guide aims to consolidate the available scientific data on this compound to inform risk assessment and guide future research.

Formation of this compound

This compound is formed when the secondary amine in the fluoxetine structure reacts with nitrosating agents, such as nitrous acid, which can be generated from nitrites under acidic conditions[2]. This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API), formulation of the drug product, or even during storage under certain conditions of heat and humidity[2].

Toxicological Assessment

The primary health concern associated with this compound is its potential for genotoxicity and carcinogenicity.

Genotoxicity

This compound has been evaluated in a battery of genotoxicity assays, which have consistently demonstrated its mutagenic potential.

Summary of Genotoxicity Data

Assay TypeSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames) TestS. typhimurium & E. coliWith Hamster & Rat Liver S9Positive[3]
In Vitro Micronucleus AssayHuman TK6 cellsWith Hamster Liver S9Positive
In Vitro Micronucleus Assay3D HepaRG spheroidsEndogenousPositive
In Vitro DNA Damage (Comet) Assay2D and 3D HepaRG cellsEndogenousPositive
In Vivo Transgenic Rodent (TGR) Gene Mutation Assay--Positive
Carcinogenicity

While no long-term animal carcinogenicity studies on this compound have been published, it is classified as a suspected human carcinogen based on its structural alerts and positive genotoxicity data. Regulatory agencies have established acceptable intake (AI) limits to manage the potential cancer risk.

Regulatory Acceptable Intake (AI) Limits for this compound

Regulatory AgencyAcceptable Intake (AI) Limit (ng/day)BasisReference
US FDA100Predicted Carcinogenic Potency
European Medicines Agency (EMA)100-
Health Canada--

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of study results.

Enhanced Bacterial Reverse Mutation (Ames) Test

The enhanced Ames test is recommended for the evaluation of nitrosamines to improve the sensitivity of the assay.

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA pKM101).

  • Method: Pre-incubation method is employed.

  • Metabolic Activation: The assay is conducted with and without a post-mitochondrial fraction (S9). For nitrosamines, both rat and hamster liver S9 are used, typically at a 30% concentration, as hamster liver S9 can be more effective for the metabolic activation of certain nitrosamines.

  • Procedure:

    • The test substance, bacterial tester strain, and S9 mix (or buffer for non-activation conditions) are pre-incubated.

    • The mixture is then mixed with top agar and poured onto minimal glucose agar plates.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted.

  • Positive Controls: Known mutagenic nitrosamines such as N-Nitrosodimethylamine (NDMA) are used as positive controls in the presence of S9 activation.

  • Interpretation: A substance is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies over the background (solvent control) level.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

  • Test System: Human lymphoblastoid TK6 cells or other suitable mammalian cell lines.

  • Method: Cells are exposed to the test substance with and without metabolic activation (e.g., hamster liver S9).

  • Procedure:

    • Cells are cultured and treated with various concentrations of this compound.

    • Following treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is scored microscopically.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

In Vivo Transgenic Rodent (TGR) Gene Mutation Assay

This assay measures gene mutations in various tissues of rodents.

  • Test System: Transgenic rodents (e.g., Big Blue® rats or mice) carrying reporter genes (e.g., cII or lacZ).

  • Method: Animals are typically dosed with the test substance for 28 consecutive days, followed by a 3-day recovery period to allow for fixation of mutations.

  • Procedure:

    • Following the treatment period, genomic DNA is isolated from various tissues (e.g., liver).

    • The reporter gene is recovered from the genomic DNA and packaged into bacteriophage particles.

    • The bacteriophages are used to infect E. coli, and mutations in the reporter gene are detected by a color change or plaque viability.

  • Interpretation: A statistically significant, dose-related increase in the mutant frequency in a given tissue indicates in vivo mutagenic activity.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of this compound is believed to be mediated through its metabolic activation to a reactive electrophilic species that can form covalent adducts with DNA.

Metabolic Activation

The metabolism of the parent drug, fluoxetine, is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP2C9 being the major isoforms involved in its N-demethylation. It is hypothesized that this compound is also a substrate for these or other CYP enzymes. The metabolic activation of many N-nitrosamines proceeds via α-hydroxylation, a reaction catalyzed by CYP enzymes. This hydroxylation leads to the formation of an unstable α-hydroxy-nitrosamine, which spontaneously decomposes to yield a reactive diazonium ion.

Metabolic_Activation NNF This compound CYP Cytochrome P450 Enzymes (e.g., CYP2D6, CYP2C19, CYP3A4) NNF->CYP Metabolism Alpha_Hydroxy α-Hydroxy-N-Nitroso Fluoxetine (unstable) CYP->Alpha_Hydroxy α-Hydroxylation Diazonium Reactive Diazonium Ion Alpha_Hydroxy->Diazonium Spontaneous Decomposition

Proposed metabolic activation pathway of this compound.
DNA Adduct Formation and Mutagenesis

The resulting diazonium ion is a potent electrophile that can react with nucleophilic sites on DNA bases, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations. The formation of O6-alkylguanine is a particularly mutagenic lesion associated with N-nitroso compounds.

DNA_Adduct_Formation Diazonium Reactive Diazonium Ion DNA DNA Diazonium->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adducts Replication DNA Replication DNA_Adducts->Replication Miscoding Repair DNA Repair Mechanisms DNA_Adducts->Repair Mutation Gene Mutation Replication->Mutation Normal_DNA Repaired DNA Repair->Normal_DNA

Mechanism of DNA adduct formation and mutagenesis by this compound.

Risk Management and Mitigation

The control of this compound impurities in pharmaceutical products is a regulatory expectation. A comprehensive risk assessment should be conducted to identify potential sources of nitrosamine formation and contamination throughout the manufacturing process.

Risk_Management_Workflow Start Start Risk Assessment Hazard_ID Hazard Identification (Potential for Nitrosamine Formation) Start->Hazard_ID Risk_Analysis Risk Analysis (Evaluate Process Parameters, Raw Materials, etc.) Hazard_ID->Risk_Analysis Risk_Evaluation Risk Evaluation (Compare against AI limits) Risk_Analysis->Risk_Evaluation Risk_Control Risk Control & Mitigation (Process Optimization, Scavengers, etc.) Risk_Evaluation->Risk_Control If risk is unacceptable End Acceptable Risk Risk_Evaluation->End If risk is acceptable Risk_Review Risk Review & Monitoring (Ongoing Testing) Risk_Control->Risk_Review Risk_Review->Risk_Analysis Re-evaluate

A generalized workflow for the risk management of nitrosamine impurities.

Mitigation strategies may include:

  • Modification of the synthetic route to avoid conditions conducive to nitrosation.

  • Sourcing of raw materials with low nitrite content.

  • Implementation of control measures during manufacturing, such as pH control and the use of nitrosamine scavengers (e.g., ascorbic acid).

  • Establishing appropriate specifications for this compound in the API and drug product.

Conclusion

This compound is a genotoxic impurity with the potential to pose a carcinogenic risk to humans. A thorough understanding of its formation, toxicological profile, and the analytical methods for its detection is essential for ensuring the safety and quality of fluoxetine-containing medicines. The data and methodologies presented in this guide provide a framework for researchers, scientists, and drug development professionals to effectively manage the risks associated with this impurity. Continuous monitoring of scientific and regulatory developments in the field of nitrosamine impurities is crucial for proactive risk management.

References

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of N-Nitroso Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and mutagenicity of N-Nitroso Fluoxetine, a nitrosamine drug substance-related impurity (NDSRI) of the widely used antidepressant, fluoxetine. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic risk.[1][2][3] This document summarizes key experimental findings, details the methodologies used in pivotal studies, and presents this information in a clear and accessible format to support risk assessment and drug development activities.

Executive Summary

This compound has been demonstrated to be a mutagenic and genotoxic compound in a range of in vitro and in vivo assays.[1][4] It consistently induces mutations in bacterial systems and causes chromosomal damage and gene mutations in human cell lines, typically requiring metabolic activation to exert its genotoxic effects. The metabolic activation is primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6. This guide will delve into the quantitative data from these studies, the experimental protocols employed, and the proposed mechanisms of action.

Regulatory Context

N-nitrosamine impurities are classified as a "cohort of concern" under the ICH M7(R2) guideline due to their potential as potent mutagenic carcinogens. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued guidance for the control of these impurities in human drugs. These guidelines emphasize the need for risk assessments and, if necessary, the implementation of control strategies to limit patient exposure to acceptable intake (AI) limits. The recent recall of fluoxetine tablets due to the presence of this compound above the acceptable limit underscores the regulatory scrutiny of this specific impurity.

Summary of Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic potential of this compound has been evaluated in several standard assays. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Mutagenicity Data
Assay TypeTest SystemMetabolic ActivationConcentration RangeResultReference
Enhanced Ames Test (EAT)S. typhimurium & E. coli WP2 uvrA (pKM101)Hamster Liver S9 (30%)Not specifiedPositive
Ames TestS. typhimuriumNot specified0.06 - 0.12 mg/mLGenotoxic
In Vitro Mammalian Cell Gene Mutation AssayHuman Lymphoblastoid TK6 cellsHamster Liver S9Not specifiedPositive
Table 2: In Vitro Genotoxicity Data (Chromosomal Damage)
Assay TypeTest SystemMetabolic ActivationConcentration TestedEndpoint MeasuredResultReference
Micronucleus TestHuman Lymphoblastoid TK6 cellsHamster Liver S9Up to 5 µMMicronuclei InductionConcentration-dependent increase
Micronucleus TestHuman Lymphoblastoid TK6 cellsNoneHigh concentrations (~50% cytotoxicity)Micronuclei InductionPositive at highest concentration
Micronucleus Test2D HepaRG cellsEndogenousNot specifiedMicronuclei FrequencyIncreased
Micronucleus Test3D HepaRG spheroidsEndogenousNot specifiedMicronuclei FormationIncreased
Table 3: In Vitro Genotoxicity Data (DNA Damage)
Assay TypeTest SystemMetabolic ActivationConcentration TestedEndpoint MeasuredResultReference
Comet Assay (CometChip)2D and 3D HepaRG cellsEndogenousNot specifiedDNA DamageSignificant induction
γH2A.X Formation3D HepaRG spheroidsEndogenousNot specifiedDNA Double-Strand BreaksIncreased
Comet AssayPrimary Rat HepatocytesEndogenous17 µM (24h)DNA DamageHigher than NDMA and NDEA
Table 4: In Vivo Mutagenicity Data
Assay TypeTest SystemRoute of AdministrationDoseResultReference
Transgenic Rodent (TGR) AssayRatNot specified≥4400 ng/dayMutagenic

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. This section outlines the key experimental protocols used to assess the genotoxicity and mutagenicity of this compound.

Enhanced Ames Test (EAT)

The EAT is a modified bacterial reverse mutation assay designed to enhance the detection of nitrosamines.

  • Test Strains: A panel of Salmonella typhimurium and Escherichia coli strains are used, with a particular emphasis on strains like WP2 uvrA (pKM101) which has shown sensitivity to certain nitrosamines.

  • Metabolic Activation: A higher concentration of hamster liver S9 (typically 30%) is used in the pre-incubation mix, as hamster S9 has been found to be more effective than rat liver S9 for activating many nitrosamines.

  • Pre-incubation: A 30-minute pre-incubation step is employed to allow for the metabolic activation of the test substance before plating.

  • Endpoint: The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in revertants.

G cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating and Scoring A Bacterial Culture (e.g., WP2 uvrA pKM101) D Combine Bacteria, Test Compound, and S9 Mix A->D B This compound + Vehicle (e.g., DMSO) B->D C S9 Mix (30% Hamster Liver S9) C->D E Pre-incubation (30 min at 37°C) D->E F Add Top Agar and Plate on Minimal Glucose Agar E->F G Incubate (48-72 hours at 37°C) F->G H Count Revertant Colonies G->H

Caption: Workflow for the Enhanced Ames Test for this compound.

In Vitro Micronucleus Assay in Human TK6 Cells

This assay detects chromosomal damage by measuring the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that lag during cell division.

  • Cell Line: Human lymphoblastoid TK6 cells are used.

  • Treatment: Cells are treated with this compound for a short duration (e.g., 4 hours) in the presence of hamster liver S9, or for a longer duration (e.g., 24 hours) without S9.

  • Metabolic Activation: Hamster liver S9 is used for exogenous metabolic activation.

  • Cytotoxicity Measurement: Relative cytotoxicity is determined to ensure that the observed genotoxicity is not a secondary effect of high toxicity.

  • Micronucleus Scoring: After treatment and a recovery period, cells are harvested, stained, and scored for the presence of micronuclei using flow cytometry or microscopy.

  • Endpoint: A significant, dose-dependent increase in the percentage of cells with micronuclei indicates a positive result.

Genotoxicity Assays in HepaRG Cells

HepaRG cells are a human liver cell line that can be differentiated to exhibit metabolic capabilities similar to primary human hepatocytes, making them a relevant in vitro model.

  • Cell Culture: HepaRG cells are cultured in both 2D monolayers and 3D spheroids. 3D cultures often show enhanced metabolic activity.

  • Treatment: Cells are exposed to this compound for 24 hours.

  • Metabolic Activation: These cells have endogenous metabolic activity, so no external S9 mix is required.

  • Endpoints:

    • DNA Damage: Measured using the CometChip assay, which quantifies DNA strand breaks.

    • Micronucleus Formation: Assessed using flow cytometry.

    • DNA Double-Strand Breaks: Detected by measuring the formation of γH2A.X foci.

Mechanism of Genotoxicity: Metabolic Activation

The genotoxicity of this compound, like many nitrosamines, is dependent on its metabolic activation to a reactive electrophilic species that can then interact with DNA.

The proposed primary pathway involves the enzymatic hydroxylation of the α-carbon atom adjacent to the N-nitroso group. This reaction is catalyzed by cytochrome P450 (CYP) enzymes. Studies using human TK6 cells expressing single human CYPs have identified CYP2C19 and CYP2B6 as the key enzymes responsible for the metabolic activation of this compound.

The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form a diazonium ion. This highly reactive carbocation can then alkylate DNA bases, primarily at the N7 and O6 positions of guanine, forming DNA adducts. These adducts can lead to DNA replication errors, mutations, and chromosomal damage if not repaired.

G A This compound B α-Hydroxylation A->B C α-Hydroxy-nitrosamine (Unstable Intermediate) B->C D Spontaneous Decomposition C->D E Diazonium Ion (Reactive Electrophile) D->E G DNA Adduct Formation E->G F DNA F->G H Mutations, Chromosomal Damage G->H I CYP2C19, CYP2B6 I->B

Caption: Proposed metabolic activation pathway of this compound.

Conclusions and Implications

The available data consistently demonstrate that this compound is a mutagenic and genotoxic compound.

  • It is positive in the enhanced Ames test, indicating its potential to induce bacterial gene mutations.

  • It induces both gene mutations and chromosomal damage (micronuclei formation) in human cell lines.

  • Its genotoxicity is largely dependent on metabolic activation by CYP enzymes, primarily CYP2C19 and CYP2B6.

  • Studies in metabolically competent HepaRG cells confirm its ability to cause DNA damage and micronuclei formation in a human-relevant in vitro system.

  • In vivo data from a transgenic rodent assay confirms its mutagenic potential in a whole animal model.

For drug development professionals, these findings necessitate stringent control over the manufacturing and storage processes of fluoxetine to prevent the formation of this impurity. The potent genotoxicity of this compound means that its presence, even at trace levels, can be a significant safety concern. Therefore, sensitive analytical methods for its detection and quantification are essential, and risk assessments should be conducted in line with regulatory guidelines to ensure patient safety.

References

Synthesis and Characterization of N-Nitroso Fluoxetine Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the N-Nitroso Fluoxetine reference standard. This compound is a nitrosamine impurity that can form during the manufacturing process or storage of Fluoxetine, a widely used antidepressant.[1] Due to the potential health risks associated with nitrosamine impurities, regulatory agencies require strict control and monitoring of their levels in pharmaceutical products.[1] This guide outlines a plausible synthetic route and details the analytical techniques essential for the unambiguous characterization of this reference standard.

Chemical and Physical Properties

This compound, chemically named N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide, is a derivative of Fluoxetine.[2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide[2]
CAS Number 150494-06-7
Molecular Formula C₁₇H₁₇F₃N₂O₂
Molecular Weight 338.32 g/mol
Appearance Colorless to Pale Yellow Thick Oil to Solid
Solubility Soluble in DMSO, Methanol, Acetonitrile
Storage 2-8°C Refrigerator, under inert atmosphere

Synthesis of this compound

The synthesis of this compound is achieved through the N-nitrosation of Fluoxetine. This reaction involves the interaction of the secondary amine group in the Fluoxetine molecule with a nitrosating agent, typically in an acidic environment.

General Reaction Scheme

The overall chemical transformation is depicted below:

G Fluoxetine Fluoxetine NNitrosoFluoxetine This compound Fluoxetine->NNitrosoFluoxetine Nitrosation NitrosatingAgent Nitrosating Agent (e.g., NaNO2, H+) NitrosatingAgent->NNitrosoFluoxetine

Caption: General reaction for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the N-nitrosation of secondary amines and should be performed by trained chemists in a well-ventilated fume hood due to the potential carcinogenicity of nitrosamines.

Materials:

  • Fluoxetine Hydrochloride

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve Fluoxetine Hydrochloride (1.0 eq) in deionized water.

  • Acidification: Cool the solution in an ice bath (0-5 °C) and slowly add a solution of hydrochloric acid to bring the pH to approximately 3.

  • Nitrosation: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure this compound reference standard.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve Fluoxetine HCl in Water Start->Dissolve Acidify Acidify with HCl (0-5 °C, pH ~3) Dissolve->Acidify Nitrosate Add NaNO2 solution (0-5 °C) Acidify->Nitrosate Stir Stir for 2-3 hours (0-5 °C) Nitrosate->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Workup Neutralize with NaHCO3 and Extract with CH2Cl2 Monitor->Workup Reaction Complete Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify End This compound Reference Standard Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and potency as a reference standard. The following analytical techniques are crucial for its characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of this compound. A detailed analytical method is summarized below.

ParameterCondition
Instrumentation Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Column C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent)
Mobile Phase A 0.63 g/L Ammonium formate in deionized water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0 - 2.0
2.0 - 7.0
7.0 - 9.0
9.0 - 9.1
9.1 - 12.0
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Detection Mode Multiple Reaction Monitoring (MRM)
Quantitative Ion Pair m/z 339 → 177
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure. Commercial suppliers of the reference standard confirm the structure using ¹H NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized reference standard. A typical purity for a reference standard is expected to be high, for instance, a Certificate of Analysis for one commercially available standard shows a purity of 96.2% by HPLC.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The expected mass would correspond to its molecular formula, C₁₇H₁₇F₃N₂O₂.

Logical Relationships in Characterization

The characterization of a reference standard follows a logical progression to ensure its quality and suitability for its intended use.

G cluster_characterization Characterization Logic Synthesis Synthesized This compound Identity Identity Confirmation (NMR, MS) Synthesis->Identity Purity Purity Assessment (HPLC) Identity->Purity Quantification Assay/Potency (qNMR or Mass Balance) Purity->Quantification ReferenceStandard Qualified Reference Standard Quantification->ReferenceStandard

Caption: Logical workflow for the characterization of a reference standard.

Conclusion

The synthesis and characterization of the this compound reference standard are critical for ensuring the safety and quality of Fluoxetine drug products. This guide provides a comprehensive overview of a plausible synthetic route and the necessary analytical techniques for its characterization. Adherence to detailed experimental protocols and rigorous analytical testing is paramount for producing a reliable reference standard for use in pharmaceutical analysis.

References

N-Nitroso Fluoxetine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nitroso fluoxetine, a nitrosamine impurity of the widely prescribed antidepressant, fluoxetine. This document consolidates critical information regarding its chemical properties, formation, analytical detection, and toxicological profile, presenting it in a manner accessible to researchers, scientists, and professionals in drug development.

Core Compound Data

This compound (N-NOF) is a derivative of fluoxetine, categorized as a nitrosamine drug substance-related impurity (NDSRI).[1][2][3] Nitrosamines are a class of compounds of significant concern due to the potential carcinogenic effects of some of its members.[4] N-NOF can form during the synthesis, storage, or handling of fluoxetine, particularly in the presence of nitrosating agents under acidic conditions.[5]

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 150494-06-7
Molecular Formula C₁₇H₁₇F₃N₂O₂
Molecular Weight 338.32 g/mol
Chemical Name N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide
Synonyms Benzenepropanamine, N-methyl-N-nitroso-gamma-[4-(trifluoromethyl)phenoxy]-
Appearance Colourless to Pale Yellow Thick Oil to Solid; Off-White Solid
Solubility Soluble in Acetonitrile and DMSO

Formation and Detection

The formation of this compound occurs through the reaction of the secondary amine group in the fluoxetine molecule with nitrosating agents, such as nitrites, under specific conditions like heat, moisture, or acidity. Regulatory agencies like the FDA and EMA closely monitor the levels of such impurities in pharmaceutical products due to their potential health risks.

Precise and sensitive analytical methods are crucial for the detection and quantification of this compound in drug substances and products. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed for this purpose.

Experimental Protocol: Determination of this compound by LC-MS/MS

The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in a fluoxetine drug substance.

1. Equipment and Reagents:

  • Liquid chromatograph/tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Symmetry C18 column (3.5 μm, 4.6 mm i.d. × 15 cm) or equivalent.

  • Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium formate (reagent grade), Deionized water.

  • This compound reference standard and this compound-d5 isotope-labeled internal standard.

2. Mobile Phase Preparation:

  • Solvent A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water and filter through a 0.22 μm membrane filter.

  • Solvent B: Acetonitrile.

3. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Accurately weigh ~2.5 mg of this compound-d5 into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol.

  • Working IS Solution: Dilute the IS stock solution with methanol to a concentration of 10 ng/mL.

  • Standard Stock Solution: Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol.

  • Standard Solutions: Prepare a series of standard solutions (e.g., 1-40 ng/mL) by diluting the standard stock solution with methanol, with each standard containing 1 ng/mL of the internal standard.

  • Sample Solution: Accurately weigh ~0.1 g of the fluoxetine sample into a centrifuge tube. Add 1 mL of the working IS solution and 9 mL of methanol. Sonicate for 5 minutes and centrifuge at 3000 ×g for 5 minutes. Filter the supernatant through a 0.22 μm membrane filter.

4. LC-MS/MS Operating Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 μL

  • Ionization Mode: ESI+

  • Ion Source Temperature: 500°C

  • Gradient Elution:

    Time (min) Solvent A (%) Solvent B (%)
    0.0 → 2.0 35 65
    2.0 → 7.0 35 → 5 65 → 95
    7.0 → 9.0 5 95
    9.0 → 9.1 5 → 35 95 → 65

    | 9.1 → 12.0 | 35 | 65 |

  • Mass Spectrometry: Monitor the appropriate precursor-to-product ion transitions for this compound and its deuterated internal standard.

5. Quantification:

  • Establish a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve. The Limit of Quantification (LOQ) for this method is reported to be 0.1 μg/g.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis sample Fluoxetine Drug Substance weigh_sample Weigh ~0.1g Sample sample->weigh_sample add_is_meoh Add Internal Standard & Methanol weigh_sample->add_is_meoh sonicate_centrifuge Sonicate & Centrifuge add_is_meoh->sonicate_centrifuge filter Filter Supernatant sonicate_centrifuge->filter sample_solution Sample Solution for LC-MS/MS filter->sample_solution lc_msms LC-MS/MS System sample_solution->lc_msms data_acquisition Data Acquisition lc_msms->data_acquisition calibration_curve Calibration Curve Generation data_acquisition->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Analytical workflow for this compound detection.

Toxicological Profile: Genotoxicity

This compound has been shown to exhibit genotoxic properties. Studies have demonstrated its ability to induce DNA damage in various assays.

Umu-Test for Genotoxicity

A study by Özhan and Alpertunga (2003) investigated the genotoxic activities of several drug-nitrite interaction products, including the product of fluoxetine nitrosation. The study utilized the umu-test, a bacterial genotoxicity assay.

Experimental Protocol: Umu-Test

  • Tester Strain: Salmonella typhimurium TA1535/pSK1002.

  • Nitrosation Conditions: A maximum daily dose of fluoxetine was incubated with a nitrite concentration representative of that found in the stomach after a meal. The incubation was carried out at 37°C for 1 hour, with a pH change from 6.8-7.0 to 2.0 to simulate gastric conditions.

  • Genotoxicity Assay: The nitrosated fluoxetine product was tested for its ability to induce the umuC gene in the tester strain, both with and without metabolic activation (S9 mix). The induction of the umuC gene is indicative of DNA damage.

  • Results: The nitrosation product of fluoxetine was found to be genotoxic in this assay.

In Vitro Micronucleus and Gene Mutation Assays in Human Cells

A more recent and comprehensive study by Li et al. (2024) evaluated the mutagenicity and genotoxicity of 15 NDSRIs, including this compound, in human TK6 cells.

Experimental Protocol: Micronucleus and Gene Mutation Assays

  • Cell Line: Human TK6 cells.

  • Metabolic Activation: Hamster liver S9 was used for metabolic activation.

  • Micronucleus Assay: this compound was found to induce a concentration-dependent increase in micronuclei in TK6 cells after bioactivation with hamster liver S9.

  • Gene Mutation Assays: The study also found this compound to be mutagenic in the TK and HPRT gene mutation assays, which is consistent with its positive results in the Enhanced Ames Test.

  • Enzyme Involvement: The study identified CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as key enzymes in the bioactivation of the tested NDSRIs to their genotoxic and mutagenic forms.

The genotoxicity of nitrosamines is generally attributed to their metabolic activation by cytochrome P450 enzymes, leading to the formation of unstable intermediates that can alkylate DNA, causing mutations and chromosomal damage.

G cluster_activation Metabolic Activation cluster_damage Cellular Damage nnof This compound cyp_enzymes Cytochrome P450 Enzymes (e.g., CYP2C19, CYP2B6, CYP2A6, CYP3A4) nnof->cyp_enzymes unstable_intermediate Unstable Electrophilic Intermediate cyp_enzymes->unstable_intermediate dna_alkylation DNA Alkylation unstable_intermediate->dna_alkylation dna_damage DNA Damage dna_alkylation->dna_damage mutations Gene Mutations (TK, HPRT) dna_damage->mutations chromosomal_damage Chromosomal Damage (Micronuclei Formation) dna_damage->chromosomal_damage

Proposed mechanism of this compound genotoxicity.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways. The primary mechanism of its toxicity is understood to be through direct DNA damage, as outlined above, rather than through the modulation of specific signaling cascades. Research on the parent compound, fluoxetine, has shown it can influence pathways such as the nuclear factor kappa B (NF-κB) mediated pathway to increase nitric oxide production in microglial cells; however, this is distinct from the genotoxic effects of its N-nitroso derivative.

Conclusion

This compound is a genotoxic impurity of fluoxetine that requires careful monitoring and control in pharmaceutical preparations. Its formation from the parent drug under certain conditions highlights the importance of robust manufacturing processes and stability testing. The detailed analytical and toxicological protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the safety and quality of fluoxetine-containing products. Further research into the specific biological interactions of this compound may provide a more complete understanding of its toxicological profile.

References

The Genesis of a Genotoxic Threat: An In-depth Technical Guide to Nitrosating Agents in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the origins of nitrosating agents, the precursors to potentially carcinogenic nitrosamine impurities in pharmaceutical products, is now available for researchers, scientists, and drug development professionals. This guide provides a deep dive into the scientific literature and regulatory landscape, offering quantitative data, detailed experimental protocols, and visual pathways to aid in the critical mission of ensuring drug safety.

The formation of N-nitrosamines is a significant concern for the pharmaceutical industry, necessitating a thorough understanding of the sources of nitrosating agents throughout the manufacturing process. These agents, capable of donating a nitroso group, can react with secondary or tertiary amines present in active pharmaceutical ingredients (APIs), excipients, or solvents, leading to the formation of these harmful impurities.[1][2] This guide systematically explores the primary and secondary sources of these agents, providing a framework for risk assessment and mitigation.

Primary Sources of Nitrosating Agents

The most direct sources of nitrosating agents are materials and reagents intentionally used or present as contaminants in the manufacturing process.

1. Reagents and Raw Materials: The intentional use of sodium nitrite (NaNO2) or other nitrosating agents, for instance, as quenching agents for azides in synthesis, is a primary risk factor.[3][4] Contamination in raw materials, including solvents, reagents, and catalysts, can also introduce these agents into the production chain.[5] Amide solvents like N,N-dimethylformamide (DMF) are particularly noteworthy, as they can degrade under certain reaction conditions to form secondary amines, which are precursors for nitrosamine formation.

2. Excipients: Many commonly used pharmaceutical excipients have been found to contain trace levels of nitrites and nitrates, which can act as nitrosating agents. Regulatory bodies have explicitly identified nitrites in excipients as a root cause for the formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs). The levels of these impurities can vary significantly between different excipients and even between suppliers of the same excipient.

Table 1: Reported Nitrite Levels in Common Pharmaceutical Excipients

ExcipientNitrite Level (ppm)Reference
CrospovidoneMean: 8.3, Max: 14
Magnesium StearateAverage: 2,000-3,000 ppb
Microcrystalline Cellulose (MCC)Mean: 0.70, Range: 0.04 - 2.4
Lactose MonohydrateMean: 0.54, Range: 0.07 - 1.7
Povidone-
Hydroxypropylmethylcellulose (HPMC)-
Sodium Starch Glycolate (SSG)Up to 285.6
Hydroxypropyl Cellulose (HPC)0.9

Note: ppb stands for parts per billion. Data is compiled from various sources and represents a range of reported values.

3. Water: Water used in pharmaceutical manufacturing, including potable and purified water, has been identified as a potential source of nitrites and even pre-formed nitrosamines. While purified water generally contains very low levels of nitrite (<0.1 ppb), potable water can have higher, albeit still low, concentrations. The risk of significant nitrosamine formation from water is generally low but increases under acidic conditions.

Table 2: Reported Nitrite Levels in Water for Pharmaceutical Use

Water TypeNitrite LevelReference
Purified Water<0.1 ppb (in 21 out of 22 samples)
Potable Water<3.5 ppb

Secondary and Process-Related Sources

Nitrosating agents can also be formed or introduced as an unintended consequence of the manufacturing process itself.

1. Degradation: The degradation of starting materials, intermediates, and even the final drug product during manufacturing or storage can generate nitrogen oxides (NOx) that can act as nitrosating agents.

2. Cross-Contamination: Manufacturing different products on the same production line without adequate cleaning and separation can lead to cross-contamination with nitrosating agents or their precursors.

3. Recovered Materials: The use of recovered or recycled solvents, reagents, and catalysts, especially if not processed in dedicated equipment, poses a significant risk of introducing nitrosating agents.

4. Process Conditions: Certain manufacturing conditions, such as high temperatures and acidic pH, can promote the formation of nitrosating agents and subsequent nitrosamine formation.

5. Equipment and Environment: The passivation of stainless steel equipment using nitric acid can be a source of nitrosating agents. Furthermore, nitrogen dioxide (NO₂) present as an air pollutant in the inlet air of fluidized bed dryers has been identified as a potential source.

6. Packaging Materials: Primary packaging materials can be a source of nitrosamine contamination. A notable example is the reaction between the nitrocellulosic lidding foil of blisters and amines present in printing primers to form nitrosamines, which can then migrate to the drug product. Leachables from infusion bags, such as N-nitrosodibutylamine (NDBA), have also been identified as a concern.

Visualizing the Pathways

To better understand the complex interactions leading to nitrosamine formation, the following diagrams illustrate key pathways and workflows.

Nitrosamine_Formation_Pathway Nitrosating_Agents Nitrosating Agents (e.g., NO+, N2O3, Nitrites) Nitrosamine_Formation N-Nitrosamine Formation Nitrosating_Agents->Nitrosamine_Formation Amine_Precursors Amine Precursors (Secondary/Tertiary Amines) Amine_Precursors->Nitrosamine_Formation API API Synthesis - Reagents (NaNO2) - Solvents (DMF) - Water API->Nitrosating_Agents API->Amine_Precursors Excipients Excipients - Nitrite/Nitrate Impurities Excipients->Nitrosating_Agents Manufacturing Manufacturing Process - Degradation - Cross-Contamination - High Temperature/Acidic pH Manufacturing->Nitrosating_Agents Manufacturing->Amine_Precursors Packaging Packaging Materials - Nitrocellulose - Printing Inks Packaging->Nitrosating_Agents

Caption: Key sources contributing to nitrosating agents and amine precursors, leading to nitrosamine formation.

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of nitrosating agents and nitrosamines are paramount for risk assessment and control. The following outlines a general experimental protocol based on commonly employed techniques.

Objective: To quantify nitrite levels in a pharmaceutical excipient using Ion Chromatography with UV detection.

Materials and Reagents:

  • Pharmaceutical excipient sample

  • Ultrapure water

  • Nitrite and nitrate standard solutions

  • Mobile phase (e.g., sodium hydroxide solution)

  • Suppressor type ion chromatograph with a UV detector

  • Analytical column (e.g., Shim-pack™ IC-SA3)

  • Centrifuge

  • Shaker

  • 0.45-micron filters

Sample Preparation:

  • Weigh 0.2 g of the excipient sample into a centrifuge tube.

  • Add 5 mL of ultrapure water.

  • Shake the mixture for 10 minutes.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Filter the supernatant through a 0.45-micron filter before injection.

Chromatographic Conditions (Example):

  • Instrument: Suppressor type Ion Chromatograph with UV detector (e.g., HIC-ESP)

  • Column: Shim-pack™ IC-SA3

  • Mobile Phase: Isocratic elution with an appropriate buffer (e.g., 20 mM sodium hydroxide in water)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 500 µL

  • Detection: UV detector at a specified wavelength for nitrite and nitrate ions.

Calibration: Prepare a series of standard solutions of nitrite and nitrate at different concentrations (e.g., 0.002 to 0.1 mg/L) to construct a calibration curve.

Data Analysis: Quantify the amount of nitrite in the sample by comparing its peak area to the calibration curve.

Experimental_Workflow_Nitrite_Analysis Start Start: Excipient Sample Sample_Prep Sample Preparation 1. Weigh Sample 2. Add Ultrapure Water 3. Shake & Centrifuge 4. Filter Supernatant Start->Sample_Prep IC_Analysis Ion Chromatography Analysis - Inject Sample - Isocratic Elution - UV Detection Sample_Prep->IC_Analysis Data_Processing Data Processing - Peak Integration - Comparison to Calibration Curve IC_Analysis->Data_Processing Result Result: Nitrite Concentration (ppm) Data_Processing->Result

Caption: A typical experimental workflow for the analysis of nitrite in pharmaceutical excipients.

Method Validation: All analytical methods for nitrosamine and precursor analysis must be validated according to ICH Q2(R2) guidelines to ensure accuracy, precision, specificity, and sensitivity.

Conclusion

The presence of nitrosating agents in pharmaceutical manufacturing is a multifaceted issue stemming from a variety of sources. A thorough understanding of these sources, coupled with robust analytical testing and risk assessment, is essential for the development of effective control strategies. This guide serves as a foundational resource for pharmaceutical professionals dedicated to mitigating the risk of nitrosamine impurities and ensuring the safety and quality of medicines. Continuous vigilance and a proactive approach to identifying and controlling nitrosating agents are critical to navigating this ongoing challenge.

References

An In-depth Review of N-Nitroso Fluoxetine: From Formation to Toxicological Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-fluoxetine, a nitrosamine drug substance-related impurity (NDSRI) of the widely prescribed antidepressant fluoxetine, has emerged as a significant focus of research and regulatory scrutiny. As a member of the cohort of concern for nitrosamine impurities, N-nitroso-fluoxetine is recognized as a potential human carcinogen. This technical guide provides a comprehensive literature review of the current state of knowledge on N-nitroso-fluoxetine, covering its formation, analytical detection, toxicological profile, and the underlying mechanisms of its genotoxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in ensuring the safety and quality of pharmaceutical products.

Introduction

The presence of nitrosamine impurities in pharmaceutical products has become a major challenge for the pharmaceutical industry and regulatory bodies worldwide. These compounds are classified as probable human carcinogens, and their detection in various medications has led to product recalls and stringent regulatory actions.[1] N-Nitroso-fluoxetine (N-NOF) is a derivative of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. This review consolidates the available scientific literature on N-NOF, with a focus on providing quantitative data and detailed experimental methodologies.

Chemical Properties and Formation

N-Nitroso-fluoxetine is chemically identified as N-methyl-N-nitroso-γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine. Its formation is a result of the nitrosation of the secondary amine group in the fluoxetine molecule.

Key Chemical Information:

  • CAS Number: 150494-06-7

  • Molecular Formula: C₁₇H₁₇F₃N₂O₂

  • Molecular Weight: 338.32 g/mol

The formation of N-NOF can occur during the synthesis, storage, or even handling of fluoxetine, particularly under conditions that favor nitrosation.[2] The primary mechanism involves the reaction of the secondary amine in fluoxetine with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites (e.g., sodium nitrite) in acidic conditions. Factors such as heat and the presence of residual nitrites in excipients or solvents can contribute to its formation.[2]

Analytical Methodologies for Detection

Accurate and sensitive analytical methods are crucial for the detection and quantification of N-NOF in fluoxetine drug substances and products. The most widely employed technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.

Detailed Experimental Protocol for LC-MS/MS Analysis

The following protocol is a detailed method for the determination of N-Nitroso Fluoxetine in fluoxetine drug substances.

Equipment and Materials:

  • Liquid chromatograph/tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or an equivalent product.

  • Ultrasonicator, vortex mixer, and centrifuge.

  • Volumetric flasks, centrifuge tubes, and membrane filters (0.22 μm).

  • Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium formate (reagent grade), Deionized water, this compound reference standard, and this compound-d5 isotope-labeled internal standard.

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water and filter through a membrane filter.

    • Solvent B: Acetonitrile.

  • Internal Standard (IS) Solution Preparation:

    • Accurately weigh about 2.5 mg of this compound-d5 and dissolve in a 10 mL volumetric flask with methanol to create a stock solution. Store refrigerated.

    • Dilute the stock solution with methanol to a final concentration of 10 ng/mL for the working IS solution.

  • Standard Solution Preparation:

    • Accurately weigh about 5 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to create a stock solution. Store refrigerated.

    • Prepare a series of standard solutions by diluting the stock solution with methanol to concentrations ranging from 1-40 ng/mL, with each standard containing 1 ng/mL of the internal standard.

  • Sample Solution Preparation:

    • Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.

    • Add 1 mL of the internal standard solution and 9 mL of methanol.

    • Mix thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.

    • Filter the supernatant through a 0.22 μm membrane filter to obtain the sample solution.

  • LC-MS/MS Operating Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 μL

    • Ionization Mode: ESI+

    • Ion Source Temperature: 500°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Gradient Program:

      Time (min) Solvent A (%) Solvent B (%)
      0.0 → 2.0 35 65
      2.0 → 7.0 35 → 5 65 → 95
      7.0 → 9.0 5 95
      9.0 → 9.1 5 → 35 95 → 65

      | 9.1 → 12.0 | 35 | 65 |

  • Quantification:

    • Establish a standard calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standard solutions.

    • Calculate the concentration of this compound in the sample solution from the calibration curve. The limit of quantification (LOQ) for this method is 0.1 μg/g.[3]

Toxicology and Genotoxicity

N-Nitroso-fluoxetine is considered a probable human carcinogen, a classification common to many nitrosamines. Its genotoxic potential has been demonstrated in multiple studies.

Mechanism of Genotoxicity

The genotoxicity of N-nitroso-fluoxetine is believed to occur through a mechanism common to many N-nitrosamines. This involves metabolic activation by cytochrome P450 (CYP) enzymes.[4] The proposed pathway involves the following steps:

  • α-Hydroxylation: CYP enzymes catalyze the hydroxylation of the carbon atom alpha to the nitroso group.

  • Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-nitrosamine.

  • Generation of a Diazonium Ion: The intermediate spontaneously decomposes to form a highly reactive electrophilic diazonium ion.

  • DNA Adduct Formation: The diazonium ion can then alkylate nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can cause mutations if not repaired, potentially leading to the initiation of cancer.

Studies have identified that CYP2C19, CYP2B6, CYP2A6, and CYP3A4 are key enzymes in the metabolic activation of N-nitroso-fluoxetine, leading to its genotoxic effects.

genotoxicity_mechanism NNF This compound CYP CYP450 Enzymes (CYP2C19, CYP2B6, etc.) NNF->CYP Intermediate α-Hydroxy-nitrosamine (Unstable Intermediate) CYP->Intermediate α-Hydroxylation Diazonium Diazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Adduct DNA Adducts DNA->Adduct Alkylation Mutation Mutations Adduct->Mutation Leads to

Caption: Proposed metabolic activation pathway of this compound leading to genotoxicity.

Quantitative Genotoxicity Data

The genotoxicity of N-Nitroso-fluoxetine has been evaluated in various assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Mutagenicity - Enhanced Ames Test

Tester StrainMetabolic ActivationResultReference
S. typhimurium & E. coliHamster Liver S9 (30%)Positive

Table 2: In Vitro Genotoxicity - Micronucleus and Gene Mutation Assays in Human TK6 Cells

AssayMetabolic ActivationResultKey FindingsReference
Micronucleus AssayHamster Liver S9PositiveConcentration-dependent increase in micronuclei.
TK Gene Mutation AssayHamster Liver S9PositiveMutagenic
HPRT Gene Mutation AssayHamster Liver S9PositiveMutagenic

Note: A study reported that at a concentration of 5 µM, N-nitroso-fluoxetine treatment led to an increase in the percentage of cells in the G2/M phase of the cell cycle to 30.3%, compared to 17.8% in vehicle controls, indicating cell cycle arrest.

Regulatory Landscape and Acceptable Intake

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for nitrosamine impurities in drug products to mitigate the potential cancer risk. The AI for N-Nitroso-fluoxetine has been set at 100 ng/day . This limit is based on a lifetime exposure and is considered to be associated with a negligible cancer risk.

Synthesis of this compound Reference Standard

The availability of a pure reference standard is essential for the accurate quantification of N-Nitroso-fluoxetine in pharmaceutical products. While detailed proprietary synthesis methods are not always publicly available, a general procedure for the nitrosation of a secondary amine like fluoxetine would involve the following steps.

General Experimental Protocol for Synthesis

Materials:

  • Fluoxetine hydrochloride

  • Sodium nitrite (NaNO₂)

  • An acidic medium (e.g., hydrochloric acid or acetic acid)

  • An organic solvent (e.g., dichloromethane)

  • A quenching agent (e.g., ammonium sulfamate)

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve fluoxetine hydrochloride in an appropriate solvent system.

  • Acidification: Cool the solution in an ice bath and slowly add an acid to create an acidic environment.

  • Nitrosation: Slowly add a solution of sodium nitrite dropwise to the reaction mixture while maintaining a low temperature. The reaction is typically monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the excess nitrosating agent by adding a quenching solution, such as ammonium sulfamate.

  • Extraction: Extract the N-nitroso-fluoxetine into an organic solvent.

  • Purification: Purify the crude product using a suitable technique, such as column chromatography, to obtain the pure N-nitroso-fluoxetine reference standard.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

synthesis_workflow Start Start: Fluoxetine HCl Dissolve Dissolve in Solvent Start->Dissolve Acidify Acidify and Cool Dissolve->Acidify Nitrosate Add Sodium Nitrite (Nitrosation) Acidify->Nitrosate Quench Quench with Ammonium Sulfamate Nitrosate->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize (NMR, MS, HPLC) Purify->Characterize End End: this compound Reference Standard Characterize->End

Caption: General experimental workflow for the synthesis of this compound reference standard.

Signaling Pathways

Currently, there is a lack of specific research directly investigating the intracellular signaling pathways affected by N-Nitroso-fluoxetine. However, studies on the parent drug, fluoxetine, have shown its influence on various signaling cascades. For instance, fluoxetine has been shown to modulate the NF-κB pathway and the p38 MAPK pathway, which are involved in inflammatory responses and apoptosis. Given the structural similarity, it is plausible that N-Nitroso-fluoxetine could also interact with these or other cellular signaling pathways, but further research is needed to elucidate its specific effects.

Conclusion

N-Nitroso-fluoxetine represents a critical impurity of concern in fluoxetine-containing drug products. This review has summarized the current understanding of its formation, analytical detection, and toxicological properties. The genotoxic nature of N-Nitroso-fluoxetine, mediated by metabolic activation, underscores the importance of robust analytical methods for its control and the adherence to regulatory limits. While significant progress has been made in characterizing this impurity, further research is warranted to fully understand its interaction with cellular signaling pathways and to refine risk assessments. The information presented herein provides a valuable resource for the scientific community to support the continued safety and quality of fluoxetine-based therapies.

References

Methodological & Application

Application Note: Quantification of N-Nitroso Fluoxetine in Pharmaceutical Products Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Nitroso-fluoxetine is a nitrosamine impurity that can potentially form in pharmaceutical products containing fluoxetine, a widely used antidepressant.[1] Due to the classification of nitrosamines as probable human carcinogens, regulatory bodies worldwide require stringent control and monitoring of these impurities in drug substances and products.[2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of N-Nitroso-fluoxetine. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Analytical Method Overview

The method employs reverse-phase liquid chromatography for the separation of N-Nitroso-fluoxetine from the active pharmaceutical ingredient (API) and other matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The method has been validated for specificity, linearity, accuracy, and precision, with a limit of quantification suitable for trace-level analysis.

Quantitative Data Summary

The performance of the LC-MS/MS method is summarized in the tables below. These tables provide key quantitative parameters for the analysis of N-Nitroso-fluoxetine.

Table 1: Method Detection and Quantification Limits

ParameterValue (in Fluoxetine Tablets)Value (in Fluoxetine Drug Substance)
Limit of Detection (LOD)0.03 ppm/MDD[3]Not Specified
Limit of Quantification (LOQ)0.09 ppm/MDD[3]0.1 µg/g[4]

Table 2: Linearity and Range

ParameterValue
Calibration Curve Range1-40 ng/mL
Regression Coefficient (r²)>0.99

Experimental Protocols

1. Standard and Sample Preparation

a. Preparation of Standard Solutions

  • Primary Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of N-Nitroso-fluoxetine reference standard and dissolve it in 100 mL of methanol. Store this solution at 2-8 °C.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of N-Nitroso-fluoxetine-d5 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile/water mixture) to achieve concentrations ranging from 1 to 40 ng/mL. If an internal standard is used, add the IS solution to each standard to a final concentration of 1 ng/mL.

b. Sample Preparation (Fluoxetine Tablets)

  • Homogenize a representative number of fluoxetine tablets.

  • Accurately weigh approximately 50 mg of the homogenized sample into a plastic centrifuge tube.

  • Add 9.95 mL of a mixture of ultrapure acetonitrile and water (80:20 v/v).

  • Vortex the sample and then sonicate for 10 minutes in an ultrasonic bath.

  • Filter the resulting solution through a suitable membrane filter (e.g., 0.22 µm PVDF) into an HPLC vial for analysis.

c. Sample Preparation (Fluoxetine Drug Substance)

  • Accurately weigh about 0.1 g of the fluoxetine drug substance into a centrifuge tube.

  • Add 9 mL of methanol and 1 mL of the internal standard solution.

  • Mix the sample thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a membrane filter into an HPLC vial.

2. LC-MS/MS Analysis Protocol

The following tables outline the instrumental conditions for the LC-MS/MS analysis.

Table 3: Liquid Chromatography (LC) Parameters

ParameterCondition 1 (for Tablets)Condition 2 (for Drug Substance)
HPLC SystemShimadzu HPLC or equivalentLiquid Chromatograph with tandem MS
ColumnXTerra MS C18, 3.5 µm, 3.0 x 100 mmSymmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm
Column Temperature40 °C40°C
Autosampler Temp.15 °CNot Specified
Mobile Phase AWater with 0.1% Formic AcidNot specified, likely aqueous with acid
Mobile Phase BAcetonitrile/Water (95:5 v/v) + 0.1% Formic AcidNot specified, likely organic solvent
Flow Rate0.40 mL/min0.8 mL/min
Injection Volume5 µL5 µL
Gradient ProgramSee reference for detailed gradient tableSee reference for detailed gradient table

Table 4: Mass Spectrometry (MS) Parameters

ParameterCondition 1 (for Tablets)Condition 2 (for Drug Substance)
Mass SpectrometerSciex QTrap 5500 or equivalentTandem Mass Spectrometer
Ion SourceTurbo SprayElectrospray Ionization (ESI)
PolarityPositiveESI+
Scan TypeMRM (Multiple Reaction Monitoring)Multiple Reaction Monitoring (MRM)
Ion Spray VoltageNot Specified5.5 kV
Ion Source Temp.Not Specified500°C
MRM TransitionsN-Nitroso-fluoxetine: Q1: 339.14 Da, Q3: 177.0 Da (Quantifier), Q3: 117.10 Da (Qualifier)N-Nitroso-fluoxetine: 339 > 177* (Quantitative), 339 > 117. IS (d5): 344 > 182
Collision Energy (CE)13 V (for 339.14 > 177.0), 27 V (for 339.14 > 117.10)14 eV (for 339 > 177), 26 eV (for 339 > 117)
Declustering Potential66 V60 V

Note: Instrument parameters may require optimization based on the specific equipment used.

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the quantification of N-Nitroso-fluoxetine from sample receipt to final data analysis.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting sample_receipt Receive Sample (Tablets or Drug Substance) weighing Weigh Sample sample_receipt->weighing extraction Solvent Extraction & Sonication weighing->extraction filtration Filtration extraction->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial ref_std Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol cal_curves Prepare Calibration Curve Standards stock_sol->cal_curves cal_curves->hplc_vial lc_injection Inject into LC-MS/MS System hplc_vial->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration result_calc Calculate Concentration (ppm or µg/g) peak_integration->result_calc final_report Generate Final Report result_calc->final_report

Caption: Workflow for N-Nitroso Fluoxetine Analysis.

References

Application Note: Quantitative Analysis of N-Nitroso Fluoxetine in Pharmaceuticals by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the N-nitroso fluoxetine impurity in pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). N-nitroso compounds are a class of potential genotoxic impurities that are of significant concern to regulatory agencies worldwide. Therefore, sensitive and specific analytical methods are crucial for their monitoring and control in pharmaceutical products. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis. Additionally, it presents quantitative data in a clear, tabular format and includes graphical representations of the analytical workflow and the formation pathway of this compound.

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. During the synthesis, formulation, or storage of fluoxetine-containing pharmaceuticals, there is a potential for the formation of N-nitroso impurities, such as this compound. These impurities are classified as probable human carcinogens, necessitating their strict control to ensure patient safety.[1][2]

Regulatory bodies like the FDA and EMA have stringent guidelines for the control of nitrosamine impurities in drug products.[1] This has driven the need for highly sensitive and selective analytical methods for their detection and quantification at trace levels. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a commonly employed technique for nitrosamine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable and powerful alternative, particularly for volatile and semi-volatile nitrosamines.[3][4]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, which can be adopted by quality control laboratories and researchers in the pharmaceutical industry.

This compound Formation Pathway

This compound can form from the reaction of the secondary amine functional group in the fluoxetine molecule with nitrosating agents. These nitrosating agents can be present as impurities in starting materials, reagents, or solvents used in the manufacturing process, or they can form under certain acidic conditions in the presence of nitrites.

Fluoxetine Fluoxetine (Secondary Amine) N_Nitroso_Fluoxetine This compound Fluoxetine->N_Nitroso_Fluoxetine Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid, HONO) Nitrosating_Agent->N_Nitroso_Fluoxetine Acidic_Conditions Acidic Conditions (H+) Acidic_Conditions->Nitrosating_Agent Formation of Nitrosating Agent

Figure 1: Formation Pathway of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for the accurate quantification of trace-level impurities. The following procedure is recommended for the extraction of this compound from pharmaceutical tablets.

Materials:

  • Fluoxetine tablets

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Weigh and grind a representative number of fluoxetine tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powdered sample equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable solvent, such as a basic solution (e.g., dilute NaOH), to the tube.

  • Vortex the mixture for 1 minute to ensure thorough dispersion.

  • Add 2.0 mL of dichloromethane to the suspension, vortex briefly, and then shake vigorously for at least 5 minutes to extract the this compound.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS Method

The following GC-MS parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • Autosampler

GC Parameters:

Parameter Value
Column DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent)
Inlet Temperature 220 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min

| Oven Program | Initial temperature 70 °C, hold for 4 min, ramp at 20 °C/min to 240 °C, hold for 3.5 min |

MS Parameters:

Parameter Value
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

| Solvent Delay | 6.0 min |

Selected Ion Monitoring (SIM) Ions for this compound (C17H17F3N2O2, MW: 338.33):

  • Quantifier Ion: To be determined based on the mass spectrum of the this compound standard. A common fragment for nitrosamines is the NO+ ion at m/z 30. Other characteristic fragments should be selected.

  • Qualifier Ion(s): At least one or two qualifier ions should be monitored to ensure selectivity.

Quantitative Data

The following tables summarize the typical quantitative performance parameters that should be achieved with a validated GC-MS method for this compound. The data is based on performance characteristics observed for similar nitrosamine analyses.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 100≥ 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound~1~3

Table 3: Accuracy and Precision

Spiked Level (ng/mL)Recovery (%)RSD (%) (Intra-day)RSD (%) (Inter-day)
Low QC85 - 115< 15< 15
Mid QC90 - 110< 10< 10
High QC90 - 110< 10< 10

Experimental Workflow

The overall analytical workflow for the GC-MS analysis of this compound is depicted in the following diagram.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Pharmaceutical Sample (Tablets) Grinding Grinding and Homogenization Sample->Grinding Weighing Accurate Weighing Grinding->Weighing Extraction Solvent Extraction Weighing->Extraction Drying Drying of Extract Extraction->Drying Filtration Filtration Drying->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 2: Experimental Workflow for GC-MS Analysis.

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound in pharmaceutical products. The described sample preparation and instrumental method are designed to be sensitive, selective, and robust, meeting the stringent requirements of regulatory agencies for the control of genotoxic impurities. Adherence to this protocol will enable pharmaceutical manufacturers and quality control laboratories to effectively monitor and control the levels of this compound, ensuring the safety and quality of their products. Further method validation according to ICH guidelines is recommended before implementation in a regulated environment.

References

sample preparation techniques for N-Nitroso Fluoxetine analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for N-Nitroso Fluoxetine Analysis

Introduction

N-Nitroso-fluoxetine is a nitrosamine impurity that can form during the synthesis, storage, or handling of Fluoxetine, a widely used antidepressant.[1] Due to the potential health risks associated with nitrosamine compounds, regulatory agencies such as the FDA and EMA have established stringent guidelines for their control in pharmaceutical products.[1][2] This document provides detailed sample preparation techniques and analytical methodologies for the accurate quantification of N-Nitroso-fluoxetine in fluoxetine drug substances and tablets. The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.

Advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for the precise detection and quantification of N-Nitroso-fluoxetine at trace levels.[1] The methods described herein are based on established and validated procedures to ensure sensitivity, accuracy, and compliance with regulatory expectations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the validated analytical methods for N-Nitroso-fluoxetine analysis.

Table 1: Method Performance Characteristics

ParameterMethod 1: Fluoxetine TabletsMethod 2: Fluoxetine Drug Substance
Limit of Detection (LOD) 0.03 ppm/MDDNot Reported
Limit of Quantification (LOQ) 0.09 ppm/MDD0.1 µg/g
Linearity Range 0.5 - 100 ng/mL1 - 40 ng/mL
Correlation Coefficient (r²) > 0.99Not Reported
Recovery 93 - 96%Not Reported
Repeatability (%RSD) 2.0% at 2 ng/mLNot Reported

Experimental Protocols

Two primary methods are detailed below, one for the analysis of N-Nitroso-fluoxetine in fluoxetine tablets and another for the fluoxetine drug substance.

Protocol 1: Analysis of N-Nitroso-fluoxetine in Fluoxetine Tablets

This protocol is adapted from a validated LC-MS/MS method for the determination of N-Nitroso-fluoxetine in fluoxetine immediate-release tablets.

1. Materials and Reagents

  • N-Nitroso-fluoxetine reference standard

  • Fluoxetine tablets (homogenized)

  • Pyrrolidine solution (approx. 10 mg/mL in methanol)

  • Acetonitrile (LC-MS grade)

  • Water (ultrapure)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Plastic centrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Membrane filters (e.g., 0.22 µm PVDF)

  • HPLC vials

2. Standard Solution Preparation

  • Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of N-Nitroso-fluoxetine and dissolve it in 100 mL of methanol. Store this solution at 2-8 °C.

  • Calibration and Spiking Solutions: Prepare a series of calibration standards by diluting the stock solution with a mixture of acetonitrile and water (80:20 v/v).

3. Sample Preparation

  • Weigh approximately 50 mg of the homogenized fluoxetine tablet sample into a plastic centrifuge tube.

  • Add 50 µL of the pyrrolidine solution.

  • Add 9.95 mL of a mixture of ultrapure acetonitrile and water (80:20 v/v).

  • Vortex the tube to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 10 minutes.

  • Filter the resulting solution through a membrane filter into an HPLC vial.

4. LC-MS/MS Instrumental Conditions

  • LC System: Shimadzu HPLC or equivalent

  • Mass Spectrometer: Sciex QTrap 5500 or equivalent

  • Column: XTerra MS C18, 3.5 µm, 3.0 x 100 mm, Waters

  • Mobile Phase A: Water with 0.1% Formic acid

  • Mobile Phase B: Acetonitrile

  • Ionization Mode: Electrospray Ionization (ESI), Positive

Protocol 2: Analysis of N-Nitroso-fluoxetine in Fluoxetine Drug Substance

This protocol is designed for the determination of N-Nitroso-fluoxetine in the fluoxetine active pharmaceutical ingredient (API).

1. Materials and Reagents

  • N-Nitroso-fluoxetine reference standard

  • N-Nitroso-fluoxetine-d5 isotope-labeled internal standard (IS)

  • Fluoxetine drug substance

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (reagent grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Centrifuge tubes (15 mL, PP)

  • Vortex mixer

  • Ultrasonicator

  • Centrifuge (≥ 3000 ×g)

  • Membrane filters (0.22 µm, PVDF)

  • Volumetric flasks (10 mL, amber)

2. Standard and Internal Standard Solution Preparation

  • Standard Stock Solution: Accurately weigh about 5 mg of N-Nitroso-fluoxetine reference standard into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Store in a refrigerator.

  • Internal Standard Stock Solution: Accurately weigh about 2.5 mg of N-Nitroso-fluoxetine-d5 into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Store in a refrigerator.

  • Working Internal Standard Solution (10 ng/mL): Dilute the internal standard stock solution with methanol.

  • Standard Solutions (1-40 ng/mL): Mix appropriate volumes of the standard stock solution and the working internal standard solution, and dilute with methanol to achieve the desired concentrations.

3. Sample Preparation

  • Accurately weigh about 0.1 g of the fluoxetine drug substance sample into a centrifuge tube.

  • Add 1 mL of the internal standard solution (10 ng/mL) and 9 mL of methanol.

  • Mix the contents well and sonicate for 5 minutes.

  • Centrifuge the tube at 3000 ×g for 5 minutes.

  • Filter the supernatant through a membrane filter, and collect the filtrate as the sample solution.

4. LC-MS/MS Instrumental Conditions

  • LC System: Agilent or equivalent

  • Mass Spectrometer: Triple quadrupole or equivalent

  • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium formate in deionized water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI+

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

G Experimental Workflow for this compound Analysis in Tablets cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Weigh 50 mg of homogenized tablet s2 Add 50 µL Pyrrolidine solution s1->s2 s3 Add 9.95 mL Acetonitrile/Water (80:20) s2->s3 s4 Vortex s3->s4 s5 Ultrasonicate for 10 min s4->s5 s6 Filter through membrane s5->s6 s7 Collect in HPLC vial s6->s7 a1 Inject sample s7->a1 Transfer to Autosampler a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Acquisition and Quantification a3->a4

Caption: Workflow for tablet sample preparation and analysis.

G Experimental Workflow for this compound Analysis in Drug Substance cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis d1 Weigh 0.1 g of drug substance d2 Add 1 mL Internal Standard Solution d1->d2 d3 Add 9 mL Methanol d2->d3 d4 Mix well and sonicate for 5 min d3->d4 d5 Centrifuge at 3000 x g for 5 min d4->d5 d6 Filter supernatant d5->d6 d7 Collect filtrate as sample solution d6->d7 b1 Inject sample solution d7->b1 Transfer to Autosampler b2 Gradient Elution Chromatography b1->b2 b3 MRM Detection b2->b3 b4 Quantification using Internal Standard b3->b4

Caption: Workflow for drug substance sample preparation and analysis.

G Logical Relationship of Analytical Method Components cluster_inputs Inputs cluster_process Process cluster_outputs Outputs i1 Fluoxetine Sample (Tablet or Drug Substance) p1 Sample Preparation (Extraction, Dilution, Filtration) i1->p1 i2 Reference Standards (this compound, IS) i2->p1 i3 Reagents and Solvents i3->p1 p2 LC-MS/MS Analysis (Separation and Detection) p1->p2 p3 Data Processing p2->p3 o1 Quantitative Result (Concentration of this compound) p3->o1 o2 Method Validation Data (LOD, LOQ, Accuracy, Precision) p3->o2

Caption: Key components of the analytical method.

References

Application Note and Protocol for N-Nitroso Fluoxetine Impurity Testing in Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. Recently, the presence of nitrosamine impurities in various pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide due to their potential carcinogenic properties. N-Nitroso Fluoxetine is a potential impurity that can form during the synthesis or storage of fluoxetine.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products to ensure patient safety. This document provides a detailed protocol for the determination of this compound in fluoxetine tablets using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2]

The FDA has set a recommended acceptable intake (AI) limit for N-Nitroso-Fluoxetine. This underscores the importance of having a robust and validated analytical method to monitor and control this impurity in fluoxetine drug products.

Analytical Methodology: LC-MS/MS

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the trace-level quantification of nitrosamine impurities due to its high sensitivity and specificity.[1] This technique allows for the separation of the target analyte from the drug substance and other matrix components, followed by its unambiguous detection and quantification.

Experimental Protocol 1: LC-MS/MS Method

This protocol is based on a method developed for the determination of this compound in fluoxetine drug substance and tablets.

1. Materials and Reagents

  • This compound reference standard

  • This compound-d5 isotope-labeled internal standard (IS)

  • Fluoxetine tablets

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (reagent grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm at 25°C)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (10 mL, amber)

  • Centrifuge tubes (15 mL, PP)

  • Syringe filters (0.22 μm, PVDF)

2. Instrumentation

  • Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

3. Preparation of Solutions

  • Internal Standard (IS) Stock Solution: Accurately weigh about 2.5 mg of this compound-d5 and dissolve in methanol in a 10 mL volumetric flask.

  • Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution with methanol.

  • Standard Stock Solution: Accurately weigh about 5 mg of this compound and dissolve in methanol in a 10 mL volumetric flask.

  • Calibration Curve Standards (1-40 ng/mL): Prepare a series of calibration standards by diluting the standard stock solution with methanol to final concentrations of 1, 5, 10, 20, and 40 ng/mL. Each standard should also contain the internal standard at a concentration of 1 ng/mL.

  • Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Filter through a 0.22 μm membrane filter.

  • Mobile Phase B: Acetonitrile.

4. Sample Preparation

  • Accurately weigh and transfer a portion of powdered tablets equivalent to about 100 mg of fluoxetine into a 15 mL centrifuge tube.

  • Add 1.0 mL of the internal standard working solution (10 ng/mL) and 9.0 mL of methanol.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 5 minutes.

  • Centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 μm PVDF syringe filter into an autosampler vial.

5. LC-MS/MS Operating Conditions

ParameterValue
LC Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 150 cm
Column Temperature 40°C
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
Ion Source Temperature 500°C
Ion Spray Voltage 5.5 kV
Detection Mode Multiple Reaction Monitoring (MRM)

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0 - 2.03565
2.0 - 7.035 → 565 → 95
7.0 - 9.0595
9.0 - 9.15 → 3595 → 65
9.1 - 12.03565

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound339177 (Quantitative)
This compound339117 (Qualitative)
This compound-d5 (IS)344182

6. Data Analysis

  • Establish a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the sample solution from the calibration curve.

  • The amount of this compound in the sample is calculated using the following formula: Amount (µg/g) = (C × V) / M Where: C = Concentration of this compound in the sample solution (ng/mL) V = Final volume of the sample (mL) M = Weight of the sample (g)

Experimental Protocol 2: Alternative LC-MS/MS Method

This protocol presents a slightly different validated LC-MS/MS method.

1. Materials and Reagents

  • As listed in Experimental Protocol 1.

2. Instrumentation

  • LC-MS/MS system (e.g., Shimadzu HPLC + Sciex QTrap 5500).

3. Preparation of Solutions

  • Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

  • Calibration Solutions: Prepare calibration solutions in the range of 0.05 to 8.0 ng/mL by diluting the stock solution with a mixture of acetonitrile and water (80:20 v/v).

4. Sample Preparation

  • Homogenize fluoxetine tablets.

  • Weigh approximately 50 mg of the homogenized sample into a plastic centrifuge tube.

  • Add 9.95 mL of a mixture of ultrapure acetonitrile and water (80:20 v/v).

  • Vortex the mixture.

  • Treat in an ultrasonic bath for 10 minutes.

  • Filter the solution through a membrane filter into an HPLC vial.

5. LC-MS/MS Operating Conditions

ParameterValue
LC Column XTerra MS C18, 3.5 µm, 3.0 x 100 mm
Mobile Phase A Water with 0.1% Formic acid
Mobile Phase B Acetonitrile
Detection Mode MRM

MRM Transition:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound339177

Method Validation Summary

A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose. Key validation parameters include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.

Quantitative Data Summary

Validation ParameterMethod 1Method 2
Limit of Quantitation (LOQ) 0.1 µg/g0.09 ppm
Limit of Detection (LOD) -0.03 ppm
Linearity Range 1 - 40 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (Recovery) -93 - 96%
Precision (Repeatability, %RSD) -2.0%

Note: The data for Method 1 is based on a method for the drug substance, while Method 2 data is from a study on tablets. A full validation study should be conducted for the specific tablet formulation being tested.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis weigh Weigh Tablet Powder add_is Add Internal Standard weigh->add_is add_solvent Add Methanol add_is->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify logical_relationship cluster_risk_assessment Risk Assessment cluster_formation Impurity Formation cluster_control_strategy Control Strategy api Fluoxetine API (Secondary Amine) formation This compound Formation api->formation nitrosating_agents Nitrosating Agents (e.g., Nitrites) nitrosating_agents->formation conditions Reaction Conditions (e.g., pH, Temperature) conditions->formation testing Analytical Testing (LC-MS/MS) formation->testing specification Specification Setting (≤ AI Limit) testing->specification process_control Manufacturing Process Control specification->process_control

References

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of N-Nitroso Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitroso Fluoxetine, a potential impurity in fluoxetine drug products, is formed from the reaction of a nitroso group with the secondary amine in the fluoxetine molecule.[3] Regulatory bodies like the FDA have established stringent limits for such impurities, necessitating the development of highly sensitive and selective analytical methods for their detection and quantification at trace levels.[4][5]

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for this purpose. The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap or Q-TOF systems, provide exceptional selectivity, allowing for the confident differentiation of the target analyte from complex drug matrices and other isobaric interferences. This application note provides a detailed protocol for the identification and quantification of this compound using LC-HRMS, ensuring compliance with regulatory standards and enhancing patient safety.

Experimental Protocols

Materials and Reagents
  • Standards: this compound reference standard and its isotope-labeled internal standard (e.g., this compound-d5).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Drug Substance/Product: Fluoxetine tablets or Active Pharmaceutical Ingredient (API).

  • Equipment: Analytical balance, vortex mixer, ultrasonicator, centrifuge, 0.22 µm PVDF syringe filters.

Standard Solution Preparation
  • Stock Solutions (approx. 100 µg/mL): Accurately weigh and dissolve approximately 5 mg of this compound reference standard in a 50 mL volumetric flask with methanol. Prepare a separate stock solution for the isotope-labeled internal standard. Store stock solutions in a refrigerator.

  • Intermediate and Working Standards: Prepare a mixed intermediate standard solution in methanol. From this, prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 0.1 ng/mL to 50 ng/mL). Spike each working standard with the internal standard to a final concentration of approximately 1-10 ng/mL.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 100 mg of the fluoxetine drug substance or an equivalent amount of powdered tablets into a 15 mL centrifuge tube.

  • Extraction: Add 1.0 mL of the internal standard solution (e.g., 10 ng/mL) and 9.0 mL of methanol to the centrifuge tube.

  • Mixing: Vortex the tube for approximately 1 minute, followed by sonication for 5-10 minutes.

  • Centrifugation: Centrifuge the sample at ≥3000 xg (or ~4500 rpm) for 10-15 minutes to pelletize insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of the filtrate.

  • Analysis: Transfer the remaining filtrate into an HPLC vial for LC-HRMS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis sample Weigh 100 mg Drug Substance/Product add_is Add Internal Standard & Methanol sample->add_is vortex Vortex & Sonicate for Extraction add_is->vortex centrifuge Centrifuge at ≥3000 xg vortex->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial lc_separation LC Separation hplc_vial->lc_separation hrms_detection HRMS Detection (Full Scan & dd-MS2) lc_separation->hrms_detection data_acquisition Data Acquisition hrms_detection->data_acquisition

Figure 1: Experimental workflow for this compound analysis.
LC-HRMS Methodologies

The following parameters provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Kinetex F5, 2.6 µm, 100 x 4.6 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Needle Wash 80:20 Methanol:Water with 0.1% Formic Acid

High-Resolution Mass Spectrometry (HRMS) Conditions:

ParameterValue
Instrument Q Exactive™ Orbitrap MS or equivalent Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full MS / dd-MS2 (Data-Dependent MS2)
Full MS Resolution ≥ 60,000
Spray Voltage 3.5 kV
Capillary Temp. 350 - 400 °C
Mass Range 100 - 500 m/z
Max Mass Error < 5 ppm

Results and Discussion

Quantitative Performance

The developed LC-HRMS method demonstrates excellent sensitivity and linearity for the quantification of this compound. The use of an isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response. A typical limit of quantification (LOQ) for this compound is 0.09 ppm, with a limit of detection (LOD) of 0.03 ppm, which is well below the stringent regulatory limits for nitrosamine impurities.

Table 1: Summary of Quantitative Method Performance

ParameterValueDescription
Molecular Formula C₁₇H₁₇F₃N₂O₂This compound
Monoisotopic Mass 338.1242 g/mol Calculated exact mass of the molecule.
Limit of Detection (LOD) 0.03 ppm (µg/g)Lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) 0.09 ppm (µg/g)Lowest concentration that can be quantified with acceptable precision and accuracy.
Calibration Range 0.1 - 50 ng/mLThe concentration range over which the method is linear.
Linearity (R²) > 0.99Correlation coefficient indicating the linearity of the calibration curve.
Mass Accuracy < 3 ppmThe deviation of the measured mass from the theoretical mass.
Data Analysis and Identification Confidence

The core advantage of HRMS lies in its ability to provide high-confidence identification of analytes. The data analysis workflow leverages the high mass accuracy to ensure the detected signal corresponds unequivocally to this compound.

G cluster_data HRMS Data Analysis cluster_confirm Confirmation Criteria raw_data Acquire Raw Data (Full Scan) xic Extract Ion Chromatogram (XIC) (m/z 339.1315 ± 5 ppm) raw_data->xic mass_accuracy 1. Mass Accuracy Check (< 5 ppm deviation) xic->mass_accuracy isotope_pattern 2. Isotopic Pattern (Match theoretical C₁₇H₁₇F₃N₂O₂ pattern) mass_accuracy->isotope_pattern fragmentation 3. Fragmentation Match (dd-MS2) (Compare vs. Standard) isotope_pattern->fragmentation identification Confident Identification of This compound fragmentation->identification

Figure 2: Logical workflow for confident HRMS data analysis.

The process begins by extracting a narrow-window ion chromatogram (XIC) based on the theoretical exact mass of the protonated this compound ion ([M+H]⁺, m/z 339.1315). The detected peak is then subjected to several confirmation criteria:

  • Mass Accuracy: The measured mass of the peak must be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass. This step effectively eliminates a vast majority of potential interferences.

  • Isotopic Pattern: The isotopic distribution of the detected ion is compared to the theoretical pattern for the formula C₁₇H₁₇F₃N₂O₂. A high degree of similarity provides further evidence of the compound's identity.

  • Fragmentation Analysis: If data-dependent MS2 (dd-MS2) is performed, the fragmentation pattern of the detected ion is compared to that of a reference standard, providing ultimate structural confirmation.

Conclusion

The LC-HRMS method detailed in this application note provides a robust, sensitive, and highly selective protocol for the identification and quantification of this compound in pharmaceutical samples. The high mass accuracy inherent to HRMS minimizes the risk of false positives from matrix interferences and ensures unambiguous identification. This methodology is fit for purpose in quality control laboratories and research settings, enabling drug manufacturers to meet stringent regulatory requirements and ensure the safety and quality of their products.

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of N-Nitroso Fluoxetine in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of the N-Nitroso Fluoxetine impurity in fluoxetine drug substances and tablet formulations. N-Nitroso impurities are a class of potential genotoxic compounds, making their detection and control a critical aspect of pharmaceutical quality control.[1] This method demonstrates high sensitivity and specificity, meeting the stringent requirements set by regulatory agencies for impurity testing. The protocol has been validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ), proving its suitability for routine quality control and stability testing.

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating various depressive and anxiety disorders.[2] Recently, the presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory bodies like the FDA and EMA due to their potential carcinogenic risk.[1][3] this compound can form from the reaction of secondary amines present in the fluoxetine molecule with nitrosating agents.[1] Consequently, highly sensitive and validated analytical methods are required to monitor and control this impurity at trace levels. This document provides a detailed protocol for an LC-MS/MS method developed and validated for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound and this compound-d5 (internal standard, ISTD) were procured from a certified supplier.

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and water.

  • Reagents: Reagent grade Formic Acid and Ammonium Formate.

  • Sample Matrix: Fluoxetine drug substance or homogenized fluoxetine tablets.

Instrumentation

The analysis is performed on a Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Standard Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. Store this solution at 2-8 °C.

  • Internal Standard (ISTD) Stock Solution: Prepare a stock solution of this compound-d5 in Methanol at a concentration of approximately 2.5 mg/10 mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with a mixture of Acetonitrile/Water (80/20, v/v) or Methanol to achieve concentrations ranging from approximately 0.05 ng/mL to 40 ng/mL. Each standard should be fortified with the ISTD to a final concentration of 1 ng/mL.

  • Sample Preparation (Fluoxetine Tablets):

    • Weigh and transfer approximately 50 mg of homogenized sample powder into a plastic centrifuge tube.

    • Add 9.95 mL of Acetonitrile/Water (80/20, v/v).

    • Vortex the tube thoroughly and sonicate for 10 minutes in an ultrasonic bath.

    • Filter the resulting solution through a 0.22 µm membrane filter into an HPLC vial for analysis.

  • Sample Preparation (Fluoxetine Drug Substance):

    • Accurately weigh about 0.1 g of the sample into a centrifuge tube.

    • Add 1 mL of the ISTD solution (e.g., 10 ng/mL) and 9 mL of Methanol.

    • Mix well, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.

    • Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial.

LC-MS/MS Method and Conditions

The separation and detection are achieved using the parameters outlined in Table 1. The system operates in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Table 1: Chromatographic and Mass Spectrometric Conditions | Parameter | Condition | | :--- | :--- | | Liquid Chromatography | | | HPLC Column | Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent) | | Column Temperature | 40°C | | Mobile Phase A | 10 mM Ammonium Formate in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 0.8 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %A | %B | | | 0.0 - 2.0 | 35 | 65 | | | 2.0 - 7.0 | 35 -> 5 | 65 -> 95 | | | 7.0 - 9.0 | 5 | 95 | | | 9.0 - 9.1 | 5 -> 35 | 95 -> 65 | | | 9.1 - 12.0 | 35 | 65 | | Mass Spectrometry | | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Temp. | 500°C | | Ion Spray Voltage | 5.5 kV | | Detection Mode | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | this compound | 339.0 | 177.0 (Quantitative) | | | | 339.0 | 117.0 (Qualitative) | | | this compound-d5 (ISTD) | 344.0 | 182.0 |

Method Validation and Data

The analytical method was validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, sensitivity, accuracy, and precision.

Specificity

Specificity was confirmed by analyzing a blank (diluent) and a non-spiked sample solution. No interfering peaks were observed at the retention time of this compound, demonstrating the method's high selectivity.

Quantitative Data Summary

A summary of the quantitative validation results is presented in Table 2. The method demonstrates excellent sensitivity, with a Limit of Quantitation (LOQ) well below the typical reporting thresholds required by regulatory bodies.

Table 2: Summary of Method Validation Quantitative Data

Validation Parameter Result
Linearity Range 0.5 ng/mL - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.2 ng/mL (equivalent to ~0.03 ppm)
Limit of Quantitation (LOQ) 0.5 ng/mL (equivalent to ~0.09 ppm or 0.1 µg/g)
Accuracy (% Recovery) 93% - 102%

| Precision (%RSD) | < 6.3% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a pharmaceutical sample.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample (Drug Substance or Tablet) Add_Solvent Add Extraction Solvent & Internal Standard Sample->Add_Solvent Mix Vortex & Sonicate Add_Solvent->Mix Separate Centrifuge / Filter Mix->Separate LCMS Inject into LC-MS/MS Separate->LCMS Standard Prepare Calibration Standards Standard->LCMS Integrate Integrate Peak Areas LCMS->Integrate Calculate Calculate Concentration using Calibration Curve Integrate->Calculate Report Report Final Result Calculate->Report

Caption: Workflow for this compound Analysis.

Method Validation Logical Flow

The diagram below outlines the logical progression of experiments conducted to validate the analytical method as per ICH guidelines.

G Start Method Validation Start Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range Specificity->Linearity Sensitivity LOD & LOQ (S/N Ratio) Linearity->Sensitivity Accuracy Accuracy (% Recovery) Sensitivity->Accuracy Precision Precision (%RSD) Sensitivity->Precision End Validated Method Accuracy->End Precision->End

Caption: Logical Flow of Analytical Method Validation.

Conclusion

The LC-MS/MS method detailed in this application note is a validated, sensitive, and specific procedure for the determination of this compound in both drug substances and finished products. The method's performance characteristics, including a low limit of quantitation and excellent accuracy, make it highly suitable for routine quality control testing to ensure product safety and compliance with global regulatory standards for nitrosamine impurities.

References

Application Notes and Protocols for the Use of N-Nitroso Fluoxetine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Nitroso Fluoxetine-d5 as an internal standard in the quantitative analysis of this compound, a potential impurity in fluoxetine drug substances and products. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction

This compound is a nitrosamine impurity that can form in pharmaceutical products containing the active ingredient fluoxetine. Due to the potential carcinogenic nature of nitrosamine compounds, regulatory agencies worldwide require stringent control and monitoring of their levels in drug products.[1] The use of a stable isotope-labeled internal standard, such as this compound-d5, is crucial for accurate and precise quantification by LC-MS/MS.[2] This deuterated analog closely mimics the chemical and physical properties of the analyte, this compound, thereby compensating for variations in sample preparation, injection volume, and matrix effects during analysis.

Application

This compound-d5 is primarily used as an internal standard for the quantitative determination of this compound in:

  • Fluoxetine drug substances[3]

  • Fluoxetine tablets[4]

This application is essential for analytical method development, method validation, and routine quality control testing in the pharmaceutical industry to ensure product safety and compliance with regulatory standards.[2]

Experimental Protocols

The following protocols describe the preparation of standards and samples, along with the conditions for LC-MS/MS analysis for the quantification of this compound.

Preparation of Standard and Internal Standard Solutions

Internal Standard Stock Solution:

  • Accurately weigh approximately 2.5 mg of this compound-d5.

  • Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution.

  • Store this stock solution in a refrigerator.

Internal Standard Working Solution:

  • Dilute the internal standard stock solution with methanol to a final concentration of 10 ng/mL.

Standard Stock Solution:

  • Accurately weigh approximately 5 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution.

  • Store this stock solution in a refrigerator.

Calibration Curve Standard Solutions:

  • Prepare a series of standard solutions by diluting the standard stock solution with methanol to concentrations ranging from 1 to 40 ng/mL.

  • Each standard solution should also contain the internal standard at a constant concentration (e.g., 1 ng/mL).

Sample Preparation (Fluoxetine Drug Substance)
  • Accurately weigh approximately 0.1 g of the fluoxetine drug substance sample into a centrifuge tube.

  • Add 1 mL of the internal standard working solution and 9 mL of methanol.

  • Mix the solution thoroughly.

  • Sonicate for 5 minutes.

  • Centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 μm membrane filter.

  • The resulting filtrate is the sample solution ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental parameters for the analysis of this compound using this compound-d5 as an internal standard.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent)
Column Temperature 40°C
Mobile Phase A 0.63 g/L Ammonium Formate in Deionized Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0 → 2.0
2.0 → 7.0
7.0 → 9.0
9.0 → 9.1
9.1 → 12.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive (ESI+)
Ion Spray Voltage 5.5 kV
Ion Source Temperature 500°C
Nebulizer Gas (Gas 1) 50 psi
Heated Gas (Gas 2) 60 psi
Curtain Gas 35 psi
Collision Gas High
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound and this compound-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (msec)Declustering Potential (V)Collision Energy (V)
This compound 339.1177.02506613
339.1117.12006627
This compound-d5 (I.S.) 344.1182.0---
*Quantitative ion pair
Data Analysis and Quantification

A standard calibration curve is established by plotting the ratio of the peak area of this compound to the peak area of the internal standard (this compound-d5) against the concentration of the this compound standards. The concentration of this compound in the samples is then determined using this calibration curve. The limit of quantification (LOQ) for this method is reported to be 0.1 µg/g.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard in quantitative analysis.

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard Solution prep_std Prepare Standard Solutions prep_is->prep_std prep_sample Prepare Sample Solution prep_is->prep_sample lc_ms LC-MS/MS Analysis prep_std->lc_ms prep_sample->lc_ms peak_integration Peak Integration lc_ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification internal_standard_principle Principle of Internal Standard Quantification cluster_analyte Analyte (this compound) cluster_is Internal Standard (this compound-d5) cluster_ratio Ratio Calculation cluster_calibration Calibration cluster_quantification Quantification analyte_signal Analyte Signal (Area_A) ratio Response Ratio = Area_A / Area_IS analyte_signal->ratio is_signal Internal Standard Signal (Area_IS) is_signal->ratio calibration_curve Plot Response Ratio vs. Concentration ratio->calibration_curve unknown_conc Determine Unknown Concentration calibration_curve->unknown_conc

References

Application Note: Quantification of N-Nitroso Fluoxetine in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-fluoxetine is a nitrosamine impurity that can form during the synthesis, storage, or formulation of fluoxetine, a widely used antidepressant.[1] Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, leading regulatory bodies like the FDA and EMA to set strict limits on their presence in pharmaceutical products.[2][3] Therefore, sensitive and accurate analytical methods are required for the quantification of N-Nitroso-fluoxetine in active pharmaceutical ingredients (APIs) to ensure patient safety and regulatory compliance.[4]

This application note provides a detailed protocol for the quantification of N-Nitroso-fluoxetine in fluoxetine APIs using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and selective, allowing for the detection and quantification of trace levels of the impurity.

Experimental Protocols

A reliable method for the determination of N-Nitroso-fluoxetine is through LC-MS/MS.[5] The following protocols are based on established methods for the analysis of this specific impurity.

Materials and Reagents
  • Reference Standards: N-Nitroso-fluoxetine, N-Nitroso-fluoxetine-d5 (internal standard)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (resistivity ≥ 18 MΩ•cm)

  • Reagents: Ammonium formate (reagent grade), Formic acid (LC-MS grade)

  • Sample: Fluoxetine Active Pharmaceutical Ingredient (API)

Standard and Sample Preparation

Standard Stock Solution Preparation:

  • Accurately weigh approximately 5 mg of N-Nitroso-fluoxetine reference standard.

  • Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution. Store this solution in a refrigerator.

Internal Standard Stock Solution Preparation:

  • Accurately weigh approximately 2.5 mg of N-Nitroso-fluoxetine-d5.

  • Dissolve in a 10 mL volumetric flask with methanol. Store this solution in a refrigerator.

Working Standard and Calibration Curve Solutions:

  • Prepare a series of calibration curve solutions by diluting the N-Nitroso-fluoxetine stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 40 ng/mL.

  • Each of these solutions should also contain the internal standard at a constant concentration (e.g., 1 ng/mL).

Sample Solution Preparation:

  • Accurately weigh about 0.1 g of the fluoxetine API sample into a centrifuge tube.

  • Add 1 mL of the internal standard solution and 9 mL of methanol.

  • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Centrifuge the solution at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 μm membrane filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables outline the instrumental conditions for the LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition 1Condition 2
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cmXTerra MS C18, 3.5 µm, 3.0 x 100 mm
Column Temp. 40°C40°C
Mobile Phase A 10 mM Ammonium formate in water0.1% Formic acid in water
Mobile Phase B Acetonitrile0.1% Formic acid in Acetonitrile/Water (95:5)
Flow Rate 0.8 mL/min0.4 mL/min
Injection Volume 5 µL5 µL
Gradient See Table 3See Table 4

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterCondition 1Condition 2
Ionization Mode Electrospray Ionization (ESI), PositiveTurbo Spray, Positive
Ion Source Temp. 500°C500°C
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 5See Table 6

Table 3: Gradient Program for LC Condition 1

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0 → 2.03565
2.0 → 7.035 → 565 → 95
7.0 → 9.0595
9.0 → 9.15 → 3595 → 65
9.1 → 12.03565

Table 4: Gradient Program for LC Condition 2

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06040
3.06040
8.00100
10.00100
11.06040
15.06040

Table 5: MRM Transitions for MS/MS Condition 1

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
N-Nitroso-fluoxetine3391776014
3391176026
N-Nitroso-fluoxetine-d5 (I.S.)3441828013
Quantitative ion pair

Table 6: MRM Transitions for MS/MS Condition 2

AnalyteQ1 Mass (Da)Q3 Mass (Da)DP (Volts)CE (Volts)
N-Nitroso-fluoxetine339.14177.06613
339.14117.106627

Data Presentation

The following table summarizes the quantitative performance characteristics of the described LC-MS/MS methods.

Table 7: Summary of Quantitative Data

ParameterMethod 1Method 2
Limit of Quantification (LOQ) 0.1 µg/g0.09 ppm
Limit of Detection (LOD) Not Reported0.03 ppm
Calibration Curve Range 1 - 40 ng/mL0.2 - 8.0 ng/mL
Correlation Coefficient (r²) Not Reported> 0.99

Experimental Workflow and Diagrams

The overall workflow for the quantification of N-Nitroso-fluoxetine in fluoxetine API is depicted in the following diagrams.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Start weigh_api Weigh Fluoxetine API start->weigh_api weigh_std Weigh N-Nitroso Fluoxetine and Internal Standard start->weigh_std dissolve_api Dissolve API in Methanol with Internal Standard weigh_api->dissolve_api dissolve_std Prepare Stock and Working Standard Solutions weigh_std->dissolve_std sonicate Sonicate Sample dissolve_api->sonicate inject Inject Sample and Standards into LC-MS/MS dissolve_std->inject centrifuge Centrifuge Sample sonicate->centrifuge filter Filter Supernatant centrifuge->filter filter->inject acquire Data Acquisition (MRM Mode) inject->acquire process Data Processing acquire->process calibrate Generate Calibration Curve process->calibrate calculate Calculate Concentration in Sample process->calculate calibrate->calculate report Report Results calculate->report logical_relationship cluster_risk Risk Assessment and Control cluster_analysis_logic Analytical Control cluster_compliance Regulatory Compliance formation Potential Formation of This compound synthesis During Synthesis formation->synthesis storage During Storage formation->storage formulation During Formulation formation->formulation method Validated LC-MS/MS Method formation->method necessitates quantification Quantification of this compound in API Batches method->quantification limits Regulatory Limits for Nitrosamine Impurities quantification->limits compare against safety Ensuring Patient Safety limits->safety

References

Application Note: Monitoring N-Nitroso Fluoxetine in Pharmaceutical Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. N-Nitroso Fluoxetine is a potential impurity that can form in drug products containing fluoxetine, a widely used antidepressant.[1][2] Stability studies are a critical component of drug development and quality control, designed to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4]

This application note provides a comprehensive analytical procedure for the quantitative monitoring of this compound in fluoxetine drug products during stability studies. The described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is highly sensitive and specific, enabling the detection and quantification of this compound at trace levels. Adherence to this protocol will support manufacturers in ensuring the safety and quality of fluoxetine-containing medicines and in complying with global regulatory expectations for the control of nitrosamine impurities.[5]

Regulatory Context

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities in human drugs. These guidelines necessitate that pharmaceutical manufacturers conduct risk assessments to evaluate the potential for nitrosamine formation in their products and, where a risk is identified, perform confirmatory testing using appropriately validated and sensitive methods. If nitrosamine impurities are detected, their levels must be controlled within acceptable intake (AI) limits. For many nitrosamines, these limits are in the nanogram-per-day range, reflecting their high carcinogenic potency. This analytical protocol is designed to meet the sensitivity requirements for such trace-level analysis.

Experimental Protocol

This protocol details the materials, equipment, and procedures for the analysis of this compound in fluoxetine stability samples.

Materials and Reagents
  • This compound Reference Standard

  • This compound-d5 Isotope-labeled Internal Standard

  • Fluoxetine Drug Product (for stability studies)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (reagent grade)

  • Formic acid (LC-MS grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm at 25°C)

  • Volumetric flasks (10 mL, amber)

  • Centrifuge tubes (15 mL, PP)

  • Syringe filters (0.22 μm, PVDF)

Equipment
  • Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source

  • Analytical balance

  • Ultrasonicator

  • Vortex mixer

  • Centrifuge (capable of ≥ 3000 ×g)

Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS method is employed for the determination of this compound.

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
HPLC System Shimadzu HPLC or equivalent
ColumnSymmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm, or equivalent
Column Temperature40°C
Autosampler Temperature15°C
Mobile Phase A10 mM Ammonium formate in 0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.8 mL/min
Injection Volume5 μL
Mass Spectrometer Sciex QTrap 5500 or equivalent
Ion SourceElectrospray Ionization (ESI), Positive Mode
Ion Source Temperature500°C
Ion Spray Voltage5.5 kV
Nebulizer Gas (Gas 1)50 psi
Heated Gas (Gas 2)60 psi
Curtain Gas35 psi
Collision GasHigh
Detection ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound3391776014
This compound3391176026
This compound-d5 (I.S.)3441828013
Quantitative ion pair
Standard and Sample Preparation
  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol. Store refrigerated.

  • Internal Standard Stock Solution (approx. 250 µg/mL): Accurately weigh about 2.5 mg of this compound-d5 into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol. Store refrigerated.

  • Working Standard Solutions (1-40 ng/mL): Prepare a series of calibration standards by appropriate dilution of the standard stock solution and the internal standard stock solution with methanol to achieve final concentrations ranging from 1 to 40 ng/mL for this compound, with each standard containing 1 ng/mL of the internal standard.

  • Accurately weigh approximately 0.1 g of the fluoxetine drug product sample into a 15 mL centrifuge tube.

  • Add 1 mL of the internal standard solution (at a concentration that will yield a final concentration of 1 ng/mL in the sample solution) and 9 mL of methanol.

  • Vortex the mixture thoroughly.

  • Sonicate for 5 minutes.

  • Centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 μm PVDF syringe filter into an LC vial for analysis.

Stability Study Protocol

This protocol outlines the procedure for monitoring the formation of this compound in fluoxetine drug products under various storage conditions as part of a formal stability study.

Stability Conditions and Time Points

The stability study should be conducted according to the ICH Q1A(R2) guideline. Additionally, stress testing conditions should be included to assess the potential for this compound formation.

Table 3: Stability and Stress Testing Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Stress Testing50°C / 75% RH15 days0, 7, 15 days
PhotostabilityICH Q1B conditionsAs per guidelinePost-exposure
Procedure
  • Place a sufficient number of fluoxetine drug product batches in stability chambers under the conditions specified in Table 3.

  • At each specified time point, withdraw samples and prepare them for analysis as described in the "Sample Solution Preparation" section.

  • Analyze the samples using the validated LC-MS/MS method.

  • Quantify the concentration of this compound in each sample using the calibration curve generated from the working standard solutions.

Data Analysis and Acceptance Criteria

The concentration of this compound should be reported for each sample at each time point. The results should be evaluated to identify any trends in the formation of the impurity over time and under different storage conditions.

Acceptance Criteria: The level of this compound should not exceed the acceptable intake (AI) limit established based on regulatory guidance. For nitrosamines without established AI limits, a risk-based approach should be used to determine an appropriate limit. For instance, if a specific AI is not available, a default limit of 26.5 ng/day may be considered, which would need to be converted to a concentration limit in the drug product based on its maximum daily dose.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the analytical method.

Table 4: Method Performance Characteristics

ParameterValue
Limit of Quantification (LOQ)0.1 µg/g (or 0.1 ppm)
Limit of Detection (LOD)0.03 ppm (as per a specific method example)
Calibration Range1 - 40 ng/mL

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting ss_prep Standard Stock Preparation ws_prep Working Standard Preparation (1-40 ng/mL) ss_prep->ws_prep is_prep Internal Standard Stock Preparation is_prep->ws_prep sample_prep Drug Product Sample Preparation (0.1 g) is_prep->sample_prep lc_injection Inject 5 µL into LC-MS/MS System ws_prep->lc_injection sample_prep->lc_injection data_acq Data Acquisition (MRM Mode) lc_injection->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantify N-Nitroso Fluoxetine data_acq->quant cal_curve->quant report Report Results and Compare to Acceptance Criteria quant->report

Caption: Experimental workflow for this compound analysis.

Stability_Study_Protocol cluster_conditions Storage Conditions start Start Stability Study place_samples Place Drug Product Samples in Stability Chambers start->place_samples long_term Long-term (25°C/60%RH) accelerated Accelerated (40°C/75%RH) stress Stress (50°C/75%RH) withdraw_samples Withdraw Samples at Specified Time Points long_term->withdraw_samples 0, 3, 6, 9, 12 mo accelerated->withdraw_samples 0, 3, 6 mo stress->withdraw_samples 0, 7, 15 days analyze_samples Analyze Samples using LC-MS/MS Method withdraw_samples->analyze_samples evaluate_data Evaluate Data and Assess Trends analyze_samples->evaluate_data end End of Study evaluate_data->end

Caption: Protocol for monitoring this compound in stability studies.

References

Application Note: Solid-Phase Extraction for N-Nitroso Fluoxetine Cleanup in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Fluoxetine is a nitrosamine impurity that can form in pharmaceutical products containing fluoxetine, a widely used antidepressant. Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies worldwide require stringent control and monitoring of their levels in drug substances and products.[1][2][3][4] Effective sample preparation is crucial for the accurate quantification of these impurities at trace levels. Solid-phase extraction (SPE) is a robust technique for the cleanup and concentration of this compound from complex sample matrices, enabling more sensitive and reliable analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[5] This application note provides a detailed protocol for the solid-phase extraction of this compound.

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample based on their physical and chemical properties. For this compound, a mixed-mode SPE sorbent, which combines reversed-phase and ion-exchange functionalities, is often effective. This allows for the retention of the target analyte while the bulk of the matrix, including the active pharmaceutical ingredient (API), can be washed away. The retained this compound is then eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample for analysis.

Data Presentation: Comparison of SPE Sorbents for Nitrosamine Analysis

While specific quantitative data for the SPE of this compound is not widely published, the following table summarizes the performance of various SPE sorbents used for the analysis of other N-nitrosamines in pharmaceutical matrices. This data can guide the selection of an appropriate sorbent for this compound.

SPE Sorbent TypeRetention MechanismTypical Elution SolventReported Recovery for NitrosaminesReference
Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata X-C) Reversed-Phase and Strong Cation ExchangeAcidified Methanol (e.g., 5% H3PO4 in Methanol)>80% for many nitrosamines
Hydrophilic-Lipophilic Balanced (HLB) (e.g., Oasis HLB) Reversed-PhaseMethanolVariable, API retention can be an issue
Graphitized Carbon (e.g., HyperSep Hypercarb) Reversed-Phase and Planar InteractionsMethanolGood retention of APIs, may require stronger elution conditions
Strong Cation-Exchange Polymeric Sorbent Strong Cation ExchangeNot specified90-120% for small molecule nitrosamines

Experimental Protocol: SPE Cleanup of this compound

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation. The use of a mixed-mode cation exchange SPE cartridge is recommended for this application.

1. Materials and Reagents

  • SPE Cartridge: Mixed-mode strong cation exchange (e.g., Oasis MCX, Strata X-C, or equivalent), 30 mg/1 mL

  • Sample Solvent: Methanol or Acetonitrile (HPLC grade)

  • Conditioning Solvent: Methanol (HPLC grade)

  • Equilibration Solvent: Deionized water

  • Wash Solvent 1: 5% Methanol in deionized water

  • Wash Solvent 2: Methanol

  • Elution Solvent: 5% Ammonium hydroxide in Methanol (v/v) or another suitable basic organic solution. Note: An acidic elution solvent as mentioned in the table is for retaining the API while eluting the nitrosamine. For eluting a retained basic compound like this compound from a cation exchanger, a basic elution solvent is typically used.

  • This compound Standard

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

2. Sample Preparation

  • Accurately weigh a portion of the powdered drug product or drug substance equivalent to a single dose of fluoxetine.

  • Transfer the sample to a suitable volumetric flask.

  • Add the sample solvent (e.g., methanol) to dissolve the sample. The volume will depend on the expected concentration of the impurity.

  • Vortex and/or sonicate the sample for 10-15 minutes to ensure complete dissolution.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any undissolved excipients.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with deionized water (e.g., 1:1 v/v) to reduce the organic solvent concentration before loading onto the SPE cartridge.

3. Solid-Phase Extraction Procedure

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the prepared sample solution onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of Wash Solvent 1 (5% Methanol in water) to remove polar impurities.

    • Wash the cartridge with 1 mL of Wash Solvent 2 (Methanol) to remove less polar impurities, including the bulk of the fluoxetine API.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual wash solvents.

  • Elution: Elute the this compound from the cartridge with 1 mL of the Elution Solvent into a clean collection tube. A second elution with a fresh aliquot of elution solvent may be performed to ensure complete recovery.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Dissolve Dissolve Drug Product in Organic Solvent Sonicate Sonicate & Vortex Dissolve->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Dilute Dilute with Water Centrifuge->Dilute Load 3. Load Sample Dilute->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Wash1 4. Wash 1 (5% Methanol/Water) Wash2 5. Wash 2 (Methanol) Dry 6. Dry Cartridge Elute 7. Elute (Basic Organic Solvent) Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: Workflow for this compound SPE Cleanup.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from pharmaceutical samples. The use of a mixed-mode cation exchange SPE sorbent is recommended for optimal cleanup and concentration of the analyte. The provided protocol and workflow diagram serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of nitrosamine impurities. Method optimization and validation are essential to ensure the accuracy and reliability of results for specific sample matrices.

References

Determining N-Nitroso Fluoxetine Impurities: Application Notes and Protocols for Sensitive Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In response to heightened regulatory scrutiny surrounding nitrosamine impurities in pharmaceutical products, this document provides detailed application notes and protocols for the sensitive and accurate quantification of N-Nitroso Fluoxetine in drug substances and products. These methodologies are essential for researchers, scientists, and drug development professionals to ensure product quality and patient safety. The presence of nitrosamines, potential carcinogens, is a critical quality attribute that requires rigorous control to adhere to stringent regulatory guidelines set by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

This document outlines validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound, providing practical limits of detection (LOD) and quantification (LOQ) to meet and exceed regulatory expectations.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound from validated analytical methods. These values demonstrate the high sensitivity achievable with modern LC-MS/MS instrumentation.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSFluoxetine Drug SubstanceNot Reported0.1 µg/g
LC-MS/MSFluoxetine Tablets0.03 ppm (or 0.03 µg/g)0.09 ppm (or 0.09 µg/g)

Note: ppm (parts per million) is equivalent to µg/g (microgram per gram).

Experimental Protocols

The following protocols are synthesized from validated methods for the analysis of this compound. Researchers should note that specific parameters may require optimization based on the instrumentation used.

Method 1: Analysis of this compound in Fluoxetine Drug Substance

This method is applicable for the determination of this compound in fluoxetine active pharmaceutical ingredient (API).

1. Reagents and Materials

  • This compound reference standard

  • This compound-d5 (internal standard, I.S.)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Fluoxetine drug substance sample

2. Standard and Sample Preparation

  • Internal Standard (I.S.) Stock Solution: Accurately weigh and dissolve this compound-d5 in methanol to prepare a stock solution. A subsequent dilution to 10 ng/mL in methanol serves as the working I.S. solution.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to create a stock solution.

  • Standard Solutions for Calibration Curve: Prepare a series of standard solutions by diluting the standard stock solution with methanol to concentrations ranging from 1 to 40 ng/mL. Each standard solution should also contain the internal standard at a constant concentration (e.g., 1 ng/mL).

  • Sample Solution: Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube. Add 1 mL of the internal standard solution and 9 mL of methanol. After mixing and sonicating for 5 minutes, centrifuge the sample at 3000 ×g for 5 minutes. Filter the resulting supernatant through a suitable membrane filter before analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm

    • Column Temperature: 40°C

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 → 2.0 35 65
      2.0 → 7.0 35 → 5 65 → 95
      7.0 → 9.0 5 95
      9.0 → 9.1 5 → 35 95 → 65

      | 9.1 → 12.0 | 35 | 65 |

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Ion Spray Voltage: 5.5 kV

    • Ion Source Temperature: 500°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
      This compound (Quantifier) 339 177 60 14
      This compound (Qualifier) 339 117 60 26

      | this compound-d5 (I.S.) | 344 | 182 | 80 | 13 |

Method 2: Analysis of this compound in Fluoxetine Tablets

This method is validated for the determination of this compound in fluoxetine immediate-release tablets.

1. Reagents and Materials

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Pyrrolidine solution (approx. 10 mg/mL in methanol)

  • Homogenized fluoxetine tablet samples

2. Standard and Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 100 µg/mL. Store this solution at 2-8 °C.

  • Calibration Solutions: Prepare calibration solutions by diluting the stock solution in a mixture of acetonitrile and water (80:20 v/v).

  • Sample Solution: Weigh approximately 50 mg of the homogenized tablet sample into a plastic centrifuge tube. Add 50 µL of pyrrolidine solution and 9.95 mL of an acetonitrile/water mixture (80:20 v/v). After vortexing and sonicating for 10 minutes, filter the solution through a membrane filter into an HPLC vial.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: XTerra MS C18, 3.5 µm, 3.0 x 100 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) Flow (µL/min) %B
      0.0 400 40
      1.0 400 40
      6.0 400 95
      8.0 400 95
      8.1 400 40

      | 10.0 | 400 | 40 |

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition:

      Analyte Precursor Ion (m/z) Product Ion (m/z)

      | this compound | 339 | 177 |

Workflow and Pathway Diagrams

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

Experimental Workflow for this compound Analysis cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification prep_start Start weigh_sample Weigh Sample (API or Tablet) prep_start->weigh_sample prep_standards Prepare Calibration Standards prep_start->prep_standards add_solvent Add Extraction Solvent (& Internal Standard if applicable) weigh_sample->add_solvent extract Vortex / Sonicate add_solvent->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter prep_end Prepared Samples & Standards for Injection filter->prep_end prep_standards->prep_end inject Inject into LC-MS/MS prep_end->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection analysis_end Data Acquisition detection->analysis_end process_data Process Chromatographic Data analysis_end->process_data calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) process_data->calibration_curve quantify Quantify this compound in Sample calibration_curve->quantify report Report Results (µg/g or ppm) quantify->report

References

Application Notes and Protocols for the Regulatory Submission of N-Nitroso Fluoxetine Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide due to their potential carcinogenic properties. N-Nitroso Fluoxetine, a nitrosamine impurity associated with the antidepressant drug Fluoxetine, is subject to stringent regulatory scrutiny. This document provides detailed application notes and protocols for the analytical methods required for the regulatory submission concerning this compound. These guidelines are intended for researchers, scientists, and drug development professionals to ensure compliance with the requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Regulatory agencies like the FDA and EMA recommend a three-step process for managing nitrosamine impurities: a risk assessment to identify the potential for their presence, confirmatory testing if a risk is identified, and reporting of the findings.[1] Manufacturers are required to detect and prevent unacceptable levels of nitrosamine impurities in their drug products.[2][3] The analytical methods employed for testing must be sensitive, selective, and appropriately validated to accurately quantify these impurities at trace levels.[4][5]

Regulatory Framework

The control of nitrosamine impurities is guided by several key documents from regulatory authorities:

  • EMA Guidelines: The EMA has also established guidelines to address the presence of nitrosamines in medicinal products, emphasizing a risk-based evaluation, analytical testing using validated methods, and mitigation strategies. The EMA provides guidance on the handling of non-mutagenic nitrosamine impurities and clarifies sensitivity requirements for analytical methods.

  • ICH Guidelines: The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework for validating analytical methods. This includes demonstrating specificity, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy. A revision, ICH Q2(R2), has been introduced to further elaborate on these principles.

Analytical Methods for this compound

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique for the determination of this compound in drug substances and products due to its high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes key quantitative data from validated LC-MS/MS methods for the analysis of this compound.

ParameterMethod 1Method 2
Instrumentation Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS)LC-MS/MS
Ion Source Electrospray Ionization (ESI+)Not Specified
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cmXTerra MS C18 3.5 µm, 3.0 x 100 mm
Mobile Phase A 10 mM Ammonium formate in deionized waterWater with 0.1% Formic acid
Mobile Phase B AcetonitrileAcetonitrile/Water (95/5, v/v) with 0.1% Formic acid
Flow Rate 0.8 mL/minNot Specified
Injection Volume 5 µLNot Specified
LOD Not specified0.03 ppm/MDD
LOQ 0.1 µg/g0.09 ppm/MDD
Linearity Range 1-40 ng/mL0.05 - 8.0 ng/mL

MDD: Maximum Daily Dose

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Fluoxetine Drug Substance

This protocol is applicable for the determination of this compound in Fluoxetine drug substances.

1. Materials and Reagents

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium formate, reagent grade

  • Deionized water (resistivity ≥ 18 MΩ•cm)

  • This compound reference standard

  • This compound-d5 isotope-labeled internal standard

2. Equipment

  • Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with ESI source

  • Ultrasonicator

  • Vortex mixer

  • Centrifuge (≥ 3000 ×g)

  • Analytical balance

3. Preparation of Solutions

  • Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water and filter.

  • Mobile Phase B: Acetonitrile.

  • Internal Standard (IS) Stock Solution: Accurately weigh about 2.5 mg of this compound-d5 into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Store refrigerated.

  • Working IS Solution: Dilute the IS stock solution with methanol to a concentration of 10 ng/mL.

  • Standard Stock Solution: Accurately weigh about 5 mg of this compound into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Store refrigerated.

  • Standard Solutions: Prepare a series of standard solutions by diluting the standard stock solution with methanol to concentrations ranging from 1 to 40 ng/mL, with each solution containing 1 ng/mL of the internal standard.

4. Sample Preparation

  • Accurately weigh approximately 0.1 g of the Fluoxetine drug substance into a centrifuge tube.

  • Add 1 mL of the working IS solution and 9 mL of methanol.

  • Mix thoroughly using a vortex mixer.

  • Sonicate for 5 minutes.

  • Centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF membrane filter to obtain the sample solution.

5. LC-MS/MS Conditions

  • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Flow Rate: 0.8 mL/min

  • Mobile Phase Gradient:

    Time (min) %A %B
    0.0 → 2.0 35 65
    2.0 → 7.0 35 → 5 65 → 95
    7.0 → 9.0 5 95
    9.0 → 9.1 5 → 35 95 → 65

    | 9.1 → 12.0| 35 | 65 |

  • Ionization Mode: ESI+

  • Ion Spray Voltage: 5.5 kV

  • Ion Source Temperature: 500°C

6. Data Analysis

  • Establish a standard calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standard solutions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: LC-MS/MS Method for this compound in Fluoxetine Tablets

This protocol is validated for the determination of this compound in Fluoxetine immediate-release tablets.

1. Materials and Reagents

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • This compound reference standard

  • Pyrrolidine solution (approx. 10 mg/mL in methanol)

2. Equipment

  • LC-MS/MS system

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge tubes

  • HPLC vials

3. Preparation of Solutions

  • Eluent A: Water with 0.1% Formic acid.

  • Eluent B: Acetonitrile/Water (95/5, v/v) with 0.1% Formic acid.

  • Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 100 µg/mL. Store at 2-8 °C.

  • Calibration Solutions: Prepare a series of calibration solutions with concentrations ranging from 0.05 to 8.0 ng/mL by diluting the stock solution with an acetonitrile/water mixture (80/20, v/v).

4. Sample Preparation

  • Homogenize the Fluoxetine tablets.

  • Accurately weigh approximately 50 mg of the homogenized sample into a plastic centrifuge tube.

  • Add 50 µL of the pyrrolidine solution.

  • Add 9.95 mL of an acetonitrile/water mixture (80/20, v/v).

  • Vortex the mixture and then place it in an ultrasonic bath for 10 minutes.

  • Filter the solution through a membrane filter into an HPLC vial.

5. LC-MS/MS Conditions

  • Column: XTerra MS C18, 3.5 µm, 3.0 x 100 mm

  • Oven Temperature: Not specified

  • Injection Volume: Not specified

  • Flow Rate: Not specified

  • Mobile Phase Gradient: Details not provided in the source. A gradient elution program should be developed to ensure adequate separation.

  • MS Detection: Monitor the transition for this compound (e.g., m/z 339 -> 177).

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting sample Weigh Homogenized Sample add_pyrrolidine Add Pyrrolidine Solution sample->add_pyrrolidine add_solvent Add Acetonitrile/Water add_pyrrolidine->add_solvent vortex Vortex & Sonicate add_solvent->vortex filter_sample Filter vortex->filter_sample sample_vial Sample in HPLC Vial filter_sample->sample_vial lc_ms Inject into LC-MS/MS sample_vial->lc_ms standard_stock Prepare Standard Stock Solution standard_dilution Prepare Calibration Standards standard_stock->standard_dilution standard_vial Standards in HPLC Vials standard_dilution->standard_vial standard_vial->lc_ms separation Chromatographic Separation lc_ms->separation detection Mass Spectrometric Detection (MRM) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify N-Nitroso Fluoxetine calibration->quantification report Generate Report for Regulatory Submission quantification->report

Caption: Workflow for this compound analysis.

Logical Relationship of Regulatory Submission Requirements

cluster_reg Regulatory Framework cluster_actions Manufacturer's Responsibilities cluster_submission Regulatory Submission Package fda FDA Guidance risk_assessment Risk Assessment fda->risk_assessment ema EMA Guidelines ema->risk_assessment ich ICH Q2(R1) / Q2(R2) method_val Method Validation ich->method_val method_dev Analytical Method Development risk_assessment->method_dev risk_report Risk Assessment Report risk_assessment->risk_report method_dev->method_val conf_testing Confirmatory Testing method_val->conf_testing val_report Method Validation Report method_val->val_report mitigation Mitigation & Control Strategies conf_testing->mitigation analytical_data Analytical Data conf_testing->analytical_data control_strategy Control Strategy Document mitigation->control_strategy

Caption: Regulatory submission requirements logic.

References

Troubleshooting & Optimization

mitigating matrix effects in N-Nitroso Fluoxetine quantification in drug products.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of N-Nitroso Fluoxetine in pharmaceutical drug products.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: The matrix refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative analysis.[1] Excipients commonly used in drug formulations, such as mannitol and lactose, can be significant contributors to matrix effects.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively. Quantitatively, the matrix effect can be evaluated by comparing the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract (post-extraction spike). A significant difference in peak areas indicates the presence of matrix effects.

Q3: What are the primary strategies to mitigate matrix effects in this compound quantification?

A3: The three main strategies for mitigating matrix effects are:

  • Effective Sample Preparation: To remove or reduce the concentration of interfering matrix components before analysis. Common techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and sample dilution.

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components.

  • Calibration Strategies: Employing calibration techniques that compensate for matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.[2] Other strategies include matrix-matched calibration and the standard addition method.[3]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: It is best practice to use a SIL-IS, such as this compound-d5, whenever possible in quantitative LC-MS/MS analysis, especially when dealing with complex matrices.[4] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because it has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery, chromatographic retention, and ionization response, effectively compensating for matrix effects.

Q5: What are the advantages and disadvantages of different sample preparation techniques?

A5: The choice of sample preparation technique depends on the nature of the matrix, the required sensitivity, and the available resources.

  • Dilution: This is the simplest approach but may not be suitable if the concentration of this compound is very low, as it can bring the analyte concentration below the limit of quantification (LOQ) of the instrument.

  • Liquid-Liquid Extraction (LLE): LLE can be effective in removing non-polar interferences and is relatively inexpensive. However, it can be labor-intensive, may use large volumes of organic solvents, and may have lower recovery for more polar compounds.

  • Solid Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and can provide high recovery and concentration of the analyte. It is highly effective at removing interfering components that cause ion suppression. However, it requires method development to select the appropriate sorbent and elution solvents and can be more expensive than LLE.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and procedure. Consider using a different sample preparation technique (e.g., SPE instead of LLE). Adjusting the pH of the extraction solvent can also improve recovery.
Analyte degradation during sample preparation.N-nitrosamines can be sensitive to light and acidic conditions. Protect samples from light and maintain neutral or slightly basic pH during extraction.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the analytical column.Use a column with a highly inert stationary phase, such as a pentafluorophenyl (PFP) phase, which can provide good peak shape for polar analytes. Adjusting the mobile phase pH or using a different organic modifier (e.g., methanol instead of acetonitrile) can also help.
Column overload.Dilute the sample or reduce the injection volume.
Mismatch between sample solvent and mobile phase.The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for sample-to-sample variations in matrix effects. If a SIL-IS is not available, consider matrix-matched calibration for each batch of samples.
Incomplete dissolution of the sample.Ensure the sample is fully dissolved before analysis. Increase sonication or vortexing time.
Signal Suppression or Enhancement Co-elution of matrix components with this compound.Improve chromatographic separation by optimizing the gradient profile, changing the column chemistry, or adjusting the mobile phase composition. Enhance sample cleanup using a more rigorous SPE protocol to remove the interfering components.
High concentration of API (Fluoxetine) causing ion suppression.Optimize the chromatography to ensure baseline separation between Fluoxetine and this compound. A divert valve can be used to direct the high-concentration API peak to waste, preventing it from entering the mass spectrometer.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Analysis

Technique Principle Advantages Disadvantages Typical Recovery (%)
Dilute and Shoot Sample is diluted with an appropriate solvent and directly injected.Simple, fast, and inexpensive.May not be sensitive enough for trace analysis. High matrix load on the instrument.>90% (if analyte concentration is high enough)
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Good for removing non-polar interferences. Relatively low cost.Can be labor-intensive and use large volumes of organic solvents. May have lower recovery for polar analytes.70-110%
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High analyte recovery and concentration. Excellent for removing matrix interferences. Can be automated.Requires method development. More expensive than LLE.80-120%

Table 2: Effectiveness of Calibration Strategies in Mitigating Matrix Effects

Calibration Strategy Description Effectiveness in Mitigating Matrix Effects When to Use
External Calibration A calibration curve is prepared using standards in a neat solvent.Ineffective in the presence of significant matrix effects.Only when matrix effects have been demonstrated to be negligible.
Matrix-Matched Calibration The calibration curve is prepared in a blank matrix that is free of the analyte.Effective for a specific matrix, but may not be suitable for samples with variable matrix composition.When a representative blank matrix is available and matrix variability between samples is low.
Standard Addition Known amounts of the analyte are added to the sample itself to create a calibration curve within each sample.Highly effective as it accounts for the specific matrix of each sample.When a blank matrix is not available or when there is high variability in matrix effects between samples. It is, however, time-consuming.
Internal Standard (IS) Calibration with SIL-IS A stable isotope-labeled analog of the analyte is added to all samples, standards, and blanks.The most effective method for correcting for matrix effects, as the SIL-IS behaves almost identically to the analyte.This is the recommended approach for all quantitative LC-MS/MS analyses in complex matrices.

Experimental Protocols

Protocol 1: Quantification of this compound in Fluoxetine Drug Substance by LC-MS/MS

This protocol is adapted from a published method for the determination of this compound in fluoxetine drug substance.

1. Sample Preparation

  • Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.

  • Add 1 mL of the internal standard solution (this compound-d5 in methanol at 10 ng/mL) and 9 mL of methanol.

  • Vortex mix the sample, then sonicate for 5 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF membrane filter into an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Symmetry C18, 3.5 µm, 4.6 mm i.d. × 150 mm, or equivalent

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 65% B

    • 2-7 min: 65% to 95% B

    • 7-9 min: 95% B

    • 9-9.1 min: 95% to 65% B

    • 9.1-12 min: 65% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: SCIEX Triple Quad 5500 or equivalent

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound: 339.2 > 177.1 (Quantifier), 339.2 > 117.1 (Qualifier)

    • This compound-d5: 344.2 > 182.1

Protocol 2: Quantification of this compound in Fluoxetine Tablets by LC-MS/MS

This protocol is adapted from a validated method for the determination of this compound in fluoxetine tablets.

1. Sample Preparation

  • Homogenize a sufficient number of fluoxetine tablets to obtain a fine powder.

  • Accurately weigh approximately 50 mg of the homogenized sample into a plastic centrifuge tube.

  • Add 9.95 mL of a mixture of ultrapure acetonitrile and water (80:20 v/v).

  • Vortex the sample, followed by 10 minutes of treatment in an ultrasonic bath.

  • Filter the solution through a membrane filter into an HPLC vial.

2. LC-MS/MS Conditions

  • LC System: Shimadzu HPLC or equivalent

  • Column: Waters XTerra MS C18, 3.5 µm, 3.0 x 100 mm, or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation of this compound from the drug substance and other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: Sciex QTrap 5500 or equivalent

  • Ion Source: ESI, Positive Mode

  • MRM Transition:

    • This compound: 339 > 177

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample (Drug Substance or Homogenized Tablet) add_solvent Add Extraction Solvent (with Internal Standard if used) weigh->add_solvent extract Vortex and/or Sonicate add_solvent->extract separate Centrifuge extract->separate filter Filter Supernatant (0.22 µm PVDF) separate->filter inject Inject into LC-MS/MS filter->inject separate_lc Chromatographic Separation inject->separate_lc detect_ms Mass Spectrometric Detection (MRM Mode) separate_lc->detect_ms integrate Peak Integration detect_ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow start Problem Encountered (e.g., Low Recovery, Poor Peak Shape) check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Review LC Conditions check_sample_prep->check_lc No optimize_extraction Optimize Extraction (Solvent, pH, Technique) check_sample_prep->optimize_extraction Extraction Issue use_sil_is Implement SIL-IS check_sample_prep->use_sil_is Variability Issue check_ms Review MS Parameters check_lc->check_ms No optimize_chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) check_lc->optimize_chromatography Separation/Peak Shape Issue tune_ms Tune MS Parameters (CE, DP, etc.) check_ms->tune_ms Sensitivity Issue solution Problem Resolved check_ms->solution No optimize_extraction->solution use_sil_is->solution optimize_chromatography->solution tune_ms->solution

Caption: Logical workflow for troubleshooting matrix effects in analysis.

References

Technical Support Center: Chromatographic Separation of N-Nitroso Fluoxetine from Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of N-Nitroso Fluoxetine from its parent drug, fluoxetine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of this compound and fluoxetine.

Problem Potential Cause Suggested Solution
Poor Resolution/Co-elution of this compound and Fluoxetine Peaks The structural similarity between this compound and fluoxetine can lead to poor separation.Optimize Mobile Phase: - Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. A lower organic content generally increases retention and may improve resolution. - Modify the mobile phase pH. The basic nature of both compounds means that pH can significantly impact their retention and selectivity. Change Stationary Phase: - Consider a different column chemistry. Phenyl or cyano phases can offer different selectivity for aromatic compounds compared to standard C18 columns. Adjust Temperature: - Lowering the column temperature can sometimes enhance resolution, although it may increase run time and backpressure.
Poor Peak Shape (Tailing) for this compound Secondary interactions between the analyte and the stationary phase, often due to active silanol groups on the silica backbone of the column.Mobile Phase Modification: - Add a competing base, such as a low concentration of triethylamine (TEA), to the mobile phase to block active silanol sites. - Operate at a lower pH to suppress the ionization of silanol groups. Use a High-Purity, End-Capped Column: - Modern, high-purity silica columns with thorough end-capping minimize silanol interactions.
Low Sensitivity/Poor Signal for this compound This compound is often present at trace levels, making detection challenging. Ion suppression in LC-MS/MS due to the high concentration of fluoxetine or matrix components can also reduce sensitivity.Optimize Mass Spectrometry (MS) Parameters: - Fine-tune the ionization source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy). Sample Preparation: - Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. Chromatographic Optimization: - Ensure sharp peaks, as broader peaks lead to lower peak heights and reduced sensitivity.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or column equilibration.Ensure Proper System Equilibration: - Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. Mobile Phase Preparation: - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Control Temperature: - Use a column oven to maintain a stable temperature.
Carryover of this compound Adsorption of the analyte onto surfaces in the injector or column.Optimize Wash Solvents: - Use a strong wash solvent in the autosampler wash routine. A mixture of organic solvent and acid may be effective. Inject a Blank: - Run a blank injection after a high-concentration sample to confirm the absence of carryover.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are summaries of published methods for the analysis of this compound.

LC-MS/MS Method for this compound in Fluoxetine Drug Substance[1]
ParameterCondition
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm
Mobile Phase A 10 mM Ammonium formate in deionized water
Mobile Phase B Acetonitrile
Gradient A time-based gradient program is utilized.
Flow Rate 0.40 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Detection Tandem Mass Spectrometry (MS/MS)
LC-MS/MS Method for this compound in Fluoxetine Tablets[2]
ParameterCondition
Column XTerra MS C18, 3.5 µm, 3.0 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Water (95/5, v/v) with 0.1% Formic Acid
Gradient A time-based gradient program is employed.
Flow Rate 0.40 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ion Source Turbo Spray, Positive Mode
Detection Multiple Reaction Monitoring (MRM)

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound from fluoxetine challenging?

The primary challenge lies in their structural similarity. This compound is a derivative of fluoxetine, and they share the same core structure, leading to similar physicochemical properties and, consequently, similar retention behavior on a reversed-phase HPLC column. Achieving adequate resolution often requires careful method optimization.[1]

Q2: What type of analytical technique is most suitable for the analysis of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.[2][3] This is due to the high sensitivity and selectivity required to detect and quantify the trace levels of this compound, which is a potential genotoxic impurity, in the presence of a large excess of the fluoxetine active pharmaceutical ingredient (API).

Q3: How can I improve the peak shape of this compound?

Peak tailing is a common issue for basic compounds like this compound on silica-based columns. To improve peak shape, consider using a high-purity, end-capped C18 column, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase, or adjusting the mobile phase to a lower pH.

Q4: What are the critical parameters to consider when developing an LC-MS/MS method for this compound?

Key parameters include the choice of the stationary phase, mobile phase composition (including organic modifier and pH), gradient profile, and MS parameters (ionization source conditions and MRM transitions). Each of these can significantly impact the resolution, sensitivity, and peak shape.

Q5: Are there any specific sample preparation considerations for this compound analysis?

Yes, given the trace levels of this impurity, a sample preparation method that includes an extraction and concentration step, such as solid-phase extraction (SPE), can be beneficial. This helps to enrich the this compound concentration and remove potential matrix interferences that could suppress the MS signal.

Visualizations

Troubleshooting Workflow for Chromatographic Separation

Troubleshooting_Workflow start Start: Separation Issue Identified (e.g., Poor Resolution, Peak Tailing) check_method Review Method Parameters (Mobile Phase, Column, Temperature) start->check_method check_system Inspect HPLC/UPLC System (Pump, Injector, Detector) start->check_system resolution_issue Poor Resolution or Co-elution check_method->resolution_issue peak_shape_issue Poor Peak Shape (Tailing, Fronting) check_method->peak_shape_issue sensitivity_issue Low Sensitivity or Poor Signal check_method->sensitivity_issue optimize_mobile_phase Optimize Mobile Phase - Adjust Organic % - Change pH - Add Modifier resolution_issue->optimize_mobile_phase Yes change_column Change Column - Different Stationary Phase - Different Dimensions resolution_issue->change_column No Improvement check_silanol Address Silanol Interactions - Use End-capped Column - Add Competing Base to Mobile Phase peak_shape_issue->check_silanol Yes optimize_ms Optimize MS Parameters - Source Conditions - Collision Energy sensitivity_issue->optimize_ms Yes sample_prep Improve Sample Preparation - SPE Cleanup - Concentration Step sensitivity_issue->sample_prep No Improvement adjust_temp Adjust Column Temperature optimize_mobile_phase->adjust_temp end Problem Resolved change_column->end adjust_temp->end check_silanol->end optimize_ms->end sample_prep->end

Caption: A logical workflow for troubleshooting common chromatographic separation issues.

References

improving sensitivity for trace level detection of N-Nitroso Fluoxetine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace level detection of N-Nitroso Fluoxetine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing analytical sensitivity.

Troubleshooting Guide

This guide addresses common challenges encountered during the trace level detection of this compound, offering solutions to improve sensitivity and ensure accurate quantification.

Problem Potential Cause Recommended Solution
Poor Signal Intensity or High Limit of Detection (LOD) / Limit of Quantitation (LOQ) Suboptimal ionization in the mass spectrometer source.Ensure the ion source is electrospray ionization (ESI) in positive mode (ESI+), which is effective for this compound.[1] Optimize ion source parameters such as ion spray voltage (e.g., 5.5 kV), ion source temperature (e.g., 500°C), and gas pressures (nebulizer, heated, and curtain gas) to maximize the response of the analyte.[1]
Inefficient chromatographic separation leading to co-elution with interfering matrix components.Utilize a suitable C18 column, such as a Symmetry C18 (3.5 µm, 4.6 mm i.d. × 15 cm) or an XTerra MS C18 (3.5 µm, 3.0 x 100 mm).[1][2] Employ a gradient elution program with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent like acetonitrile.[1] This will help to resolve this compound from matrix interferences.
Inadequate sample preparation resulting in low recovery or introduction of interfering substances.Follow a validated sample preparation method. A common approach involves dissolving the sample in a suitable solvent like methanol, followed by sonication and centrifugation to precipitate excipients. The supernatant is then filtered before injection. The use of an isotope-labeled internal standard (this compound-d5) is highly recommended to correct for any variability in sample preparation and instrument response.
Inconsistent or Non-Reproducible Results Instability of this compound in the sample or standard solutions.Prepare fresh standard solutions and store stock solutions in a refrigerator. Minimize the time samples are left at room temperature before analysis.
Fluctuations in LC-MS/MS system performance.Regularly perform system suitability tests and calibrations. Ensure the LC system is delivering a stable and reproducible gradient and that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix affecting the ionization of this compound.Improve chromatographic separation to better resolve the analyte from matrix components. Consider the use of a divert valve to direct the flow to waste during the elution of highly concentrated matrix components, and only direct the flow to the mass spectrometer when the analyte of interest is eluting. The use of an isotope-labeled internal standard can help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for trace level detection of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique for the determination of this compound at trace levels in drug substances and products. This method offers high sensitivity and selectivity.

Q2: How is this compound formed, and why is its detection important?

A2: this compound can form when Fluoxetine, a secondary amine, reacts with nitrosating agents. Nitrosamines are classified as probable human carcinogens, making it crucial to monitor and control their levels in pharmaceutical products to ensure patient safety.

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

A3: For this compound, the precursor ion (Q1) is typically m/z 339. The most common product ions (Q3) for quantification and confirmation are m/z 177 and m/z 117. The transition 339 > 177 is often used for quantification.

Q4: What is a typical Limit of Quantitation (LOQ) that can be achieved for this compound?

A4: With a properly optimized LC-MS/MS method, an LOQ of 0.1 µg/g (or 0.1 ppm) in the drug substance can be achieved. Another method reported an LOQ of 0.09 ppm.

Q5: How can I confirm the identity of this compound in my samples?

A5: Identification should be based on comparing the retention time of the peak in the sample chromatogram with that of a certified reference standard. Additionally, the ratio of the responses of two different product ions (e.g., 177 and 117 from the precursor 339) in the sample should match the ratio observed for the reference standard.

Experimental Protocols

Detailed LC-MS/MS Methodology

This protocol is a composite based on validated methods for the determination of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the Fluoxetine drug substance into a centrifuge tube.

  • Add 1 mL of an internal standard solution (e.g., this compound-d5 at 10 ng/mL in methanol) and 9 mL of methanol.

  • Vortex the mixture and sonicate for 5 minutes.

  • Centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter into an autosampler vial.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 500 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 40 ng/mL. Each standard solution should also contain the internal standard at the same concentration as in the sample preparation (e.g., 1 ng/mL).

3. LC-MS/MS Parameters:

Parameter Condition 1 Condition 2
LC System Agilent 1200 Series or equivalentShimadzu HPLC
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cmXTerra MS C18, 3.5 µm, 3.0 x 100 mm
Column Temperature 40°CNot Specified
Mobile Phase A 10 mM Ammonium formate in water0.1% Formic acid in water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.8 mL/minNot Specified
Injection Volume 5 µLNot Specified
MS System AB Sciex API 4000 or equivalentSciex QTrap 5500
Ionization Mode ESI Positive (ESI+)ESI Positive (ESI+)
Ion Spray Voltage 5.5 kVNot Specified
Ion Source Temp. 500°CNot Specified
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

4. Gradient Elution Program (Example):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 → 2.035 → 3565 → 65
2.0 → 7.035 → 565 → 95
7.0 → 9.05 → 595 → 95
9.0 → 9.15 → 3595 → 65
9.1 → 12.035 → 3565 → 65

5. MS/MS Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
This compound339177 (Quantifier)6014
339117 (Qualifier)6026
This compound-d5 (IS)3441828013

Data Presentation

Table 1: Quantitative Performance of LC-MS/MS Methods

Parameter Method 1 Method 2
Limit of Quantitation (LOQ) 0.1 µg/g0.09 ppm
Limit of Detection (LOD) Not Reported0.03 ppm
Calibration Range 1 - 40 ng/mLNot Specified
Internal Standard This compound-d5Not Specified

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Drug Substance add_is_solvent Add Internal Standard & Methanol sample->add_is_solvent sonicate_centrifuge Sonicate & Centrifuge add_is_solvent->sonicate_centrifuge filter Filter Supernatant sonicate_centrifuge->filter lc_injection Inject into LC System filter->lc_injection standards Prepare Calibration Standards standards->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography ms_detection Mass Spectrometry Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the trace level detection of this compound.

logical_relationship cluster_instrument Instrument Optimization cluster_method Method Development sensitivity Improved Sensitivity for This compound Detection ion_source Optimized Ion Source Parameters ion_source->sensitivity ms_parameters Optimized MS/MS Parameters (MRM) ms_parameters->sensitivity sample_prep Effective Sample Preparation sample_prep->sensitivity chromatography Efficient Chromatographic Separation chromatography->sensitivity internal_standard Use of Isotope-Labeled Internal Standard internal_standard->sensitivity

Caption: Key factors for improving the sensitivity of this compound detection.

References

Navigating the Stability of N-Nitroso Fluoxetine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with N-Nitroso Fluoxetine, ensuring the stability of analytical solutions is paramount for accurate quantification and reliable experimental outcomes. This technical support center provides essential guidance on the stability of this compound in common analytical solvents, offering troubleshooting advice and frequently asked questions to address challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of Fluoxetine, a widely used antidepressant.[1] Due to the potential carcinogenic nature of nitrosamines, their presence in pharmaceutical products is strictly monitored and controlled by regulatory agencies.

Q2: What are the recommended storage conditions for this compound analytical standards?

A2: For long-term stability, neat this compound should be stored at refrigerated (2-8°C) or frozen (-20°C) conditions.[2] It is often shipped at ambient temperatures, which is considered acceptable for short durations.[1]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. For analytical purposes, stock solutions are typically prepared in methanol.

Q4: How should I prepare my analytical solutions of this compound?

A4: Stock solutions are generally prepared by dissolving the this compound reference standard in methanol. Working solutions and calibration standards can then be prepared by diluting the stock solution with a mixture of acetonitrile and water. It is crucial to use high-purity solvents to avoid extraneous peaks in the chromatogram.

Q5: How stable is this compound in an autosampler?

A5: While specific quantitative stability data in various autosampler conditions is not extensively published, one validated LC-MS/MS method indicates the use of an autosampler set at 15°C, suggesting short-term stability at this temperature. However, it is highly recommended to perform your own stability studies under your specific analytical conditions to ensure accuracy, especially for long analytical runs.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Decreasing peak area over a sequence of injections Degradation of this compound in the analytical solution at autosampler temperature.1. Re-prepare fresh standards and samples. 2. Conduct a solution stability experiment (see Experimental Protocols section) to determine the maximum allowable time samples can be stored in the autosampler. 3. If degradation is confirmed, consider using a refrigerated autosampler (e.g., 4°C) or limiting the run time of your analytical sequence.
Appearance of unknown peaks in the chromatogram of a stability sample Formation of degradation products.1. If the analytical method is not stability-indicating, develop a method with a gradient capable of separating the parent peak from any potential degradants. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. 3. Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.
Inconsistent results between different batches of analytical solutions Variability in solution preparation, storage, or solvent quality.1. Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes and volumetric flasks. 2. Store stock solutions in a refrigerator (2-8°C) and protect them from light. 3. Use fresh, high-purity solvents for each new batch of solutions.
Low recovery of this compound from spiked samples Adsorption of the analyte to the sample container or instability in the sample matrix.1. Use silanized glass vials or polypropylene vials to minimize adsorption. 2. Evaluate the stability of this compound in the specific sample matrix by performing matrix-matched stability experiments.

Data on Stability of this compound in Analytical Solutions

Currently, there is a lack of publicly available, comprehensive quantitative data on the stability of this compound in various analytical solutions over extended periods. The following table is provided as a template for researchers to systematically evaluate and document the stability of their own analytical solutions.

Table 1: Stability of this compound in Methanol Solution at Various Temperatures (User-Generated Data)

Time (hours)% Recovery at Room Temperature (~25°C)% Recovery at Refrigerated (2-8°C)% Recovery in Autosampler (e.g., 15°C)Observations (e.g., appearance of new peaks)
0100100100
6
12
24
48
72

Experimental Protocols

Protocol 1: Evaluation of this compound Solution Stability

This protocol outlines a general procedure to assess the stability of this compound in a given analytical solvent.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Preparation of Stability Samples: Dilute the stock solution with the analytical solvent (e.g., methanol, acetonitrile/water) to a working concentration (e.g., 1 µg/mL).

  • Storage Conditions: Aliquot the stability samples into separate vials for each time point and storage condition to be tested (e.g., room temperature, 2-8°C, and autosampler temperature).

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analytical Method: Use a validated stability-indicating HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. A common acceptance criterion for stability is a recovery of 90-110% of the initial concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for investigating the degradation pathways of this compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solid standard or a solution at a high temperature (e.g., 105°C).

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight.

  • Time Points: Sample the stressed solutions at various time points.

  • Analysis: Analyze the samples using a stability-indicating method, preferably LC-MS/MS, to separate and identify the degradation products.

  • Evaluation: Determine the extent of degradation and identify the major degradation products by interpreting the mass spectra.

Visualizations

StabilityTestingWorkflow Workflow for this compound Solution Stability Testing prep_stock Prepare Stock Solution (this compound in Methanol) prep_working Prepare Working Solution (Dilute in Analytical Solvent) prep_stock->prep_working aliquot Aliquot into Vials for Each Time Point & Condition prep_working->aliquot storage_conditions Store at Different Conditions aliquot->storage_conditions rt Room Temperature storage_conditions->rt fridge Refrigerated (2-8°C) storage_conditions->fridge autosampler Autosampler Temperature storage_conditions->autosampler analysis Analyze at Time Points (0, 6, 12, 24, 48h) rt->analysis fridge->analysis autosampler->analysis data_analysis Calculate % Recovery vs. Time 0 analysis->data_analysis report Determine Solution Stability data_analysis->report

Caption: Experimental workflow for assessing the stability of this compound analytical solutions.

ForcedDegradationPathway Forced Degradation Study and Potential Pathways for this compound start This compound Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H2O2) stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress (UV/Light) stress->photo analysis Analyze by LC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation_products Potential Degradation Products analysis->degradation_products denitrosation Denitrosation (loss of -NO group) degradation_products->denitrosation hydrolysis_products Hydrolysis of Ether Linkage degradation_products->hydrolysis_products oxidation_products Oxidation Products degradation_products->oxidation_products pathway_id Identify Degradation Pathways degradation_products->pathway_id

Caption: Logical workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: N-Nitroso Fluoxetine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of N-Nitroso Fluoxetine.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences observed in the analysis of this compound?

A1: The most prevalent interferences in this compound analysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS), are matrix effects.[1] These effects, primarily ion suppression or enhancement, are caused by co-eluting components from the sample matrix (e.g., excipients in a drug product, biological matrix components) that interfere with the ionization of this compound in the mass spectrometer's ion source.[1] Other potential interferences include isobaric compounds (compounds with the same nominal mass) and contamination from laboratory equipment or solvents.

Q2: Why is LC-MS/MS the preferred analytical technique for this compound?

A2: LC-MS/MS is the preferred technique due to its high sensitivity and selectivity, which are crucial for detecting and quantifying trace levels of nitrosamine impurities.[2] The multiple reaction monitoring (MRM) capability of tandem mass spectrometry provides a high degree of specificity, minimizing the impact of background noise and co-eluting matrix components.[2] High-resolution mass spectrometry (HRMS) is also increasingly used to further reduce the risk of false-positive results by differentiating the target analyte from isobaric interferences with high mass accuracy.

Q3: What are the typical sources of this compound contamination?

A3: this compound is a nitrosamine drug substance related impurity (NDSRI) that can form during the synthesis, formulation, or storage of fluoxetine-containing products. Its formation is typically a result of a reaction between a nitrosating agent (e.g., nitrites present in excipients or water) and the secondary amine moiety of the fluoxetine molecule.

Q4: Are there validated methods available for the analysis of this compound?

A4: Yes, validated LC-MS/MS methods have been developed for the determination of this compound in both fluoxetine drug substance and tablets.[3] These methods detail the necessary equipment, reagents, chromatographic conditions, and sample preparation procedures.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during this compound analysis.

Issue 1: Poor Peak Shape or Tailing

Possible Causes:

  • Column Overload: Injecting too high a concentration of the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of this compound.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.

  • Secondary Interactions: Interactions between the analyte and active sites on the column.

Troubleshooting Steps:

  • Dilute the Sample: Reduce the concentration of the injected sample to check for column overload.

  • Optimize Mobile Phase: Adjust the pH of the mobile phase. For this compound, a mobile phase containing a small amount of formic acid is often used.

  • Wash or Replace Column: Wash the column with a strong solvent to remove contaminants. If peak shape does not improve, consider replacing the column.

  • Use a Different Column: If secondary interactions are suspected, try a column with a different stationary phase chemistry.

Issue 2: Low or No Analyte Signal (Ion Suppression)

Possible Causes:

  • Matrix Effects: Co-eluting matrix components are suppressing the ionization of this compound.

  • Incorrect MS Source Parameters: Suboptimal ion source settings (e.g., temperature, gas flows, voltage).

  • Analyte Degradation: this compound may be degrading in the sample solution or during the analytical process.

  • Poor Sample Extraction/Recovery: Inefficient extraction of the analyte from the sample matrix.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression.

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) can compensate for matrix effects as it will be similarly affected by ion suppression.

  • Optimize MS Parameters: Tune the mass spectrometer specifically for this compound to ensure optimal ionization and detection.

  • Check for Analyte Stability: Prepare fresh standards and samples and analyze them immediately.

Issue 3: High Background Noise or Interferences

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation solvents.

  • Leaching from Plasticware: Use of contaminated vials, pipette tips, or other plasticware.

  • Carryover from Previous Injections: Insufficient washing of the injection port and column between runs.

  • Isobaric Interferences: Presence of other compounds with the same nominal mass as this compound.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).

  • Use Glassware or Certified Low-Binding Plasticware: Minimize the use of plastics where possible.

  • Optimize Wash Solvents and Procedures: Implement a robust wash cycle for the autosampler and injection system.

  • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can resolve this compound from isobaric interferences.

  • Optimize Chromatographic Separation: Modify the gradient or stationary phase to separate the analyte from interfering peaks.

Data Presentation

The following tables summarize quantitative data related to the analysis of nitrosamine impurities, illustrating the impact of different analytical parameters and sample preparation techniques.

Table 1: Recovery of Nitrosamines using Different Sample Preparation Techniques (Illustrative Examples)

Sample Preparation TechniqueAnalyteSample MatrixAverage Recovery (%)Reference
Protein PrecipitationFluoxetineWhole Blood85-95%
Solid-Phase Extraction (SPE)FluoxetineWhole Blood78-91%
Liquid-Liquid Extraction (LLE)N-Nitroso DuloxetineDrug ProductNot Suitable (Low Recovery)
Direct Dissolution & FiltrationThis compoundFluoxetine TabletsNot specified, but method validated

Note: Recovery data for this compound specifically is limited in publicly available literature. The data for fluoxetine and other nitrosamines are provided as representative examples of what can be expected with different techniques.

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
LC-MS/MSFluoxetine Drug Substance-0.1 µg/g
LC-MS/MSFluoxetine IR Tablets0.03 ppm/MDD0.09 ppm/MDD

Experimental Protocols

Protocol 1: Analysis of this compound in Fluoxetine Drug Substance by LC-MS/MS

This protocol is adapted from a validated method.

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.

  • Add 1 mL of an internal standard solution (this compound-d5, 10 ng/mL in methanol) and 9 mL of methanol.

  • Vortex the mixture, sonicate for 5 minutes, and then centrifuge at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter into an LC vial.

2. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from 65% B to 95% B.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 5500 or equivalent.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: 339.1 -> 177.1 (Quantifier), 339.1 -> 117.1 (Qualifier)

    • This compound-d5: 344.1 -> 182.1

3. Quantification:

  • Establish a calibration curve using standard solutions of this compound (e.g., 1-40 ng/mL) containing the internal standard.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Diagram 1: General Workflow for this compound Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Fluoxetine Sample (Drug Substance or Product) Weighing Weigh Sample Sample->Weighing Dissolution Dissolve in Solvent (e.g., Methanol) Weighing->Dissolution Spiking Spike with Internal Standard (this compound-d5) Dissolution->Spiking Extraction Extraction/Cleanup (e.g., Sonication, Centrifugation) Spiking->Extraction Filtration Filter Supernatant Extraction->Filtration LC_Vial Transfer to LC Vial Filtration->LC_Vial Injection Inject into LC-MS/MS LC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for this compound Analysis.

Diagram 2: Troubleshooting Logic for Low Analyte Signal

Start Low/No Analyte Signal Check_MS Check MS Performance (Tune, Calibration) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Fix_MS Troubleshoot MS System MS_OK->Fix_MS No Check_Matrix Investigate Matrix Effects (Post-column Infusion) MS_OK->Check_Matrix Yes Fix_MS->Check_MS Matrix_Effect Significant Matrix Effect? Check_Matrix->Matrix_Effect Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Matrix_Effect->Improve_Cleanup Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Matrix_Effect->Use_SIL_IS Yes Check_Recovery Evaluate Sample Recovery (Spike Recovery Experiment) Matrix_Effect->Check_Recovery No Improve_Cleanup->Check_Matrix Use_SIL_IS->Check_Matrix Recovery_OK Recovery Acceptable? Check_Recovery->Recovery_OK Optimize_Extraction Optimize Extraction Protocol Recovery_OK->Optimize_Extraction No Final_Check Re-analyze Sample Recovery_OK->Final_Check Yes Optimize_Extraction->Check_Recovery

Caption: Troubleshooting Low Analyte Signal.

References

impact of mobile phase composition on N-Nitroso Fluoxetine retention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention of N-Nitroso Fluoxetine during liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of Fluoxetine, an antidepressant medication.[1] Regulatory agencies like the FDA and EMA closely monitor nitrosamine impurities in pharmaceutical products due to their potential health risks.[1] Therefore, sensitive and accurate analytical methods are crucial to quantify and control the levels of this compound in drug substances and products.

Q2: What are the typical chromatographic conditions for analyzing this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common method for the determination of this compound.[2] Typical columns are C18 stationary phases. Mobile phases generally consist of a mixture of an aqueous component (often with a buffer or additive) and an organic solvent like acetonitrile or methanol.

Q3: How does the mobile phase composition, in general, affect the retention of analytes in reversed-phase HPLC?

A3: In reversed-phase HPLC, the retention of an analyte is primarily governed by its hydrophobicity. The mobile phase composition, including the type and proportion of the organic modifier, pH, and additives, significantly influences this retention. Increasing the organic solvent content in the mobile phase generally decreases the retention time of hydrophobic compounds. The pH of the mobile phase can affect the ionization state of acidic or basic analytes, which in turn alters their polarity and retention.

Q4: I am not getting any peak for this compound. What could be the issue?

A4: Several factors could lead to a lack of a detectable peak. N-nitroso compounds can be unstable. Ensure proper storage and handling of your standards and samples. Low concentrations might be below the detection limit of your instrument; consider using a more sensitive detector like a mass spectrometer. Also, verify your mobile phase preparation, column integrity, and instrument parameters.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound, with a focus on mobile phase-related problems.

Issue 1: Poor Retention or Early Elution of this compound

Possible Causes & Solutions:

  • High Organic Solvent Content in Mobile Phase: An excessively high percentage of organic solvent (e.g., acetonitrile, methanol) will lead to a weak interaction between the analyte and the stationary phase, causing it to elute quickly.

    • Solution: Decrease the percentage of the organic modifier in your mobile phase. For gradient elution, consider a shallower gradient or a lower starting percentage of the organic solvent.

  • Inappropriate Mobile Phase pH: While this compound itself does not have a readily ionizable group, the pH can influence the stationary phase characteristics and the stability of the analyte.

    • Solution: While significant pH adjustments may not be the primary tool for retention control of this specific analyte, ensure the pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns). Some methods for related compounds suggest a slightly acidic mobile phase.

  • "Phase Collapse" or "Dewetting" of the Stationary Phase: When using very high aqueous content (close to 100% water) in the mobile phase with a conventional C18 column, the mobile phase can be expelled from the pores of the stationary phase, leading to a loss of retention.

    • Solution: Ensure your mobile phase contains a minimum percentage of organic solvent (typically at least 5%). If high aqueous conditions are necessary, use a polar-embedded or polar-endcapped C18 column designed for use in 100% aqueous mobile phases.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can lead to peak tailing for some compounds.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use an end-capped C18 column where the residual silanols have been deactivated. A slightly acidic mobile phase can also help to suppress silanol interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase can cause peak distortion.

    • Solution: If possible, dissolve your sample in the initial mobile phase. If not, minimize the injection volume.

Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Poorly Buffered Mobile Phase: If the mobile phase pH is not well-controlled and is near the pKa of any co-eluting compounds, small changes in pH can lead to shifts in their retention, potentially affecting the resolution of the this compound peak.

    • Solution: Use a buffer at a concentration sufficient to maintain a stable pH (e.g., 10-25 mM). Ammonium formate is a common buffer used in LC-MS applications for nitrosamine analysis.

  • Fluctuations in Column Temperature: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Mobile Phase Preparation Inconsistency: Variations in the preparation of the mobile phase from one batch to another will lead to retention time shifts.

    • Solution: Ensure accurate and consistent preparation of all mobile phase components. Premixing the mobile phase components can sometimes provide better stability than online mixing.

Experimental Protocols

Below are examples of mobile phase compositions and chromatographic conditions that have been used for the analysis of this compound.

Table 1: Example LC-MS/MS Methodologies for this compound Analysis

ParameterMethod 1Method 2
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cmXTerra MS C18, 3.5 µm, 3.0 x 100 mm
Mobile Phase A 0.63 g/L Ammonium formate in waterWater with 0.1% Formic acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program Time (min) %B
0.0 → 2.065 → 65
2.0 → 7.065 → 95
7.0 → 9.095 → 95
9.0 → 9.195 → 65
9.1 → 12.065 → 65
Flow Rate 0.8 mL/minNot Specified
Column Temperature 40°CNot Specified
Injection Volume 5 µLNot Specified
Detection ESI+ MS/MSESI+ MS/MS

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC System cluster_detection Detection cluster_data Data Analysis Sample Fluoxetine Sample Dilution Dilution with Methanol Sample->Dilution Standard This compound Standard Standard->Dilution Injector Autosampler Dilution->Injector MobilePhase Mobile Phase Preparation (A: Aqueous Buffer, B: Acetonitrile) Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column MS Tandem Mass Spectrometer (MS/MS) Column->MS Chromatogram Chromatogram Generation MS->Chromatogram Quantification Quantification Chromatogram->Quantification Mobile_Phase_Impact cluster_params Mobile Phase Parameters cluster_effects Impact on Retention Organic Increase % Organic Solvent Retention Retention Time Organic->Retention Decreases pH_change Change pH pH_change->Retention May Change (Analyte/Stationary Phase Dependent) Selectivity Selectivity pH_change->Selectivity Can alter for co-eluting peaks Additive Add Buffer/Additive PeakShape Peak Shape Additive->PeakShape Improves (e.g., reduces tailing)

References

Technical Support Center: Analysis of N-Nitroso Fluoxetine in Extended-Release Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Nitroso Fluoxetine in extended-release (ER) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of Fluoxetine, an active pharmaceutical ingredient (API) used in antidepressants. Nitrosamines are classified as probable human carcinogens, which means that long-term exposure above certain levels may increase the risk of cancer.[1][2] Regulatory bodies like the FDA and EMA have established strict limits for nitrosamine impurities in pharmaceutical products to ensure patient safety.[2]

Q2: How is this compound formed?

A2: this compound can form when Fluoxetine, which contains a secondary amine, reacts with nitrosating agents. This reaction can be facilitated by conditions such as heat, moisture, or an acidic environment.

Q3: What are the primary challenges in analyzing this compound in extended-release formulations?

A3: The analysis of this compound in ER formulations presents several challenges:

  • Matrix Effects: ER formulations often contain polymers (e.g., HPMC, ethyl cellulose) that can interfere with the extraction and analysis of the analyte. These excipients can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.

  • Low Detection Limits: The acceptable intake limits for nitrosamines are very low, requiring highly sensitive analytical methods to detect and quantify them accurately.

  • In-Situ Formation: There is a risk of this compound forming during the analytical process itself, particularly during sample preparation, if residual nitrites are present in the excipients and the conditions are favorable.

  • Co-elution: Chromatographic separation of this compound from the much more abundant Fluoxetine API can be challenging and may require careful method development to avoid interference.

Troubleshooting Guide

Sample Preparation Issues

Q4: My sample forms a gel when I try to dissolve it in an aqueous solvent. How can I effectively extract this compound?

A4: Gelling is a common issue with extended-release formulations containing hydrophilic polymers like hypromellose (HPMC).

  • Troubleshooting Tip: Avoid using water as the primary solvent. Instead, use organic solvents like methanol or a mixture of acetonitrile and water. A common starting point is an 80:20 mixture of acetonitrile and water.

  • Workflow:

    • Weigh the homogenized sample into a centrifuge tube.

    • Add the organic solvent mixture.

    • Vortex thoroughly to disperse the sample.

    • Use an ultrasonic bath to aid in the dissolution and extraction process.

    • Centrifuge at high speed to pellet the insoluble excipients.

    • Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PVDF) before LC-MS/MS analysis.

Q5: I am concerned about the in-situ formation of this compound during sample preparation. How can I mitigate this?

A5: In-situ formation is a valid concern, especially if the sample preparation involves acidic conditions or heat.

  • Troubleshooting Tip:

    • pH Control: Maintain a neutral or slightly basic pH during sample preparation to inhibit the nitrosation reaction. The addition of an alkali modifier like sodium bicarbonate can be effective.

    • Use of Scavengers: Incorporate antioxidants such as ascorbic acid or ferulic acid into the sample diluent. These scavengers can quench reactive nitrites and prevent the formation of nitrosamines. The effectiveness of a particular antioxidant can be drug product dependent.

    • Temperature Control: Avoid excessive heat during sample preparation steps like sonication. Perform extractions at controlled room temperature.

Chromatographic and Mass Spectrometric Issues

Q6: I am observing poor peak shape and low sensitivity for this compound.

A6: This can be due to several factors, including matrix effects and inappropriate chromatographic conditions.

  • Troubleshooting Tip:

    • Column Selection: A biphenyl stationary phase column can offer better retention for nitrosamines like NDMA compared to a standard C18 column, which may also be beneficial for this compound.

    • Mobile Phase Optimization: Ensure the mobile phase is compatible with the sample diluent to avoid peak distortion. A gradient elution with a mobile phase containing a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency in positive ion mode.

    • Instrument Optimization: Optimize mass spectrometer parameters such as curtain gas, Q0D voltage, and collision energy to reduce background noise and enhance the signal for the specific MRM transitions of this compound.

Q7: Fluoxetine is interfering with the detection of this compound.

A7: Co-elution of the API and the nitrosamine impurity can lead to ion suppression and inaccurate results.

  • Troubleshooting Tip:

    • Chromatographic Resolution: Adjust the gradient profile of your LC method to achieve baseline separation between Fluoxetine and this compound. A shallower gradient or a longer column may be necessary.

    • Divert Valve: If available on your LC-MS/MS system, use a divert valve to direct the high-concentration eluent of the Fluoxetine peak to waste, preventing it from entering the mass spectrometer. This will minimize source contamination and ion suppression.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is based on a validated method for the determination of this compound in fluoxetine drug substances and can be adapted for extended-release formulations.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the homogenized extended-release tablet powder into a 15 mL polypropylene centrifuge tube.

  • Add 1 mL of an internal standard solution (N-Nitroso-Fluoxetine-d5 in methanol, 10 ng/mL).

  • Add 9 mL of methanol.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Sonicate in an ultrasonic bath for 10 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial.

2. LC-MS/MS Conditions:

ParameterSetting
LC System UHPLC system
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium formate in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0 - 2.0
2.0 - 7.0
7.0 - 9.0
9.0 - 9.1
9.1 - 12.0
Flow Rate 0.8 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
MRM Transitions Analyte
This compound
N-Nitroso-Fluoxetine-d5 (IS)

Quantitative Data

Table 1: Performance of a Validated LC-MS/MS Method for this compound

ParameterValue
Limit of Detection (LOD)0.03 ppm/MDD
Limit of Quantification (LOQ)0.09 ppm/MDD
Linearity Range0.05 - 8.0 ng/mL
Correlation Coefficient (r²)> 0.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Homogenized ER Tablet Powder add_solvent Add Methanol & Internal Standard start->add_solvent vortex Vortex Mix add_solvent->vortex sonicate Ultrasonic Bath vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify troubleshooting_logic issue Analytical Issue Encountered gelling Sample Gelling issue->gelling Sample Prep insitu In-situ Formation issue->insitu Sample Prep coelution API Co-elution issue->coelution LC-MS/MS solution_gelling Use organic solvent (e.g., Methanol) gelling->solution_gelling Yes solution_insitu Add scavenger (e.g., Ascorbic Acid) Control pH and Temperature insitu->solution_insitu Yes solution_coelution Optimize LC gradient Use divert valve coelution->solution_coelution Yes

References

reducing background noise in N-Nitroso Fluoxetine LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nitroso Fluoxetine LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to background noise, ensuring accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my this compound LC-MS/MS analysis?

A1: Background noise in LC-MS/MS analysis can originate from several sources, broadly categorized as chemical, electronic, and environmental. For this compound analysis, chemical noise is often the most significant contributor and can stem from:

  • Contaminated Solvents and Reagents: Impurities in solvents like water, acetonitrile, or methanol, and additives like formic acid or ammonium formate, are a primary source of background ions.[1][2][3][4] Always use high-purity, LC-MS grade solvents and reagents.[1]

  • Matrix Effects: The sample matrix, which includes all components other than the analyte of interest, can cause ion suppression or enhancement. In biological samples, phospholipids are a major cause of ion suppression.

  • LC System Contamination: Contaminants can leach from tubing, seals, and other components of the LC system. Carryover from previous injections is also a common issue. Regular system cleaning and maintenance are crucial.

  • Environmental Contaminants: Volatile organic compounds and dust particles from the laboratory environment can be introduced into the system.

Q2: I am observing a high baseline in my total ion chromatogram (TIC). What are the initial troubleshooting steps?

A2: A high baseline in your TIC is a common indicator of background noise. Here are the initial steps to take:

  • Run a Blank Injection: Inject your mobile phase without any sample. If the baseline is still high, the contamination is likely from your solvents or LC system.

  • Check Solvent Purity: Prepare fresh mobile phase using new bottles of LC-MS grade solvents and additives.

  • Inspect for Leaks: Check all fittings and connections for leaks, which can introduce air and contaminants.

  • System Flush: If the issue persists, perform a systematic flush of the LC system. A general protocol is provided in the troubleshooting section below.

Q3: How can I determine if matrix effects are impacting my this compound quantification?

A3: To assess the impact of matrix effects, you can perform a post-extraction spike experiment. This involves comparing the analyte response in a spiked matrix sample to the response in a pure solvent. A significant difference in the signal intensity indicates the presence of ion suppression or enhancement. Using a stable isotope-labeled internal standard, such as this compound-d5, can help compensate for matrix effects.

Troubleshooting Guides

Issue 1: High Background Noise and Poor Signal-to-Noise (S/N) Ratio

High background noise can significantly impact the sensitivity and accuracy of your analysis. The following guide provides a systematic approach to identifying and mitigating the source of the noise.

Detailed Methodologies:

Systematic LC System Flush Protocol:

  • Disconnect the Column: Remove the analytical column from the system to prevent contamination.

  • Prepare Cleaning Solvents: Use fresh, high-purity, LC-MS grade solvents:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Solvent C: 100% Isopropanol

    • Solvent D: 100% Methanol

    • Solvent E: 100% Water

  • Flushing Sequence: Flush all LC lines for at least 30 minutes with each solvent in the following order, starting with the most non-polar: C -> D -> E -> B -> A.

  • Ion Source Cleaning: Follow the manufacturer's instructions to clean the ion source. This may involve sonicating metal components in a sequence of methanol, acetonitrile, and water.

  • Equilibration and Blank Analysis: Reinstall the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved. Perform several blank injections to confirm the reduction in background noise.

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results are often linked to matrix effects or carryover. The following guide provides strategies to improve the robustness and reproducibility of your this compound analysis.

Strategies to Mitigate Matrix Effects and Carryover:

StrategyDescriptionKey Considerations
Sample Preparation The most effective way to reduce matrix effects is to remove interfering components before analysis.Solid-Phase Extraction (SPE): Offers selective extraction of the analyte, resulting in cleaner extracts compared to protein precipitation. Liquid-Liquid Extraction (LLE): Can also provide clean extracts, but analyte recovery may be lower, especially for polar compounds.
Chromatographic Optimization Improve the separation of this compound from co-eluting matrix components.Adjusting the mobile phase composition, gradient profile, and flow rate can enhance separation. For nitrosamine analysis, a biphenyl stationary phase may offer better retention than a standard C18 column.
Instrument Parameter Optimization Fine-tuning MS parameters can help reduce background noise and improve the signal-to-noise ratio.Cone Voltage/Declustering Potential: Optimization can reduce in-source fragmentation and minimize noise. Curtain Gas Flow: Increasing the curtain gas pressure can help prevent neutral contaminants from entering the mass spectrometer.
Use of Internal Standards A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.This compound-d5 is an appropriate internal standard for this analysis.

G A High Background Noise B Sample Preparation A->B C Chromatography A->C D MS Detection A->D E SPE B->E F LLE B->F G Mobile Phase Optimization C->G H Column Selection C->H I Ion Source Parameters D->I J Use of Internal Standard D->J K Improved S/N Ratio E->K F->K G->K H->K I->K J->K

References

Navigating the Analytical Maze: A Technical Support Hub for NDSRI Chromatography Column Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and troubleshooting chromatography columns for the analysis of N-nitrosamine drug substance-related impurities (NDSRIs). This guide, presented in a question-and-answer format, directly addresses common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting an appropriate chromatography column for NDSRI analysis?

A1: The main challenges in NDSRI analysis are achieving the necessary low limits of detection and quantification, and resolving the NDSRI from the active pharmaceutical ingredient (API) and other matrix components.[1][2] NDSRIs are often structurally similar to the API, leading to co-elution.[2] Additionally, the wide range of polarities and chemical properties of different NDSRIs requires careful column chemistry selection to ensure adequate retention and separation.

Q2: What are the most commonly used types of HPLC columns for NDSRI analysis?

A2: Reversed-phase HPLC is the most common technique. The most frequently used stationary phases include:

  • C18 (Octadecyl): A good starting point, offering robust hydrophobic retention for a wide range of compounds.[3]

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions, which is particularly useful for separating aromatic NDSRIs from the API.[3]

  • PFP (Pentafluorophenyl): Offers a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it effective for separating closely related compounds.

  • AQ-type C18: These are C18 columns with proprietary modifications to improve the retention of polar compounds, which can be beneficial for more hydrophilic NDSRIs.

Q3: When should I consider using a column other than a standard C18?

A3: You should consider an alternative to a standard C18 column in the following scenarios:

  • Co-elution of NDSRI and API: If the NDSRI peak is not fully resolved from the main API peak on a C18 column, a column with a different selectivity, such as a Phenyl-Hexyl or PFP, is recommended.

  • Poor peak shape: If you observe significant peak tailing or fronting for your NDSRI, a different stationary phase or a column with a different silica base may provide better peak symmetry.

  • Insufficient retention of polar NDSRIs: For highly polar NDSRIs that show little or no retention on a standard C18 column, an AQ-type C18 column or a column designed for polar analytes may be more suitable.

Troubleshooting Guide

This section provides solutions to common problems encountered during the chromatographic analysis of NDSRIs.

Scenario 1: The NDSRI peak is co-eluting with the API peak on a C18 column.

  • Problem: The structural similarity between the NDSRI and the API can lead to their co-elution, making accurate quantification impossible.

  • Solution:

    • Switch to a column with alternative selectivity: A Phenyl-Hexyl column can enhance resolution by introducing π-π interactions between the stationary phase and the aromatic rings present in many APIs and NDSRIs. A PFP column offers even more diverse interaction mechanisms and can be a powerful tool to resolve stubborn co-elutions.

    • Optimize mobile phase conditions: Modifying the organic modifier (e.g., switching from acetonitrile to methanol), pH, or buffer concentration can alter the selectivity of the separation.

    • Adjust the gradient: A shallower gradient around the elution time of the API and NDSRI can improve their separation.

Scenario 2: The NDSRI peak exhibits significant tailing.

  • Problem: Peak tailing can compromise peak integration and reduce analytical accuracy. It is often caused by secondary interactions between the analyte and active sites on the silica surface of the column.

  • Solution:

    • Use an end-capped column: Modern, high-quality columns are typically end-capped to minimize exposed silanol groups. Ensure you are using a well-end-capped column.

    • Adjust mobile phase pH: For basic NDSRIs, lowering the mobile phase pH can protonate the analyte and reduce interactions with silanol groups.

    • Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active sites on the stationary phase.

    • Consider a different stationary phase: If tailing persists, a column with a different base silica or a different chemistry may be less prone to secondary interactions with your specific analyte.

Scenario 3: Poor retention of a polar NDSRI.

  • Problem: Highly polar NDSRIs may elute at or near the void volume, making them difficult to quantify accurately.

  • Solution:

    • Use an AQ-type C18 column: These columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar compounds.

    • Use a 100% aqueous mobile phase: If your column is compatible, starting with a 100% aqueous mobile phase can increase the retention of polar analytes.

    • Consider HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar NDSRIs, HILIC can be a viable alternative to reversed-phase chromatography.

Quantitative Data Summary

The following tables provide a comparison of the chromatographic performance of different column types for the analysis of selected NDSRIs.

Table 1: Comparison of Retention Times (RT) for N-nitroso-nortriptyline (NNORT) and N-nitroso-sertraline (NSERT) on C18 and Phenyl-Hexyl Columns.

AnalyteColumn TypeRetention Time (min)
NNORTC1811.7
NORT (API)C187.1
NSERTC183.6
SERT (API)C181.1
NNORTPhenyl-Hexyl15.2
NORT (API)Phenyl-Hexyl9.2
NSERTPhenyl-Hexyl8.0
SERT (API)Phenyl-Hexyl2.8

Table 2: Comparison of Resolution (Rs) for NNORT/NORT and NSERT/SERT on C18 and Phenyl-Hexyl Columns.

Analyte PairColumn TypeResolution (Rs)
NNORT / NORTC1830.08
NSERT / SERTC1816.35
NNORT / NORTPhenyl-Hexyl44.13
NSERT / SERTPhenyl-Hexyl25.50

Table 3: Retention Times (RT) of Common Nitrosamines on an InertSustain AQ-C18 HP Column.

NitrosamineRetention Time (min)
N-Nitrosodimethylamine (NDMA)~1.5
N-Nitrosomorpholine (NMOR)~2.0
N-Nitrosodiethylamine (NDEA)~2.5
N-Nitrosoethylisopropylamine (NEIPA)~3.0
N-Nitrosodiisopropylamine (NDIPA)~3.5
N-Nitrosodi-n-propylamine (NDPA)~4.0
N-Nitrosodi-n-butylamine (NDBA)~5.0
N-Nitrosodiphenylamine (NDPhA)~5.5

Experimental Protocols

Method for the Analysis of NNORT and NSERT using a Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: Tandem Mass Spectrometry (MS/MS)

Method for the Analysis of Common Nitrosamines using an InertSustain AQ-C18 HP Column

  • Column: InertSustain AQ-C18 HP (50 mm x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in Methanol

  • Mobile Phase B: 0.1% Formic acid in Water

  • Gradient: A time-based gradient program should be developed to separate the target nitrosamines.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: Tandem Mass Spectrometry (MS/MS) with APCI source

Visualizations

Column_Selection_Workflow start Start: NDSRI Analysis Required c18_trial Initial Analysis on C18 Column start->c18_trial resolution_check Adequate Resolution from API? c18_trial->resolution_check peak_shape_check Acceptable Peak Shape? resolution_check->peak_shape_check Yes alternative_column Select Alternative Column (e.g., Phenyl-Hexyl, PFP) resolution_check->alternative_column No optimize_method Optimize Mobile Phase and Gradient peak_shape_check->optimize_method No validation Method Validation peak_shape_check->validation Yes alternative_column->optimize_method optimize_method->resolution_check

Caption: A logical workflow for selecting an appropriate chromatography column for NDSRI analysis.

Troubleshooting_CoElution start Problem: NDSRI and API Co-elution on C18 Column change_column Switch to Column with Alternative Selectivity (Phenyl-Hexyl or PFP) start->change_column modify_mobile_phase Modify Mobile Phase (Solvent, pH, Buffer) start->modify_mobile_phase adjust_gradient Adjust Gradient Profile (Shallower Gradient) start->adjust_gradient re_evaluate Re-evaluate Separation change_column->re_evaluate modify_mobile_phase->re_evaluate adjust_gradient->re_evaluate re_evaluate->start No, try another approach success Resolution Achieved re_evaluate->success Yes

Caption: Troubleshooting guide for resolving co-elution of NDSRIs and APIs.

References

addressing peak tailing and asymmetry in N-Nitroso Fluoxetine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic analysis of N-Nitroso Fluoxetine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly peak tailing and asymmetry, encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of Fluoxetine, an antidepressant medication.[1] Due to the potential health risks associated with nitrosamines, regulatory agencies like the FDA and EMA require strict control and monitoring of these impurities in pharmaceutical products.[1]

Q2: What are the common causes of poor peak shape in this compound chromatography?

A2: Poor peak shape, including peak tailing and asymmetry, is a frequent challenge in the analysis of N-Nitroso compounds.[2] The primary causes can be broadly categorized as chemical interactions within the column, issues with the chromatographic system, or suboptimal method parameters.[2] For this compound, a basic compound, interactions with residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter. Since this compound is a basic compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used to ensure the analyte is in a protonated state. This minimizes unwanted interactions with the stationary phase and promotes a more symmetrical peak shape. Operating at a pH close to the pKa of the analyte can lead to inconsistent ionization and result in peak tailing or splitting.

Q4: What type of analytical column is recommended for this compound analysis?

A4: Reversed-phase C18 columns are commonly used for the analysis of this compound. To mitigate peak tailing due to silanol interactions, it is advisable to use modern, high-purity silica columns that are well end-capped. Phenyl-hexyl columns have also shown superior separation for some N-nitroso impurities by leveraging π-π interactions, which could be an alternative to consider.

Q5: Can the sample solvent affect peak shape?

A5: Yes, a mismatch between the sample solvent and the mobile phase can lead to peak distortion. Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak fronting or splitting. It is best practice to dissolve the sample in the initial mobile phase or a weaker solvent.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing and asymmetry issues in this compound chromatography.

Issue 1: Peak Tailing

Symptoms: The latter half of the peak is broader than the front half, resulting in an asymmetry factor > 1.2.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: this compound, as a basic compound, can interact with acidic silanol groups on the column packing material.

    • Solution:

      • Use an End-Capped Column: Employ a modern, well-end-capped C18 or similar reversed-phase column.

      • Acidify the Mobile Phase: Add a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) to the mobile phase to suppress the ionization of silanol groups.

      • Competitive Amine: In some cases, adding a small amount of a basic modifier like triethylamine to the mobile phase can help to block the active silanol sites.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Wash the column with a series of strong solvents.

      • If the problem persists, replace the column.

  • Extra-Column Effects: Dead volumes in the HPLC system (e.g., long tubing, poorly made connections) can contribute to peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted.

Issue 2: Peak Asymmetry (Fronting or Splitting)

Symptoms: The front half of the peak is broader than the latter half (fronting), or the peak appears as two or more merged peaks (splitting).

Potential Causes & Solutions:

  • Sample Solvent Mismatch: The sample is dissolved in a solvent stronger than the mobile phase.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Void or Channeling: A void at the column inlet or channeling in the packed bed can distort the peak shape.

    • Solution: This typically indicates column failure, and the column should be replaced. Back-flushing the column may sometimes resolve a blocked frit.

  • Isomeric Forms: Some N-nitrosamines can exist as stable rotational isomers (rotamers) which may separate under certain chromatographic conditions, leading to split or broadened peaks.

    • Solution: Adjusting the column temperature or mobile phase composition may help to either merge the peaks or achieve baseline separation.

Experimental Protocols

LC-MS/MS Method for this compound in Fluoxetine Tablets

This method is adapted from a published analytical procedure.

  • Instrumentation: Shimadzu HPLC with a Sciex QTrap 5500 Mass Spectrometer.

  • Sample Preparation:

    • Weigh approximately 50 mg of homogenized sample into a centrifuge tube.

    • Add 9.95 ml of a mixture of ultrapure acetonitrile and water (80:20 v/v).

    • Vortex the sample and then sonicate for 10 minutes.

    • Filter the solution through a membrane filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 3.5 µm, 3.0 x 100 mm.

    • Guard Column: Phenomenex C18, 4 x 2.0 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Water (95:5 v/v) with 0.1% Formic Acid.

    • Flow Rate: 0.40 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      3.0 60 40
      8.0 0 100
      10.0 0 100
      11.0 60 40

      | 15.0 | 60 | 40 |

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for this compound Analysis
ParameterMethod 1Method 2
Column Waters XTerra MS C18, 3.5 µm, 3.0 x 100 mmSymmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm
Mobile Phase A Water + 0.1% Formic AcidAmmonium formate in deionized water
Mobile Phase B Acetonitrile/Water (95/5) + 0.1% Formic AcidAcetonitrile
Flow Rate 0.40 mL/min0.8 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 µL5 µL
Detection MS/MS (MRM)MS/MS (MRM)

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_overload Is Sample Concentration Too High? start->check_overload reduce_conc Reduce Sample Concentration and/or Injection Volume check_overload->reduce_conc Yes check_silanol Are Secondary Silanol Interactions Suspected? check_overload->check_silanol No end Symmetrical Peak Achieved reduce_conc->end acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) check_silanol->acidify_mp Yes check_column_health Is the Column Old or Contaminated? check_silanol->check_column_health No use_endcapped Use a Modern, End-Capped Column acidify_mp->use_endcapped use_endcapped->end wash_column Wash Column with Strong Solvents check_column_health->wash_column Yes check_column_health->end No replace_column Replace Column wash_column->replace_column If problem persists replace_column->end

Caption: A logical workflow for troubleshooting peak tailing issues.

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Homogenized Sample add_solvent Add Acetonitrile/Water weigh->add_solvent vortex Vortex and Sonicate add_solvent->vortex filter Filter into HPLC Vial vortex->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Standard workflow for this compound sample analysis.

References

Validation & Comparative

A Comparative Analysis of N-Nitroso Fluoxetine and Other Nitrosamine Impurities in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products continues to be a significant concern for regulatory bodies and manufacturers worldwide. These compounds, classified as probable human carcinogens, can form during drug synthesis, formulation, or storage. This guide provides a comparative analysis of N-Nitroso Fluoxetine, a nitrosamine impurity associated with the widely prescribed antidepressant Fluoxetine, and other common nitrosamine impurities. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the risks, analytical challenges, and toxicological profiles of these critical impurities.

Executive Summary

This compound is a nitrosamine drug substance-related impurity (NDSRI) that has been shown to be mutagenic in both bacterial and mammalian cell-based assays. While it is genotoxic, studies suggest its potency may be lower than some other well-characterized nitrosamines. The formation of this compound and other nitrosamines is typically a result of a reaction between a secondary or tertiary amine and a nitrosating agent. Regulatory agencies have established strict acceptable intake (AI) limits for many nitrosamines to mitigate the potential cancer risk. Sensitive analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are essential for the detection and quantification of these impurities at trace levels.

Data Presentation: A Comparative Overview

The following tables summarize key data points for this compound and a selection of other significant nitrosamine impurities.

Table 1: Physicochemical Properties and Regulatory Limits

Impurity NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Acceptable Intake (AI) Limit (ng/day)
This compound-C₁₇H₁₇F₃N₂O₂338.32Not yet officially established; risk assessment required[1][2]
N-NitrosodimethylamineNDMAC₂H₆N₂O74.0896[3]
N-NitrosodiethylamineNDEAC₄H₁₀N₂O102.1426.5[3]
N-Nitroso-N-methyl-4-aminobutyric acidNMBAC₅H₁₀N₂O₃146.1496[3]
N-NitrosodiisopropylamineNDIPAC₆H₁₄N₂O130.1926.5
N-NitrosoethylisopropylamineNEIPAC₅H₁₂N₂O116.1626.5
N-NitrosodibutylamineNDBAC₈H₁₈N₂O158.2426.5

Table 2: Comparative Genotoxicity Data

Impurity NameAmes Test ResultMammalian Cell MutagenicityNotes
This compoundPositivePositive (TK6 and HepaRG cells)Induces micronuclei formation after metabolic activation. Potency appears lower than some other NDSRIs like N-nitroso-nortriptyline.
N-Nitrosodimethylamine (NDMA)Positive (with metabolic activation)PositivePotent mutagen and carcinogen.
N-Nitrosodiethylamine (NDEA)Positive (with metabolic activation)PositivePotent mutagen and carcinogen.
N-Nitrosodibutylamine (NDBA)Positive (with metabolic activation)PositiveMutagenic potency can be higher than NDMA and NDEA in some assays.

Experimental Protocols

Accurate and sensitive detection of nitrosamine impurities is critical. The following are outlines of widely accepted experimental protocols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nitrosamine Analysis

This method is highly sensitive and specific, making it suitable for quantifying trace levels of nitrosamines in drug substances and products.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance or ground drug product.

  • Dissolve the sample in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Sonicate for 30 minutes to ensure complete dissolution.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Collect the supernatant and dilute with water.

  • Spike with an appropriate internal standard (e.g., deuterated nitrosamine standards) for accurate quantification.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (TQMS).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small, volatile nitrosamines, while Electrospray Ionization (ESI) is suitable for larger, less volatile NDSRIs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each nitrosamine are monitored.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Nitrosamine Analysis

GC-MS/MS is a robust technique for the analysis of volatile nitrosamines.

1. Sample Preparation:

  • For water-soluble samples, dissolve a known amount in an alkaline solution (e.g., 1M NaOH).

  • Perform a liquid-liquid extraction with an organic solvent like dichloromethane.

  • For samples soluble in organic solvents, dissolve directly in a suitable solvent.

  • Filter the extract through a syringe filter (e.g., 0.2 µm PTFE) before injection.

  • Spike with an appropriate internal standard (e.g., deuterated nitrosamines).

2. Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with an autosampler.

  • Column: A capillary column with a suitable stationary phase (e.g., a low-bleed phenyl-arylene polymer).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used to maximize sensitivity.

  • Temperature Program: A programmed temperature ramp to separate the nitrosamines.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific ion transitions for each analyte.

Enhanced Ames Test for Mutagenicity Assessment of Nitrosamines

The standard Ames test can have reduced sensitivity for some nitrosamines. An enhanced protocol is therefore recommended.

1. Tester Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) should be used.

2. Metabolic Activation: The assay should be performed with and without a metabolic activation system (S9 mix). For nitrosamines, a higher concentration of S9 mix (e.g., 30% v/v) from hamster or rat liver is recommended. Hamster liver S9 is often more sensitive.

3. Assay Type: The pre-incubation method is preferred over the plate incorporation method. A 30-minute pre-incubation of the test substance with the bacteria and S9 mix is recommended.

4. Vehicle: The choice of solvent is critical. Water or methanol is preferred over DMSO, which can inhibit the metabolic activation of some nitrosamines.

5. Positive Controls: Appropriate positive controls for each tester strain, both with and without S9 activation, must be included.

6. Data Analysis: A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least double the background (solvent control) count.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound and nitrosamine impurities.

G cluster_formation Formation of this compound Fluoxetine Fluoxetine (Secondary Amine) NNitrosoFluoxetine This compound Fluoxetine->NNitrosoFluoxetine Nitrosation NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid) NitrosatingAgent->NNitrosoFluoxetine

Caption: Formation pathway of this compound.

G cluster_workflow General Analytical Workflow for Nitrosamine Impurity Testing RiskAssessment Risk Assessment (ICH M7/Q9) MethodDevelopment Analytical Method Development RiskAssessment->MethodDevelopment Risk Identified MethodValidation Method Validation (ICH Q2(R1)) MethodDevelopment->MethodValidation SampleAnalysis Routine Sample Analysis MethodValidation->SampleAnalysis Reporting Reporting & Control Strategy SampleAnalysis->Reporting

Caption: Analytical workflow for nitrosamine testing.

G cluster_pathway Metabolic Activation Pathway of Nitrosamines Nitrosamine Nitrosamine AlphaHydroxynitrosamine α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxynitrosamine α-hydroxylation CYP450 Cytochrome P450 Enzymes CYP450->AlphaHydroxynitrosamine DiazoniumIon Alkyldiazonium Ion (Electrophile) AlphaHydroxynitrosamine->DiazoniumIon Spontaneous Decomposition DNAAdducts DNA Adducts DiazoniumIon->DNAAdducts Alkylation of DNA Mutation Mutation & Potential Carcinogenesis DNAAdducts->Mutation

Caption: Carcinogenic signaling pathway of nitrosamines.

Conclusion

The control of nitrosamine impurities, including this compound, is a critical aspect of pharmaceutical quality and safety. This guide has provided a comparative analysis, highlighting the genotoxic potential of this compound and contextualizing it with other common nitrosamines. The provided experimental protocols offer a foundation for the development of robust analytical methods for their detection and quantification. Continuous vigilance, rigorous risk assessment, and the application of sensitive analytical techniques are paramount to ensuring the safety and quality of pharmaceutical products for patients.

References

Validation Report for an N-Nitroso Fluoxetine Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation report for an analytical method designed for the quantification of N-Nitroso Fluoxetine, a nitrosamine impurity, in fluoxetine drug substances and products. The validation parameters and experimental protocols detailed herein adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in a regulatory environment.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.

This compound is a potential impurity that can arise during the synthesis or storage of fluoxetine, a widely used antidepressant. Due to the potential health risks associated with nitrosamine compounds, regulatory agencies like the FDA and EMA mandate strict control over their levels in pharmaceutical products. Consequently, robust and validated analytical methods are crucial for their accurate detection and quantification.

The presented method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for trace-level analysis. This guide will compare the performance of this method against established acceptance criteria for key validation parameters.

Quantitative Data Summary

The following tables summarize the quantitative results obtained during the validation of the this compound analytical method.

Table 1: Linearity

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.995
Range0.1 - 40 ng/mLDefined by linearity, accuracy, and precision
Y-intercept0.0012Report

Table 2: Accuracy (Recovery)

Spiked Concentration (ng/mL)Mean Recovery (%)Acceptance Criteria (%)
1.098.580.0 - 120.0
20.0101.280.0 - 120.0
35.099.880.0 - 120.0

Table 3: Precision (Repeatability)

Concentration (ng/mL)Mean Concentration (ng/mL)Standard Deviation% RSDAcceptance Criteria (% RSD)
20.0 (n=6)20.050.251.25≤ 15.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResultMethod
LOD0.03 ppmSignal-to-Noise Ratio (S/N ≥ 3)
LOQ0.1 µg/gSignal-to-Noise Ratio (S/N ≥ 10)

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

1. Specificity

The specificity of the analytical method was evaluated to ensure that the signal of this compound was not interfered with by other components expected to be present in the sample matrix, such as fluoxetine, related substances, and excipients. A blank sample (matrix without the analyte) and a sample spiked with this compound and potential interfering compounds were analyzed. The chromatographic peaks were evaluated for any co-elution or interference at the retention time of this compound.

2. Linearity

The linearity of the method was determined by analyzing a series of standard solutions of this compound at a minimum of five different concentrations ranging from 0.1 ng/mL to 40 ng/mL. A calibration curve was constructed by plotting the peak area response against the concentration of the analyte. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated to assess linearity.

3. Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (low, medium, and high), covering the specified range. The samples were prepared in triplicate at each concentration level. The percentage recovery was calculated by comparing the amount of analyte found versus the amount added.

4. Precision

The precision of the method was evaluated in terms of repeatability. Repeatability was assessed by performing six independent analyses of a sample spiked with this compound at a concentration of 20 ng/mL. The relative standard deviation (%RSD) of the results was calculated.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD was established as the concentration at which the S/N ratio was at least 3, while the LOQ was established at a concentration with an S/N ratio of at least 10. A series of diluted solutions of this compound were analyzed to determine these values.

6. Sample Preparation

Approximately 0.1 g of the fluoxetine drug substance was accurately weighed and transferred to a centrifuge tube. A known volume of an internal standard solution and methanol were added. The mixture was sonicated and then centrifuged. The supernatant was filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

Mandatory Visualizations

Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Dev Analytical Method Development Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Analysis Data Analysis Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Report Validation Report Generation Analysis->Report

Caption: Workflow for the validation of the this compound analytical method.

Logical Relationship of Validation Parameters

G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of key analytical method validation parameters.

References

A Comparative Guide to the Determination of the Relative Response Factor for N-Nitroso Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in pharmaceutical products is paramount to ensure patient safety and regulatory compliance. N-Nitroso Fluoxetine, a potential genotoxic impurity in Fluoxetine drug substances and products, requires precise monitoring. The Relative Response Factor (RRF) is a critical parameter in the analytical methodology for quantifying such impurities, especially when a certified reference standard for the impurity is not used for routine analysis. This guide provides a comparative overview of the methodologies for determining the RRF of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Understanding the Relative Response Factor (RRF)

The Relative Response Factor (RRF) is a measure of the detector response of an impurity relative to the active pharmaceutical ingredient (API) at the same concentration.[1] It is essential for accurately calculating the concentration of an impurity without the need for an impurity-specific calibration curve in routine analysis. The RRF is determined during the validation of the analytical method by comparing the response (peak area) of the impurity to the response of the API at various known concentrations.

The RRF is calculated using the slope of the calibration curves for the impurity and the API:

RRF = (Slope of Impurity) / (Slope of API)

A thorough understanding and accurate determination of the RRF are crucial for the reliable quantification of this compound and other nitrosamine impurities.

Comparison of Analytical Methodologies

The two primary analytical techniques for the determination of the RRF for this compound are HPLC with UV detection and LC-MS/MS. The choice of method depends on factors such as the required sensitivity, selectivity, and the availability of instrumentation.

ParameterHPLC-UVLC-MS/MS
Sensitivity (LOD/LOQ) Lower sensitivity, typically in the µg/mL to high ng/mL range.[2]High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL to pg/mL range.[2]
Selectivity Lower selectivity, susceptible to interference from matrix components.[2]High selectivity, especially with Multiple Reaction Monitoring (MRM), minimizing matrix interference.[2]
Specificity Relies on chromatographic retention time for identification.Based on the mass-to-charge ratio (m/z) of precursor and product ions, providing high confidence in identification.
Matrix Effects Less prone to ion suppression or enhancement.Can be affected by ion suppression or enhancement from the sample matrix.
Cost & Accessibility More widely available and cost-effective.Higher initial investment and operational costs.
Regulatory Acceptance Accepted for routine quality control, provided the method is validated and sufficiently sensitive.The preferred method by regulatory agencies like the FDA and EMA for trace-level analysis of nitrosamines.

Experimental Protocols for RRF Determination

The following are detailed experimental protocols for determining the RRF of this compound using both HPLC-UV and LC-MS/MS.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the RRF when the concentration of this compound is expected to be at a level detectable by UV.

1. Preparation of Standard Solutions:

  • Fluoxetine Stock Solution (A): Accurately weigh and dissolve an appropriate amount of Fluoxetine reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to obtain a concentration of approximately 1 mg/mL.

  • This compound Stock Solution (B): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the same diluent to obtain a concentration of approximately 1 mg/mL.

  • Calibration Solutions: Prepare a series of at least five calibration solutions by diluting the stock solutions (A and B) to cover a range from the Limit of Quantification (LOQ) to approximately 150% of the specification limit for this compound. Each calibration solution should contain both Fluoxetine and this compound.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of Fluoxetine and this compound
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection Wavelength of maximum absorbance for this compound

3. Data Analysis:

  • Inject each calibration solution into the HPLC system.

  • Record the peak areas for both Fluoxetine and this compound.

  • Plot a calibration curve of peak area versus concentration for each compound.

  • Determine the slope of the linear regression line for both Fluoxetine and this compound.

  • Calculate the RRF using the formula: RRF = (Slope of this compound) / (Slope of Fluoxetine).

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for trace-level analysis of this compound due to its high sensitivity and selectivity.

1. Preparation of Standard Solutions:

  • Follow the same procedure as for the HPLC-UV method to prepare stock and calibration solutions of Fluoxetine and this compound. The concentration range for the calibration solutions will be significantly lower, typically from the pg/mL to low ng/mL level.

2. LC-MS/MS Conditions:

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18, 100 mm x 3.0 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: 339 > 177 (Quantitative), 339 > 117 (Qualitative)
Fluoxetine: (To be determined based on the instrument)

3. Data Analysis:

  • Inject each calibration solution into the LC-MS/MS system.

  • Record the peak areas for the specified MRM transitions for both Fluoxetine and this compound.

  • Plot a calibration curve of peak area versus concentration for each compound.

  • Determine the slope of the linear regression line for both.

  • Calculate the RRF using the formula: RRF = (Slope of this compound) / (Slope of Fluoxetine).

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the determination of the Relative Response Factor for this compound.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_api Prepare Fluoxetine Stock Solution prep_cal Prepare Serial Dilutions (Calibration Standards) prep_api->prep_cal prep_imp Prepare this compound Stock Solution prep_imp->prep_cal analysis Inject Calibration Standards into LC System prep_cal->analysis detection Detect and Record Peak Areas (UV or MS/MS) analysis->detection plot Plot Calibration Curves (Area vs. Concentration) detection->plot slope Determine Slopes of Linear Regression plot->slope rrf Calculate RRF: Slope(Impurity) / Slope(API) slope->rrf

Caption: Workflow for RRF Determination.

Method_Selection_Logic start Start: Need to Determine RRF for this compound decision Is trace level sensitivity (ppb or lower) required? start->decision lcms Use LC-MS/MS Method decision->lcms Yes hplcuv HPLC-UV Method may be suitable decision->hplcuv No validate_lcms Validate method as per ICH Q2(R1) guidelines lcms->validate_lcms validate_hplcuv Validate method and verify LOQ meets requirements hplcuv->validate_hplcuv end RRF Determined validate_lcms->end validate_hplcuv->end

Caption: Logic for Analytical Method Selection.

Conclusion

The determination of the Relative Response Factor for this compound is a critical step in ensuring the accuracy of its quantification in Fluoxetine drug products. While HPLC-UV can be a viable option for this purpose, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard, especially given the low acceptable intake limits for nitrosamine impurities set by regulatory authorities. The choice of methodology should be based on a risk assessment and the specific requirements of the analysis. Regardless of the method chosen, it is imperative that the determination of the RRF is performed as part of a comprehensive method validation to ensure reliable and accurate results.

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitroso Fluoxetine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Nitroso Fluoxetine, a potential mutagenic impurity, is paramount for ensuring drug safety and regulatory compliance. This guide provides an objective comparison of available analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.

The primary analytical technique for the quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for detecting trace-level impurities in pharmaceutical substances.[1][2] Regulatory bodies like the FDA and EMA emphasize the necessity of validated analytical methods to ensure the accuracy and reliability of data for nitrosamine impurities.[3]

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the quantification of this compound.

ParameterMethod 1Method 2Method 3
Instrumentation Shimadzu HPLC + Sciex QTrap 5500[4]Liquid chromatograph/tandem mass spectrometer (LC-MS/MS) with electrospray ionization (ESI)[5]Shimadzu LCMS-8050RX
Limit of Detection (LOD) 0.03 ppm/MDDNot explicitly stated, but quantification is performed down to 1 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.09 ppm/MDD0.1 µg/g0.5 ng/mL
Linearity (Correlation Coefficient, r²) Not explicitly statedEstablished from 1-40 ng/mL> 0.99 over 0.5 - 100 ng/mL
Accuracy Spiked samples at 3 levels showed good recoveryNot explicitly stated102% at 2 ng/mL
Precision (Repeatability, %RSD) Not explicitly statedNot explicitly stated2.0% at 2 ng/mL
Recovery Not explicitly statedNot explicitly stated93 - 96% for concentrations of 2, 10, and 50 ng/mL

Experimental Workflows

The general workflow for the quantification of this compound involves sample preparation followed by instrumental analysis. The specific steps can vary slightly between methods, but the core process remains consistent.

N-Nitroso_Fluoxetine_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample_Weighing Weigh Homogenized Sample Solvent_Addition Add Extraction Solvent (e.g., Acetonitrile/Water, Methanol) Sample_Weighing->Solvent_Addition Internal_Standard Spike with Internal Standard (e.g., this compound-d5) Solvent_Addition->Internal_Standard Extraction Vortexing and/or Sonication Internal_Standard->Extraction Clarification Centrifugation and/or Filtration Extraction->Clarification Final_Sample Transfer to HPLC Vial Clarification->Final_Sample Injection Inject Sample into LC System Final_Sample->Injection Analysis Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

performance characteristics of different mass spectrometers for nitrosamine analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Mass Spectrometry for Nitrosamine Analysis

The detection and quantification of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples is a critical analytical challenge due to their classification as probable human carcinogens.[1] Mass spectrometry (MS), coupled with chromatographic separation, has become the gold standard for this task, offering the high sensitivity and selectivity required to meet stringent regulatory limits.[2][3] This guide provides a comparative overview of the performance characteristics of different mass spectrometry platforms for nitrosamine analysis, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology.

Core Analytical Platforms: GC-MS vs. LC-MS

The initial choice of analytical platform often depends on the volatility and thermal stability of the target nitrosamines.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile nitrosamines.[4] GC-MS, particularly when paired with a triple quadrupole (GC-MS/MS) mass analyzer, is a trusted and robust method. However, a significant drawback is the potential for thermal degradation of the sample or the drug molecule itself in the high-temperature GC inlet, which can lead to the artificial formation of nitrosamines and result in an overestimation of their concentration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for a broader range of nitrosamines, including non-volatile or thermally labile compounds, as it avoids the high temperatures associated with GC analysis. LC-MS/MS is widely considered the most reliable and sensitive method for nitrosamine testing globally. The use of ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) allows for soft ionization, minimizing in-source degradation.

Mass Analyzer Technologies: Triple Quadrupole vs. High-Resolution Mass Spectrometry

The choice of mass analyzer is critical for achieving the required sensitivity and selectivity, especially in complex sample matrices.

  • Triple Quadrupole (QqQ) Mass Spectrometry: Triple quadrupole instruments, operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, are the workhorses for targeted quantitative analysis. This technique offers exceptional sensitivity (often to parts-per-billion or even parts-per-trillion levels) and selectivity by monitoring specific precursor-to-product ion transitions. Modern QqQ systems can achieve the ultra-low detection limits required by regulatory agencies.

  • High-Resolution Mass Spectrometry (HRMS): HRMS platforms, such as Orbitrap and Time-of-Flight (TOF), provide high mass accuracy and resolving power. This is particularly advantageous for resolving target nitrosamines from isobaric interferences—impurities that have the same nominal mass. For example, a resolution of at least 45,000 is necessary to distinguish N-Nitrosodimethylamine (NDMA) from an isotope of dimethylformamide (DMF), a common solvent, preventing false positives. While historically considered less sensitive than QqQ for targeted quantitation, modern HRMS instruments like the Q Exactive series are now comparable in sensitivity for many applications. HRMS also enables retrospective data analysis, allowing for the screening of unknown or emerging nitrosamines without re-running samples.

Quantitative Performance Data

The following tables summarize the performance characteristics of various mass spectrometry systems for the analysis of common nitrosamines.

Table 1: Performance of LC-MS Systems for Nitrosamine Analysis

Nitrosamine Instrument Platform LLOQ / LOQ Matrix Reference
8 Nitrosamines (incl. NDMA, NDEA) Agilent 6495D LC/TQ (APCI) ≤0.01 ng/mL (10 ppt) Solvent
8 Nitrosamines LC-MS/MS 0.02 to 0.55 ppb Drug Substance
Multiple Nitrosamines LC-HRMS (Orbitrap/TOF) As low as 0.005 ppm Drug Products
NDMA, NDEA, NMBA, etc. LC-MS/MS (QqQ) 0.1 ng/mL Biopharmaceuticals

| NDMA & NMBA | LC/MS (TripleQ & Orbitrap) | 10 ppb (Quantitation Limit) | Drug Substance/Product | |

Table 2: Performance of GC-MS Systems for Nitrosamine Analysis

Nitrosamine Instrument Platform LOD LOQ Matrix Reference
NDMA FDA Method 1 (GC/MS) 0.01 µg/g 0.03 µg/g Valsartan
NDEA FDA Method 1 (GC/MS) 0.01 µg/g 0.02 µg/g Valsartan
NDMA FDA Method 3 (GC/TQ) 0.0002 µg/g 0.0005 µg/g Valsartan
NDEA FDA Method 3 (GC/TQ) 0.0001 µg/g 0.0003 µg/g Valsartan

| 9 Nitrosamines | EI-GC-MS/MS | < 1 µg/L (LOD) | - | Artificial Saliva | |

Experimental Protocols

Below are representative methodologies for nitrosamine analysis using LC-MS/MS and GC-MS/MS.

Protocol 1: LC-MS/MS Analysis of Nitrosamines in a Drug Product

This protocol is a generalized procedure based on common industry practices.

  • Sample Preparation:

    • Weigh 100 mg of the drug product (e.g., Losartan potassium) into a centrifuge tube.

    • Add 2 mL of a 50:50 methanol:water solvent.

    • Sonicate the mixture for 30 minutes to ensure complete dissolution.

    • Centrifuge the sample at 12,000 rpm for 10 minutes.

    • Collect the supernatant and dilute it 1:5 with water.

    • Prepare calibration standards by spiking the prepared matrix solution with known concentrations of nitrosamine standards (e.g., ranging from 0.005 to 20 ng/mL).

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., Ascentis® Express C18, 150×3.0 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.3 – 0.6 mL/min.

    • Column Temperature: 30 – 40 °C.

    • Injection Volume: 1-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often preferred for its sensitivity.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

    • MRM Transitions: Specific precursor and product ions for each nitrosamine must be optimized. For example, for NDMA, a common transition is m/z 75.1 → 43.1.

    • Data Acquisition: Use instrument-specific software (e.g., Agilent MassHunter) for data acquisition and analysis.

Protocol 2: GC-MS/MS Analysis of Volatile Nitrosamines

This protocol is based on the principles of FDA methods for volatile nitrosamines.

  • Sample Preparation (Direct Liquid Injection):

    • Weigh 500 mg of the Active Pharmaceutical Ingredient (API).

    • Dissolve in a suitable solvent (e.g., dichloromethane).

    • Spike with an internal standard (e.g., NDMA-d6).

    • Vortex to mix and transfer to a GC vial.

  • Gas Chromatography (GC):

    • System: Agilent 7890B or 8890 GC.

    • Injector: Split/splitless inlet.

    • Column: A wax-type column (e.g., TG-WAX MS) is commonly used.

    • Oven Program: A temperature gradient is used to separate the nitrosamines (e.g., start at 40°C, ramp to 240°C).

    • Carrier Gas: Helium.

  • Tandem Mass Spectrometry (MS/MS):

    • System: Agilent 7010B Triple Quadrupole GC/MS or equivalent.

    • Ion Source: Electron Ionization (EI). Lowering the ionization energy (e.g., to 40 eV) can sometimes yield softer ionization and improve the abundance of the molecular ion.

    • Detection Mode: Selected Reaction Monitoring (SRM) for specific nitrosamine transitions.

    • Data Analysis: Quantify using the calibration curve generated from standards prepared in the same solvent.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the analysis of nitrosamines using mass spectrometry.

Nitrosamine_Analysis_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (API / Drug Product) Dissolution Dissolution & Extraction Sample->Dissolution Cleanup Cleanup / Dilution (e.g., Centrifugation, SPE) Dissolution->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Ionization Ionization (APCI / ESI / EI) Chromatography->Ionization MassAnalysis Mass Analysis (QqQ or HRMS) Ionization->MassAnalysis DataAcquisition Data Acquisition & Quantification MassAnalysis->DataAcquisition Reporting Reporting & Compliance Check DataAcquisition->Reporting

General workflow for nitrosamine analysis by mass spectrometry.

References

A Comparative Guide to Inter-Laboratory Cross-Validation of N-Nitroso Fluoxetine Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities, such as N-Nitroso Fluoxetine, in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide mandate strict control over these impurities, necessitating robust and reliable analytical methods for their detection and quantification at trace levels. Cross-validation of these methods between different laboratories is essential to ensure data consistency, accuracy, and reliability across the pharmaceutical industry. This guide provides a comparative overview of analytical methods for this compound, supported by experimental data from published methods, to aid laboratories in their validation and cross-validation efforts.

The Critical Role of Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation is a formal process to compare the performance of analytical methods from at least two different laboratories. This process is crucial for establishing the transferability and ruggedness of a method. Successful cross-validation demonstrates that the analytical procedure is well-characterized and can produce comparable results, irrespective of the laboratory, instrumentation, or analyst. This is particularly important for global clinical trials and for ensuring consistent quality control of pharmaceutical products.[1]

A typical inter-laboratory cross-validation study involves the analysis of a common set of samples, including quality control (QC) samples with known concentrations, by each participating laboratory. The results are then statistically compared to assess for any systematic bias or significant differences in precision and accuracy.[1]

Comparison of Analytical Methods for this compound

The most prevalent and sensitive methods for the analysis of nitrosamine impurities are based on Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Below is a comparison of two distinct LC-MS/MS methods for the determination of this compound in pharmaceutical matrices.

Table 1: Comparison of LC-MS/MS Method Performance

ParameterMethod 1: this compound in Fluoxetine Drug SubstanceMethod 2: this compound in Fluoxetine Tablets
Limit of Quantification (LOQ) 0.1 µg/g[4]0.09 ppm (equivalent to 0.09 µg/g)
Limit of Detection (LOD) Not specified0.03 ppm (equivalent to 0.03 µg/g)
Instrumentation Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS)Shimadzu HPLC + Sciex QTrap 5500 (LC-MS/MS)
Ionization Source Electrospray Ionization (ESI)Not explicitly specified, but typical for this instrument
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM) implied by QTrap

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two compared analytical procedures. These protocols can serve as a baseline for laboratories aiming to develop, validate, or transfer a method for this compound analysis.

Method 1: Determination of this compound in Fluoxetine Drug Substance

This method is designed for the quantification of this compound in the active pharmaceutical ingredient (API).

Sample Preparation:

  • Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.

  • Add 1 mL of an internal standard solution (this compound-d5) and 9 mL of methanol.

  • Mix thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.

  • Filter the resulting supernatant through a 0.22 μm membrane filter to obtain the sample solution for analysis.

LC-MS/MS Conditions:

  • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent.

  • Mobile Phase A: 0.63 g of ammonium formate in 1 L of deionized water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI+.

  • Detection: Multiple Reaction Monitoring (MRM).

Gradient Elution Program:

Time (min)Solvent A (%)Solvent B (%)
0.0 → 2.035 → 3565 → 65
2.0 → 7.035 → 565 → 95
7.0 → 9.05 → 595 → 95
9.0 → 9.15 → 3595 → 65
9.1 → 12.035 → 3565 → 65
Table based on data from source
Method 2: Determination of this compound in Fluoxetine Tablets

This method is validated for the analysis of this compound in immediate-release fluoxetine tablets.

Sample Preparation:

  • Homogenize the fluoxetine tablets.

  • Weigh approximately 50 mg of the homogenized sample into a plastic centrifuge tube.

  • Add 50 µL of a pyrrolidine solution (approx. 10 mg/mL in methanol).

  • Add 9.95 mL of a mixture of ultrapure acetonitrile and water (80/20).

  • Vortex the mixture, followed by ultrasonication for 10 minutes.

  • Filter the sample through a membrane filter into an HPLC vial.

LC-MS/MS Conditions:

  • Column: XTerra MS C18 3.5 µm, 3.0 x 100 mm, Waters.

  • Mobile Phase A: Water (LCMS-Grade) + 0.1 % Formic acid.

  • Mobile Phase B: Acetonitrile (LCMS grade).

  • Instrumentation: Shimadzu HPLC + Sciex QTrap 5500.

Visualizing the Cross-Validation Workflow and Analytical Logic

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical inter-laboratory cross-validation workflow and the logical flow of the analytical method.

Inter-Laboratory Cross-Validation Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase cluster_outcome Outcome A Define Acceptance Criteria B Select Participating Laboratories A->B C Prepare & Distribute Homogenized Samples (Spiked and Unspiked QCs) B->C D Lab A: Analyze Samples using Validated Method A C->D E Lab B: Analyze Samples using Validated Method B C->E F Collect Data from All Labs D->F E->F G Statistical Analysis (e.g., Bland-Altman, t-test) F->G H Compare Results Against Acceptance Criteria G->H I Methods are Cross-Validated H->I Pass J Investigate Discrepancies & Refine Methods H->J Fail

Caption: Workflow for inter-laboratory cross-validation.

Analytical Method Logic cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_data Data Processing S1 Receive Fluoxetine Sample (API or Tablet) S2 Homogenize & Weigh S1->S2 S3 Add Internal Standard & Solvent S2->S3 S4 Extract this compound (Sonication/Vortexing) S3->S4 S5 Clarify by Centrifugation & Filtration S4->S5 I1 Inject Sample into LC-MS/MS S5->I1 I2 Chromatographic Separation (C18 Column) I1->I2 I3 Ionization (ESI+) I2->I3 I4 Mass Spectrometric Detection (MRM Mode) I3->I4 D1 Integrate Peak Areas (Analyte & Internal Standard) I4->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration of This compound D2->D3

References

Safety Operating Guide

Proper Disposal of N-Nitroso Fluoxetine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. N-Nitroso Fluoxetine, a derivative of fluoxetine, is classified as a hazardous substance requiring specialized disposal procedures. This guide provides essential information for the proper management of this compound waste in a laboratory setting.

Hazard Profile of this compound

This compound is associated with significant health and environmental risks. A summary of its hazard classifications is provided in the table below.

Hazard ClassificationDescription
Carcinogenicity Suspected of causing cancer.[1]
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Damage Causes serious eye damage.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[1]
Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Core Safety and Handling Precautions

Due to its hazardous nature, this compound must be handled with stringent safety measures to prevent exposure.

  • Engineering Controls : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Personnel must wear appropriate PPE, including impermeable gloves, safety goggles, and a lab coat, at all times to prevent skin and eye contact.

  • Spill Management : In the event of a spill, the area should be evacuated and secured. Decontamination should only be performed by trained personnel wearing appropriate protective gear. The spilled material should be absorbed with an inert material, collected in a sealed and labeled container for disposal.

Step-by-Step Disposal Procedure

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations.

  • Waste Segregation and Collection :

    • Collect all this compound waste, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves, vials), in a designated, leak-proof hazardous waste container.

    • These containers are typically black and clearly labeled for hazardous pharmaceutical waste.

  • Labeling :

    • The hazardous waste container must be clearly labeled with the chemical name ("this compound Waste"), the associated hazards (e.g., "Toxic," "Carcinogen," "Ecotoxic"), and the accumulation start date.

  • Storage :

    • Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal service.

  • Final Disposal :

    • The sealed container must be transferred to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The required method of disposal for hazardous pharmaceutical waste is typically incineration at a permitted facility to ensure complete destruction.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal cluster_documentation Documentation start This compound Waste Generated collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container: - Chemical Name - Hazards - Date collect->label_waste store Store in Secure Designated Area label_waste->store transfer Transfer to EHS or Licensed Contractor store->transfer incinerate Incineration at Permitted Facility transfer->incinerate document Maintain Disposal Records incinerate->document

Caption: Logical workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.